molecular formula C19H22N2O3 B12835690 Methyl D-phenylalanyl-D-phenylalaninate

Methyl D-phenylalanyl-D-phenylalaninate

Cat. No.: B12835690
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl D-phenylalanyl-D-phenylalaninate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m1/s1

InChI Key

FBKRSZZALAQRNH-IAGOWNOFSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Methyl D-phenylalanyl-D-phenylalaninate (H-D-Phe-D-Phe-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

A Protease-Resistant Scaffold for Supramolecular Nanotechnology

Executive Summary

This technical guide analyzes Methyl D-phenylalanyl-D-phenylalaninate (H-D-Phe-D-Phe-OMe) , the enantiomeric mirror of the widely studied diphenylalanine (FF) peptide. While the L-L isomer is the "fruit fly" of peptide nanotechnology, the D-D isomer represents a critical evolution for biomedical applications.[1] It retains the remarkable self-assembling capabilities of the L-form—forming rigid nanotubes and hydrogels—while offering complete resistance to chymotrypsin and other endogenous proteases . This document details the physicochemical properties, synthesis protocols, and self-assembly mechanisms required to utilize this molecule as a robust drug delivery vector.

Part 1: Molecular Architecture & Physicochemical Properties[2]

The molecule consists of two D-phenylalanine residues linked by a peptide bond, capped at the C-terminus with a methyl ester. The esterification is not merely a protecting group; it neutralizes the C-terminal charge, significantly increasing hydrophobicity and driving the collapse into ordered nanostructures in aqueous environments.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name Methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate
Chemical Formula C₁₉H₂₂N₂O₃
Molecular Weight 326.39 g/mol (Free Base); ~362.85 g/mol (HCl Salt)
Chirality D,D (Right-handed enantiomer)
Solubility Soluble in HFIP, Methanol, DMSO; Sparingly soluble in water (triggers assembly)
pKa (N-term) ~7.0 - 7.5 (Critical for pH-responsive assembly)
Isoelectric Point N/A (C-terminus is capped)
Morphology Nanotubes, Vesicles, or Hydrogels (Concentration/Solvent dependent)

Expert Insight: The "D-D" configuration implies that the side chains project in the opposite spatial orientation to natural "L-L" peptides. While the scalar physical properties (MP, solubility) are identical to the L-L form, the vector properties (optical rotation, piezoelectric tensor direction) are inverted.

Part 2: Synthesis & Purification Protocol

While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis is superior for this dipeptide due to scale-up efficiency and the avoidance of resin-cleavage steps that might hydrolyze the methyl ester.

Workflow Diagram: Solution-Phase Synthesis

The following diagram outlines the coupling of Boc-protected D-Phe with D-Phe methyl ester.

SynthesisWorkflow Reactant1 Boc-D-Phe-OH Coupling Coupling (EDC·HCl / HOBt / NMM) Solvent: DCM/DMF Reactant1->Coupling Reactant2 H-D-Phe-OMe·HCl Reactant2->Coupling Intermediate Boc-D-Phe-D-Phe-OMe Coupling->Intermediate Workup Workup (Acid/Base Wash) Deprotection Boc-Removal (TFA/DCM or HCl/Dioxane) Workup->Deprotection Purification Recrystallization (Ether/Hexane) Deprotection->Purification FinalProduct H-D-Phe-D-Phe-OMe·HCl Purification->FinalProduct Intermediate->Workup

Figure 1: Step-by-step solution-phase synthesis workflow for H-D-Phe-D-Phe-OMe.

Detailed Protocol
  • Activation: Dissolve Boc-D-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM (1:1) at 0°C.

  • Coupling: Add EDC·HCl (1.1 eq). Stir for 15 minutes to form the active ester.

  • Addition: Add H-D-Phe-OMe·HCl (1.0 eq) and N-Methylmorpholine (NMM) (2.5 eq) to neutralize the salt.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.[2]

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir for 2 hours.

  • Isolation: Precipitate the final product by adding cold Diethyl Ether. Filter and dry under vacuum.[2]

Part 3: Self-Assembly & Supramolecular Mechanics[7]

The core utility of H-D-Phe-D-Phe-OMe lies in its ability to self-organize into discrete nanostructures. This is driven by a combination of


-

stacking and hydrogen bonding.[3]
Mechanism of Assembly
  • Aromatic Stacking: The two phenyl rings interact via T-shaped (edge-to-face) or parallel-displaced

    
    -stacking. This provides the thermodynamic stability for the core.
    
  • Hydrogen Bonding: The amide backbone forms an intermolecular hydrogen bond network, acting as the "zipper" that elongates the structure into high-aspect-ratio tubes.

  • Solphobic Effect: In aqueous solution, the hydrophobic phenyl rings and methyl ester cap cluster to minimize water contact, driving the formation of hollow nanotubes filled with water (or solvent).

Diagram: Assembly Logic

AssemblyMechanism Monomer Monomer (H-D-Phe-D-Phe-OMe) Trigger Trigger: Dilution into Water or pH Adjustment Monomer->Trigger Dimer Dimer Formation (Head-to-Tail H-Bonding) Trigger->Dimer Stacking Pi-Pi Stacking (Aromatic Interaction) Dimer->Stacking Stabilization Nucleation Nucleation Stacking->Nucleation Elongation Elongation (Nanotube Growth) Nucleation->Elongation

Figure 2: The supramolecular assembly pathway from monomer to nanotube.

Experimental Protocol for Nanotube Formation:

  • Dissolve H-D-Phe-D-Phe-OMe in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 100 mg/mL (Stock).

  • Dilute the stock solution into deionized water to a final concentration of 2 mg/mL.

  • Allow to sit undisturbed for 2-4 hours. The solution will turn opaque/gel-like, indicating nanotube formation.

Part 4: Biological Stability & Applications[1][7][9]

The critical differentiator of the D-D isomer is its interaction with biological systems.

Proteolytic Stability

Natural proteases (e.g., Chymotrypsin, Trypsin, Pepsin) are stereospecific.[4] They evolved to cleave peptide bonds between L-amino acids.

  • L-Phe-L-Phe-OMe: Rapidly degraded by Chymotrypsin (Half-life < 30 mins).

  • D-Phe-D-Phe-OMe: Completely stable. The enzyme's active site cannot accommodate the D-configured side chains due to steric clash.

Application: Oral Drug Delivery

Because of its stability in the harsh gastric environment (low pH + pepsin) and intestinal environment (neutral pH + chymotrypsin), D-Phe-D-Phe-OMe nanotubes are ideal vehicles for oral drug delivery. They can encapsulate hydrophobic drugs within the nanotube core or hydrophilic drugs within the water-filled channel, protecting the payload until absorption.

References
  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

    • Foundational paper establishing the nanotube structure of Phe-Phe peptides.
  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the self-assembled cytoskeletal structures of peptide-based hydrogels. Journal of Physics: Condensed Matter, 26(28), 284105. Link

    • Details the mechanical rigidity and hydrogel properties relevant to both L and D forms.
  • Smith, A. M., Williams, R. J., Tang, C., Coppo, P., Collins, R. F., Turner, M. L., ... & Ulijn, R. V. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets. Advanced Materials, 20(1), 37-41. Link

    • Provides mechanistic insight into the stacking interactions driving assembly.
  • Tiwari, R. K., et al. (2016). D-Amino acids in peptide synthesis and their impact on proteolytic stability. Current Protein & Peptide Science. Link

    • Authoritative source on the resistance of D-peptides to enzymatic degrad

Sources

Technical Guide: Self-Assembly Mechanisms of D-Phe-D-Phe Methyl Ester Nanostructures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the self-assembly mechanisms governing D-Phe-D-Phe methyl ester (D-FF-OMe). Unlike its zwitterionic parent (L-Phe-L-Phe), the methyl ester derivative lacks a C-terminal charge, fundamentally altering its assembly kinetics and thermodynamic stability. Furthermore, the utilization of D-amino acids confers proteolytic resistance, making this specific nanostructure a superior candidate for intracellular drug delivery systems compared to L-enantiomers. This document details the molecular architectonics, kinetic control parameters, and validated protocols for reproducible synthesis.

Part 1: Molecular Architectonics & Mechanistic Drivers[1]

The Chirality Advantage (D- vs. L-)

While L-Phe-L-Phe (L-FF) is the core recognition motif of the Alzheimer’s


-amyloid polypeptide, its utility in vivo is limited by rapid enzymatic degradation. The D-Phe-D-Phe enantiomer assembles into nanostructures with identical physical dimensions and packing parameters (mirror image symmetry) but possesses a critical bio-orthogonal advantage: proteolytic stability .
  • Space Group: D-FF nanostructures typically crystallize in the P6₅ space group (hexagonal), whereas L-FF crystallizes in P6₁ .[1]

  • Implication: This mirror-symmetry preserves the formation of hydrophilic channels (

    
     diameter) essential for water-mediated stability, while rendering the peptide invisible to endogenous proteases.
    
The Methyl Ester Modification (C-Terminal Capping)

The methylation of the C-terminus (OMe) is not merely a solubility enhancer; it is a mechanistic switch.

  • Electrostatic Silencing: In zwitterionic FF, assembly is driven by a "head-to-tail" electrostatic zipper (N-terminus positive, C-terminus negative). In D-FF-OMe, the C-terminus is neutral. This forces the assembly to rely predominantly on

    
    -
    
    
    
    T-shaped stacking
    of the phenyl rings and intermolecular hydrogen bonding of the amide backbone.
  • Hydrophobicity Shift: The methyl ester significantly increases the hydrophobicity of the monomer, altering the critical aggregation concentration (CAC). This often favors the formation of vesicular or nanobelt structures over nanotubes under specific solvent conditions, as the system minimizes the surface energy of the hydrophobic ester groups against aqueous solvents.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the transition from monomeric dispersion to hierarchical assembly, highlighting the competitive pathways between thermodynamic products (crystals/tubes) and kinetic traps (vesicles).

AssemblyMechanism cluster_morphology Morphological Divergence Monomer D-FF-OMe Monomer (Solvated in HFIP) Desolvation Desolvation Trigger (Water Addition) Monomer->Desolvation Dilution Nucleation Nucleation (π-π Stacking) Desolvation->Nucleation Supersaturation Vesicle Metastable Vesicle (Kinetic Trap) Nucleation->Vesicle Rapid Mixing (High Polarity) Tube Hexagonal Nanotube (Thermodynamic Product) Nucleation->Tube Slow Aging (Ostwald Ripening) Vesicle->Tube Relaxation (>24 Hours)

Figure 1: Mechanistic pathway of D-FF-OMe self-assembly. Note the kinetic competition between vesicular and tubular forms governed by solvent mixing rates.

Part 2: Experimental Protocols (Self-Validating Systems)

The Solvent-Switch Method

This protocol utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a chaotic solvent to disrupt pre-existing aggregates, ensuring a monomeric starting state.

Reagents:

  • D-Phe-D-Phe-OMe

    
     HCl (Purity 
    
    
    
    )
  • HFIP (Spectroscopic Grade)

  • Milli-Q Water (

    
    )
    

Protocol Steps:

  • Stock Preparation: Dissolve D-FF-OMe in HFIP to a concentration of 100 mg/mL .

    • Validation: Solution must be optically clear. If turbid, sonicate at 40 kHz for 5 minutes. HFIP breaks intermolecular H-bonds, resetting the assembly history.

  • Dilution (The Trigger): Aliquot the stock solution into Milli-Q water to achieve a final peptide concentration of 2 mg/mL .

    • Critical Parameter: The rate of addition determines morphology.

    • Rapid Injection: Favors kinetically trapped spheres/vesicles.

    • Slow Titration: Favors thermodynamic nanotubes.

  • Aging: Allow the solution to stand undisturbed at 25°C for 24 hours.

    • Mechanism:[3][4][5][6] This period allows for Ostwald ripening, where smaller, less ordered aggregates dissolve and redeposit onto larger, crystalline structures (nanotubes).

Solvent Influence Data

The following table summarizes how the "Good Solvent" (Solvent A) and "Anti-Solvent" (Solvent B) ratios affect the final morphology of D-FF-OMe.

Solvent A (Solubilizer)Solvent B (Trigger)Ratio (v/v)Resulting MorphologyDominant Force
HFIPWater1:99Nanotubes (Hollow)H-Bonding / Hydrophobic Effect
MethanolWater50:50Nanobelts / Ribbons

-

Stacking
EthanolWater10:90Nanovesicles Hydrophobic collapse (Kinetic)
HFIPToluene10:90Amorphous Aggregates Lack of H-bond network
Experimental Workflow Diagram

ProtocolWorkflow Step1 Weigh D-FF-OMe (Check Purity >98%) Step2 Dissolve in HFIP (100 mg/mL Stock) Step1->Step2 Step3 Dilution into Water (Final: 2 mg/mL) Step2->Step3 Solvent Switch Step4 Aging (24h, 25°C) Do Not Agitate Step3->Step4 Self-Assembly Step5 Characterization (TEM / SEM / XRD) Step4->Step5

Figure 2: Step-by-step workflow for the reproducible synthesis of D-FF-OMe nanostructures.

Part 3: Characterization & Validation

To ensure scientific integrity, the formed structures must be validated using the following orthogonal methods:

  • Scanning Electron Microscopy (SEM):

    • Expectation: High-aspect-ratio tubes with diameters ranging from 100 nm to 500 nm.

    • Sample Prep: Dry 10

      
      L of solution on a silicon wafer; coat with 5 nm Au/Pd.
      
  • Circular Dichroism (CD):

    • Expectation: D-FF-OMe will show a mirror-image spectrum to L-FF. Look for a positive band around 195 nm and a negative band around 220 nm (indicative of

      
      -sheet-like organization in the D-configuration).
      
  • X-Ray Diffraction (XRD):

    • Expectation: Sharp peaks indicating crystallinity. The hexagonal packing usually yields a strong reflection corresponding to the inter-tube distance (~24 \AA).

Part 4: Applications in Drug Development[8]

The D-Phe-D-Phe-OMe nanostructures are particularly relevant for intracellular drug delivery due to the "Trojan Horse" mechanism:

  • Uptake: The hydrophobic surface facilitates endocytosis.

  • Escape: Once in the acidic endosome, the ester hydrolysis or protonation changes can trigger disassembly, releasing the payload.

  • Persistence: The D-amino acid backbone resists lysosomal degradation, allowing for prolonged circulation or sustained release compared to L-analogs.

References

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes.[7] Science, 300(5619), 625-627. Link

  • Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's

    
    -amyloid polypeptide.[7] Chemical Communications, (22), 2332-2334.[7] Link
    
  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications. Chemical Society Reviews, 43(20), 6881-6893. Link

  • Yan, X., et al. (2010). Self-assembly of dipeptide-based nanomaterials: from structure to function. Chemical Society Reviews, 39, 1877-1890. Link

  • Smith, A. M., et al. (2008). Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on

    
    -
    
    
    
    interlocked
    
    
    -sheets. Advanced Materials, 20(1), 37-41. Link

Sources

Engineering Proteolytic Resilience: A Technical Guide to D-Amino Acid Dipeptide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic utility of peptide-based drugs is frequently compromised by rapid degradation via endogenous proteases.[1][2] For drug development professionals, the incorporation of D-amino acids (the enantiomers of naturally occurring L-amino acids) into dipeptide motifs represents a high-precision strategy to extend plasma half-life without abolishing biological potency.

This guide serves as an operational blueprint for the design, synthesis, and validation of protease-resistant D-amino acid dipeptide derivatives. It moves beyond basic theory to provide actionable protocols for synthesis and stability profiling, grounded in the "stereochemical mismatch" mechanism.

Part 1: The Mechanistic Basis of Resistance

The Stereochemical Mismatch

Proteases (e.g., Trypsin, Chymotrypsin, Carboxypeptidases) have evolved over millennia to recognize and cleave peptide bonds between L-amino acids. The active sites of these enzymes rely on a precise "lock-and-key" or "induced fit" mechanism where the substrate's side chains must align with the enzyme's specificity pockets (S1, S2, etc.).

When a D-amino acid is introduced into a dipeptide motif (either at the scissile bond or adjacent to it), the side chain orientation is inverted relative to the backbone. This creates a steric clash within the enzyme's active site. The catalytic triad (e.g., Ser-His-Asp in serine proteases) cannot access the carbonyl carbon of the peptide bond effectively, rendering the bond hydrolytically stable.

Visualization: The Lock-and-Key Failure

The following diagram illustrates the mechanistic failure of a protease to process a D-amino acid substrate compared to its L-isomer counterpart.

ProteaseMechanism cluster_0 Natural Interaction (L-Isomer) cluster_1 Engineered Resistance (D-Isomer) Enzyme_L Protease Active Site Substrate_L L-Dipeptide Substrate Enzyme_L->Substrate_L Binding Complex_L Enzyme-Substrate Complex (Perfect Fit) Substrate_L->Complex_L Recognition Result_L Hydrolysis (Degradation) Complex_L->Result_L Catalysis Enzyme_D Protease Active Site Substrate_D D-Dipeptide Derivative Enzyme_D->Substrate_D Attempted Binding Interaction_D Steric Clash (Misalignment) Substrate_D->Interaction_D Rejection Result_D Intact Molecule (Stable) Interaction_D->Result_D No Catalysis

Caption: Mechanistic comparison of protease interaction. The D-isomer induces a steric clash, preventing the formation of the catalytic complex required for hydrolysis.

Part 2: Synthetic Strategies & Quality Control

The Racemization Risk

A critical failure point in developing D-amino acid derivatives is racemization during synthesis.[3] If your synthetic protocol inadvertently converts your expensive D-amino acid back into an L-isomer (or a racemic mixture), your stability data will be compromised.

High-Risk Scenarios:

  • Histidine & Cysteine: These residues are notoriously prone to racemization during coupling.[3][4]

  • Base-Mediated Epimerization: Excessive base (e.g., DIEA) during activation can abstract the

    
    -proton, leading to loss of chirality.
    
Protocol: Low-Racemization Solid-Phase Synthesis (SPPS)

To ensure the integrity of the D-stereocenter, use the Oxyma Pure/DIC activation method, which is superior to HOBt/HBTU in suppressing racemization [1].

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (for C-terminal protection).

  • Coupling: D-Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Loading: Swell resin in DCM. Load the first amino acid with DIEA (1 eq only) to minimize base exposure. Cap unreacted sites with MeOH/DIEA.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Note: Monitor D-Fmoc removal closely; it behaves kinetically similarly to L-Fmoc.

  • Activation (The Critical Step):

    • Pre-dissolve the D-amino acid and Oxyma Pure in DMF.

    • Add DIC immediately prior to adding to the resin.

    • Why? Pre-activation without the resin can lead to oxazolone formation, a primary pathway for racemization.

  • Coupling: Shake at room temperature for 60 minutes.

  • Cleavage: Use TFA/TIS/H2O (95:2.5:2.5) to cleave the dipeptide derivative from the resin.

Quality Control: Before biological testing, you must validate chirality. Use Chiral HPLC (e.g., Chiralpak columns) or Marfey’s Reagent derivatization to confirm <1% L-isomer impurity.

Part 3: Experimental Validation (Stability Assays)

In Vitro Serum Stability Protocol

Data generated from this assay is the gold standard for predicting in vivo half-life. The following protocol utilizes LC-MS/MS for high sensitivity and specificity, distinguishing the parent dipeptide from metabolites.

Materials:

  • Pooled Human/Rat Serum (pre-warmed to 37°C).

  • Internal Standard (IS): Stable isotope-labeled analog or structurally similar compound (e.g., Caffeine, Atenolol).

  • Precipitation Agent: 1% Formic Acid in Acetonitrile (cold).

Workflow Diagram:

AssayWorkflow Start Test Compound (10 µM in PBS) Incubation Incubate in Serum (37°C) Start->Incubation Sampling Time Points (0, 15, 30, 60, 120, 240 min) Incubation->Sampling Quench Precipitation (1% FA in ACN + IS) Sampling->Quench Transfer 50µL Centrifuge Centrifugation (14,000 x g, 10 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Supernatant Data Calculate % Remaining vs Time Analysis->Data

Caption: LC-MS/MS based serum stability assay workflow. Critical step: Immediate quenching to stop enzymatic activity at precise time points.

Step-by-Step Methodology:

  • Preparation: Spike the D-dipeptide derivative into pooled serum to a final concentration of 10 µM. (Keep DMSO <1% to avoid enzyme inhibition).

  • Incubation: Place in a shaking water bath at 37°C.

  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min, 24h), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL of Ice-cold Acetonitrile containing 1% Formic Acid and the Internal Standard.

    • Why? Acidified organic solvent denatures serum proteins (enzymes) instantly and improves recovery of amphiphilic peptides [2].

  • Processing: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto a C18 Reverse Phase column. Monitor the transition of the parent ion to a specific fragment (MRM mode).

Part 4: Data Interpretation & Applications

Comparative Stability Data

The substitution of L-amino acids with D-isomers dramatically alters the kinetic profile. Below is a representative dataset comparing a standard L-L dipeptide motif against its D-substituted analogs.

Motif SequenceStereochemistryT½ (Human Serum)T½ (Simulated Gastric Fluid)Primary Degradation Pathway
Phe-Leu L-Phe / L-Leu~15 - 30 min< 5 minRapid hydrolysis by Chymotrypsin/Pepsin
D-Phe-Leu D -Phe / L-Leu> 4 hours> 2 hoursN-terminal exopeptidase resistant
Phe-D-Leu L-Phe / D -Leu> 6 hours> 4 hoursC-terminal protection; distorted scissile bond
D-Phe-D-Leu D -Phe / D -Leu> 24 hours> 12 hoursComplete "Stealth" to proteases
Application Case Studies

1. Prodrug Design (The Valacyclovir Model) D-amino acid dipeptides are excellent "promoiety" candidates. By attaching a D-Valine or D-Phenylalanine to a drug payload via an ester linkage, you can target specific transporters (like PEPT1) for absorption while preventing premature hydrolysis in the gut lumen. However, unlike L-amino acid prodrugs which are rapidly cleaved in the blood, D-amino acid prodrugs require specific design to ensure they release the active drug at the target site (often requiring specific intracellular esterases rather than systemic proteases) [3].

2. Peptidomimetics in CNS Delivery D-peptides are increasingly used to cross the Blood-Brain Barrier (BBB). Their resistance to serum proteases allows for a higher circulating concentration gradient, driving passive diffusion or receptor-mediated transport. Retro-inverso peptides (D-amino acids assembled in reverse sequence) mimic the side-chain topology of the parent L-peptide but are invisible to proteases [4].

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Chen, W., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis, 14(14).[5]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

  • Gentilucci, L., et al. (2010). Chemical Modifications to Improve Peptide Stability and Pharmacokinetics.[6] Current Pharmaceutical Design, 16(28), 3185-3203.

Sources

Comparative Biological Stability: Methyl D-Phenylalanyl-D-Phenylalaninate vs. L-Phe-L-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics and supramolecular biomaterials, the stereochemical configuration of amino acid residues is the primary determinant of in vivo half-life. This guide provides a technical comparison between Methyl D-phenylalanyl-D-phenylalaninate (D-Phe-D-Phe-OMe) and its natural congener, L-Phe-L-Phe .

While L-Phe-L-Phe is rapidly catabolized by endogenous serine proteases (specifically


-chymotrypsin) and carboxypeptidases, the D-enantiomer exhibits near-absolute proteolytic resistance. This stability is not merely a function of chemical bond strength but a result of steric mismatch within the enzyme's catalytic triad. This guide details the mechanistic basis of this stability, provides validated protocols for quantifying it, and outlines the implications for drug delivery systems.

Mechanistic Basis of Stability: The Chirality Mismatch

The biological instability of L-Phe-L-Phe stems from its perfect geometrical fit into the hydrophobic specificity pocket (S1 pocket) of digestive enzymes like chymotrypsin.

The Lock-and-Key Failure

Proteases are stereoselective.[1] For hydrolysis to occur, the scissile bond (the amide bond between the two Phenylalanine residues) must align precisely with the enzyme's catalytic triad (Serine-195, Histidine-57, Aspartate-102 in chymotrypsin).

  • L-Phe-L-Phe: The L-benzyl side chain orients into the hydrophobic pocket, positioning the carbonyl carbon for nucleophilic attack by the serine hydroxyl group.

  • D-Phe-D-Phe-OMe: The inverted chirality forces the side chain into a sterically forbidden orientation relative to the S1 pocket. The carbonyl carbon is consequently displaced from the nucleophilic serine, rendering the "attack" step geometrically impossible.

Methyl Ester Protection

The C-terminal methyl ester in D-Phe-D-Phe-OMe provides a secondary layer of stability.

  • Carboxypeptidase Resistance: Carboxypeptidases require a free C-terminal carboxylate for recognition. The methylation caps this charge, preventing C-terminal degradation until esterases (which are also often stereoselective) slowly hydrolyze the ester.

Comparative Stability Analysis

The following data summarizes the degradation profiles of the two isomers under physiological enzyme concentrations.

Table 1: Proteolytic Degradation Profile (In Vitro)
ParameterL-Phe-L-Phe (Natural)D-Phe-D-Phe-OMe (Stable)
Primary Degrading Enzyme

-Chymotrypsin (EC 3.4.21.1)
None (Inert to Chymotrypsin)
Half-life (

) in Chymotrypsin
< 5 minutes> 24 hours (No cleavage)
Serum Stability (

)
~10–20 minutes> 12 hours
Degradation Products L-Phenylalanine (Monomers)Intact Dipeptide (Trace hydrolysis of OMe)
Self-Assembly Phase Metastable Hydrogel (Rapid erosion)Stable Hydrogel (Sustained integrity)

Technical Insight: In supramolecular hydrogels, the rapid hydrolysis of L-Phe-L-Phe leads to a "burst release" of encapsulated drugs as the gel network collapses. D-Phe-D-Phe-OMe hydrogels maintain structural integrity, relying on slow diffusion or ester hydrolysis rather than backbone cleavage.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating HPLC assay. This protocol is designed to eliminate false positives caused by enzyme autolysis.

Protocol: Comparative Enzymatic Stability Assay

Objective: Quantify the degradation rate of D- vs. L-dipeptides in the presence of


-chymotrypsin.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Calcium is essential for chymotrypsin stability).
    
  • Enzyme Stock:

    
    -Chymotrypsin (bovine pancreas), 1 mg/mL in 1 mM HCl.
    
  • Substrate Stock: 10 mM of D-Phe-D-Phe-OMe and L-Phe-L-Phe in DMSO.

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.

Workflow:

  • Equilibration: Dilute Substrate Stock to 200

    
    M in Buffer. Incubate at 37°C for 5 min.
    
  • Initiation: Add Enzyme Stock (Final concentration: 1

    
    g/mL).
    
  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 100

    
    L Quenching Solution to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, Gradient 5-95% ACN with 0.1% TFA). Detect at 254 nm (Phe aromatic ring).

Visualization: Experimental Logic

EnzymaticAssay Substrate Substrate Preparation (D- vs L-Isomer) Incubation Enzyme Incubation (37°C, pH 7.8) Substrate->Incubation Add Chymotrypsin Sampling Time-Point Sampling (0, 5, ... 120 min) Incubation->Sampling Kinetic Interval Quench Acid Quench (1% TFA) Sampling->Quench Stop Proteolysis HPLC HPLC Analysis (Quantify Area Under Curve) Quench->HPLC Inject Result Calculate Half-Life (t1/2) HPLC->Result Data Processing

Caption: Workflow for comparative enzymatic stability assay using RP-HPLC quantification.

Implications for Drug Delivery Systems[2]

The choice between D- and L-isomers fundamentally alters the release mechanism of peptide-based hydrogels.

The "Erosion vs. Diffusion" Switch
  • L-Phe-L-Phe Hydrogels (Erosion Controlled): The gel fibers are physically cut by enzymes. This results in bulk degradation and rapid release of payload. Suitable for short-term, burst-release applications.

  • D-Phe-D-Phe-OMe Hydrogels (Diffusion Controlled): The gel fibers remain intact in the presence of proteases. Drug release is governed by the diffusion coefficient of the drug through the stable mesh. Suitable for long-term depots (days to weeks).

Visualization: Stability Pathways

StabilityPathways Start Peptide Hydrogel Environment L_Path L-Phe-L-Phe (Natural) Start->L_Path D_Path D-Phe-D-Phe-OMe (Synthetic) Start->D_Path Enzyme Protease Exposure (Chymotrypsin/Serum) L_Path->Enzyme D_Path->Enzyme L_Result Rapid Hydrolysis (Backbone Cleavage) Enzyme->L_Result High Affinity (S1 Pocket) D_Result Steric Resistance (Backbone Intact) Enzyme->D_Result Steric Clash L_Outcome Gel Erosion & Burst Release L_Result->L_Outcome D_Outcome Sustained Release & Surface Erosion Only D_Result->D_Outcome

Caption: Divergent fates of L- vs. D-isomer hydrogels upon exposure to physiological proteases.

References

  • Frontiers in Chemistry. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Unravelling the antimicrobial activity of peptide hydrogel systems. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Retrieved from [Link]

Sources

Applications of chiral diphenylalanine esters in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Applications of Chiral Diphenylalanine Esters in Materials Science Audience: Researchers, scientists, and drug development professionals.

Abstract

The diphenylalanine (FF) motif, a core recognition element of the Alzheimer's β-amyloid polypeptide, has emerged as a remarkably versatile building block in materials science.[1] Its inherent chirality and propensity for self-assembly into highly ordered nanostructures have opened avenues for a wide range of applications. This technical guide delves into the functionalization of the diphenylalanine core through esterification, a key strategy to modulate its physicochemical properties and direct its self-assembly into bespoke nanomaterials. We will explore the synthesis of these chiral esters, the fundamental mechanisms driving their assembly, and their subsequent applications in biomedicine, optoelectronics, and nanotechnology. This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols and characterization strategies for professionals in the field.

Introduction: The Diphenylalanine Core and the Significance of Chirality

Diphenylalanine (FF), the simplest aromatic dipeptide, spontaneously self-assembles into a variety of robust and well-ordered nanostructures, including nanotubes, nanorods, spheres, and fibrils.[1] This process is driven by a combination of non-covalent interactions, primarily π-π stacking between the aromatic phenyl rings and hydrogen bonding between the peptide backbones.[2] The resulting materials exhibit remarkable properties, including high mechanical rigidity (Young's modulus of 19-27 GPa), thermal stability, and biocompatibility.[3][4]

A critical, intrinsic property of the FF building block is its chirality. The stereochemistry of the constituent phenylalanine residues (L- or D-enantiomers) dictates the handedness of the resulting supramolecular structures.[5] For instance, L-FF dipeptides typically assemble into right-handed helical nanotubes, while D-FF forms left-handed helices.[5] This chirality is not merely a structural curiosity; it is fundamental to the material's properties, influencing everything from its piezoelectric and optical activity to its interactions with biological systems.[6][7]

Esterification of the C-terminus of diphenylalanine is a powerful and common chemical modification. It serves multiple purposes:

  • Modulating Hydrophobicity: Converting the terminal carboxylic acid to an ester group alters the molecule's overall hydrophobicity, which in turn influences its solubility and the kinetics of self-assembly.[1][8]

  • Controlling Assembly: By eliminating the negative charge of the carboxylate, esterification changes the electrostatic interactions that govern the assembly process, allowing for finer control over the final morphology of the nanostructures.[9]

  • Introducing Functionality: The ester group can be a simple methyl or ethyl group, or it can be a more complex moiety that introduces specific functionalities, such as fluorescence or a reactive site for further conjugation.

This guide will focus on these modified FF building blocks, treating "chiral diphenylalanine esters" as a key subclass of FF derivatives that provide enhanced control and functionality for advanced materials design.

The Mechanism of Self-Assembly

The formation of ordered nanostructures from chiral diphenylalanine esters is a hierarchical process governed by a delicate balance of intermolecular forces. The process is typically initiated by a change in solvent conditions, often referred to as the "solvent-switch" method.[10] A high concentration of the peptide ester is first dissolved in a non-aqueous solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFP), which breaks up any pre-existing aggregates.[1] This solution is then diluted with a poor solvent, usually an aqueous buffer or water/ethanol mixture, which triggers the self-assembly cascade.[1]

The primary driving forces include:

  • π-π Stacking: The aromatic phenyl rings of adjacent molecules stack on top of each other, a major stabilizing interaction.

  • Hydrogen Bonding: A network of hydrogen bonds forms between the amide groups of the peptide backbones, leading to the formation of β-sheet-like secondary structures.[1][11]

  • Hydrophobic Interactions: The nonpolar phenylalanine side chains and the ester group are driven to aggregate to minimize contact with the aqueous environment.[1]

  • Electrostatic Interactions: While esterification neutralizes the C-terminal charge, the N-terminal amine can still be protonated, and its electrostatic influence affects the final aggregated shape.[9]

Molecular dynamics simulations suggest a pathway that often involves the initial aggregation of molecules into bilayers, which may then curl into vesicles before transforming into the final tubular or fibrillar structures.[9] The specific morphology is highly sensitive to external factors such as pH, temperature, peptide concentration, and solvent polarity.[9][12]

Self_Assembly_Mechanism cluster_input Initial State cluster_process Driving Forces cluster_intermediates Intermediate Structures cluster_output Final Nanostructures Monomer Chiral FF-Ester Monomer in Organic Solvent (HFP) Trigger Solvent Switch (Addition of Aqueous Solution) Monomer->Trigger PiStack π-π Stacking Bilayer Bilayer Formation PiStack->Bilayer HBond Hydrogen Bonding HBond->Bilayer Hydrophobic Hydrophobic Interactions Hydrophobic->Bilayer Vesicle Vesicle Curling Bilayer->Vesicle Curling Nanorods Nanorods Bilayer->Nanorods Lateral Assembly Nanotubes Nanotubes Vesicle->Nanotubes Transformation Fibrils Nanofibrils Nanotubes->Fibrils Further Assembly Spheres Nanospheres Trigger->PiStack Trigger->HBond Trigger->Hydrophobic Trigger->Spheres Rapid Aggregation

Caption: Mechanism of diphenylalanine ester self-assembly.

Synthesis and Characterization

General Synthesis of Diphenylalanine Esters

The synthesis of FF esters typically follows standard solution-phase or solid-phase peptide synthesis (SPPS) protocols.[13][14] A common approach involves the coupling of a protected phenylalanine (e.g., Boc-Phe-OH) with a phenylalanine methyl or ethyl ester hydrochloride.

Experimental Protocol: Synthesis of Boc-Phe-Phe-OMe

This protocol describes a representative solution-phase synthesis.

  • Activation: Dissolve Boc-L-Phe-OH (1.0 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.0 mmol) in dry dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 mmol) to the cooled solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amino Acid Ester Addition: In a separate flask, suspend L-Phe-OMe·HCl (1.0 mmol) in DCM (10 mL) and add a base such as triethylamine (TEA) (1.1 mmol) to neutralize the salt. Stir for 15 minutes.

  • Coupling Reaction: Add the neutralized phenylalanine methyl ester solution to the activated Boc-Phe-OH solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 5% citric acid solution (2 x 10 mL), 5% Na₂CO₃ solution (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.[10]

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Characterization of Self-Assembled Nanostructures

A multi-technique approach is essential to fully characterize the morphology, structure, and properties of the resulting nanomaterials.

TechniqueInformation ObtainedKey Insights for FF-Esters
Scanning Electron Microscopy (SEM) Morphology, size distribution, surface topologyVisualizes nanotubes, spheres, or rods formed after self-assembly.[15]
Atomic Force Microscopy (AFM) High-resolution 3D topography, mechanical propertiesMeasures dimensions (height, width) of individual nanostructures and can probe stiffness.[15]
X-Ray Diffraction (XRD) Crystalline structure, molecular packingConfirms the ordered, crystalline nature of the assemblies and provides information on the unit cell.[15]
Circular Dichroism (CD) Spectroscopy Secondary structure, supramolecular chiralityDetects the formation of β-sheet structures and confirms the overall handedness of the helical assemblies.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bonding, secondary structureThe amide I band position indicates the presence of β-sheet hydrogen bonding networks.[1]
Raman Spectroscopy Vibrational modes, molecular interactionsCan be used to confirm successful drug loading and study peptide-drug interactions.[16]

Applications in Materials Science

The unique combination of biocompatibility, chirality, and robust physical properties makes chiral diphenylalanine ester nanostructures highly attractive for a range of advanced applications.

Biomedical Applications

The hollow, tubular, or spherical structures formed by FF-esters can serve as high-capacity reservoirs for therapeutic agents.[1] Their hydrophobic interior is well-suited for encapsulating poorly water-soluble drugs like doxorubicin (DOX), a common chemotherapeutic.[1][17] The peptide-based nature of these carriers ensures excellent biocompatibility and low cytotoxicity.[16][18] Furthermore, stimuli-responsive systems can be designed; for example, by incorporating a disulfide bond, drug release can be triggered by the high glutathione (GSH) concentrations found inside cancer cells.[17]

Drug_Delivery_Workflow cluster_prep Preparation & Loading cluster_char Characterization cluster_eval In Vitro Evaluation Synth 1. Synthesize FF-Ester Derivative SelfA 2. Self-Assembly via Solvent Switch Synth->SelfA DrugLoad 3. Encapsulate Drug (e.g., Doxorubicin) SelfA->DrugLoad Morph 4. Characterize Morphology (SEM / AFM) DrugLoad->Morph LoadEff 5. Quantify Loading Efficiency (Spectroscopy) Morph->LoadEff Release 6. Profile Drug Release (e.g., Dialysis) LoadEff->Release Uptake 7. Cellular Uptake Study (Fluorescence Microscopy) Release->Uptake Tox 8. Cytotoxicity Assay (MTT Assay) Uptake->Tox Result Validated Drug Delivery Vehicle Tox->Result

Caption: Experimental workflow for developing an FF-ester drug delivery system.

The fibrillar networks formed by some FF derivatives can act as scaffolds for tissue engineering, mimicking the extracellular matrix and supporting cell growth.[12] Neurons, in particular, have been shown to culture well on substrates made of diphenylalanine nanowires, exhibiting increased viability and healthier metabolic profiles compared to 2D cultures.[19] Additionally, unmodified FF nanotubes have demonstrated potent antibacterial activity, capable of eradicating mature bacterial biofilms, which are notoriously resistant to conventional antibiotics.[11][20] This activity is attributed to a surfactant-like action on bacterial membranes, and modifying the termini can tune this efficacy.[11]

Optoelectronics and Piezoelectric Devices

The highly ordered, crystalline, and non-centrosymmetric nature of self-assembled FF nanostructures endows them with interesting optical and electrical properties.[3]

FF-based nano/microstructures exhibit intrinsic photoluminescence (PL), typically with emissions in the deep UV (around 285 nm) and blue (around 450 nm) regions.[21] The origin of this fluorescence is attributed to quantum confinement effects and electron delocalization through the extensive hydrogen bond networks.[21] This property can be exploited for applications in label-free biosensing and for visualizing the nanostructures within biological systems.[17]

Due to their chiral and helical crystal structure (P6₁ space group), FF nanotubes exhibit a strong piezoelectric effect, meaning they generate an electrical charge in response to mechanical stress.[3][6] This property is comparable to some inorganic piezoelectric materials. By controlling the growth and alignment of FF microrods, it is possible to fabricate peptide-based power generators.[22] Applying an external electric field during the growth process can further enhance the piezoelectric coefficient by improving the alignment of molecular dipoles.[22]

PropertyReported ValueApplicationReference
Young's Modulus 19–27 GPaHigh-stiffness biomaterials[3][4]
Shear Piezoelectric Constant (d₁₅) up to 60 pm/VMechanical sensors, energy harvesting[3]
Longitudinal Piezoelectric Constant (d₃₃) up to 17.9 pm/VPower generators, actuators[3][22]
Photoluminescence (PL) Emission ~285 nm (UV), ~450 nm (Blue)Optical sensing, bio-imaging[21]
Band Gap (E_g) ~3.5–4.9 eVUV photodetectors[6][23]
Nanofabrication and Biosensing

The self-assembly process provides a bottom-up approach to creating precise nanostructures that can be used as templates. For example, FF nanotubes can be used as masks in reactive ion etching to fabricate silicon nanowires.[24] Their ability to be functionalized also makes them ideal platforms for biosensors. Specific recognition elements can be attached to the peptide backbone to create sensors capable of detecting analytes with high sensitivity.[12][25] The chirality of the nanostructures themselves can be used for chiral sensing applications, discriminating between enantiomers of target molecules.[7][26]

Applications_Overview cluster_bio Biomedical cluster_opto Optoelectronics cluster_nano Nanotechnology Center Chiral Diphenylalanine Ester Nanomaterials Drug Drug Delivery (Cancer Therapy) Center->Drug Tissue Tissue Engineering (Neural Scaffolds) Center->Tissue AntiB Antibacterial Agents (Biofilm Eradication) Center->AntiB Piezo Piezoelectric Devices (Energy Harvesters) Center->Piezo Photo Photoluminescent Materials (Bio-imaging, UV Sensors) Center->Photo Template Nanofabrication (Templates for Si-wires) Center->Template Sensor Biosensing (Chiral Recognition) Center->Sensor

Caption: Overview of applications for chiral diphenylalanine-based materials.

Conclusion and Future Outlook

Chiral diphenylalanine esters represent a powerful and versatile class of building blocks for the bottom-up fabrication of functional nanomaterials. By leveraging simple chemical modifications like esterification, researchers can precisely tune the self-assembly process to create a diverse array of nanostructures with tailored properties. The applications, spanning from targeted drug delivery and tissue regeneration to next-generation piezoelectric devices and optical sensors, are a testament to the potential of these bio-inspired materials.

Future research will likely focus on creating more complex, multi-functional systems by conjugating FF-esters with other molecular motifs like nucleic acids or photosensitive molecules.[13][27] Developing methods for large-scale, controlled assembly and improving the integration of these materials into functional devices remain key challenges. However, the inherent biocompatibility, structural precision, and remarkable properties of diphenylalanine-based systems ensure they will continue to be a fertile ground for innovation at the interface of materials science, chemistry, and medicine.

References

  • Source: Soft Matter (RSC Publishing)
  • Title: Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers Source: RSC Publishing URL
  • Title: Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection Source: PubMed URL
  • Title: Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection Source: Queen's University Belfast URL
  • Title: Self-Assembly of Diphenylalanine Based Peptides:Molecular Design, Structural Control and Applications Source: Chinese Journal of Chemistry URL
  • Title: Photoluminescence of Diphenylalanine Peptide Nano/Microstructures: From Mechanisms to Applications Source: PubMed URL
  • Title: l-Diphenylalanine Microtubes As a Potential Drug-Delivery System: Characterization, Release Kinetics, and Cytotoxicity Source: ACS Publications URL
  • Title: Photoelectronic Properties of Chiral Self-Assembled Diphenylalanine Nanotubes: A Computational Study Source: MDPI URL
  • Title: Diphenylalanine – Knowledge and References Source: Taylor & Francis URL
  • Title: Self-assembled peptide nanotubes as electronic materials: An evaluation from first-principles calculations Source: AIP Publishing URL
  • Title: Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery Source: Semantic Scholar URL
  • Title: Photoelectronic properties of diphenylalanine peptide nanotubes Source: Request PDF URL
  • Title: Cystine-cored diphenylalanine appended peptide-based self-assembled fluorescent nanostructures direct redox-responsive drug delivery Source: PubMed URL
  • Title: L-diphenylalanine microtubes as a potential drug-delivery system: characterization, release kinetics, and cytotoxicity Source: PubMed URL
  • Title: Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity Source: ACS Publications URL
  • Title: Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates Source: CNR-IRIS URL
  • Title: Diphenylalanine Peptide Nanotubes as Substrates for Surface-Enhanced Raman Spectroscopy and Photonic Applications Source: ResearchGate URL
  • Title: Why Are Diphenylalanine-Based Peptide Nanostructures so Rigid?
  • Title: Characterization and utilization of self-assembled diphenylalanine nanotubes Source: Nottingham ePrints URL
  • Title: Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights Source: PMC URL
  • Title: Diphenylalanine Peptide Nanowires as a Substrate for Neural Cultures Source: ResearchGate URL
  • Title: Self-Assembly of Peptides to Nanostructures Source: Chapman University Digital Commons URL
  • Title: Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 Source: MDPI URL
  • Title: Fabrication of Nanostructures Using Self-Assembled Peptides as Templates: The Diphenylalanine Case Source: DTU Research Database URL
  • Title: Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates Source: ACS Publications URL
  • Title: Controlled Assembly of Chiral Structure of Diphenylalanine Peptide Source: Request PDF URL
  • Title: Self-assembly of diphenylalanine peptide with controlled polarization for power generation Source: PMC URL
  • Title: A Protocol for the Design of Protein and Peptide Nanostructure Self-Assemblies Exploiting Synthetic Amino Acids Source: NIH URL
  • Title: Why are diphenylalanine-based peptide nanostructures so rigid?
  • Title: A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties Source: MDPI URL
  • Title: Synthesis and Self-Assembly of Diphenylalanine– Tetraphenylethylene Hybrid Monomer and RAFT Polymers with Aggregation-Induced Source: The Royal Society of Chemistry URL
  • Title: Chirality in Materials Science: Designing with Handedness Source: Chiralpedia URL
  • Title: Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate Source: PMC URL
  • Title: Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates Source: PMC - NIH URL
  • Title: Nanophotonic Approaches for Chirality Sensing Source: ACS Nano URL
  • Title: Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024)
  • Title: Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability Source: ResearchGate URL
  • Title: Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents Source: PMC URL
  • Title: Chirality-Dependent Growth of Self-Assembled Diphenylalanine Microtubes Source: Request PDF URL
  • Title: Photoelectronic Properties of Chiral Self-Assembled Diphenylalanine Nanotubes: A Computational Study Source: ResearchGate URL

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of D-Phe-D-Phe-OMe Peptide Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The self-assembly of short peptides into well-defined nanostructures represents a cornerstone of modern bionanotechnology and materials science. Among these, the diphenylalanine (Phe-Phe) motif stands out for its remarkable propensity to form highly ordered and robust assemblies. This guide focuses specifically on the D-chiral, C-terminally protected dipeptide, D-Phenylalanine-D-Phenylalanine-O-methyl ester (D-Phe-D-Phe-OMe). The use of D-enantiomers confers crucial resistance to enzymatic degradation, a vital attribute for biomedical applications, while the methyl ester cap eliminates zwitterionic interactions, fundamentally altering the self-assembly landscape. We will explore the thermodynamic principles governing the stability of these assemblies, detail the key environmental factors that modulate their formation, and provide field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to analyze and engineer the stability of these promising biomaterials.

Introduction to D-Dipeptide Self-Assembly

The spontaneous organization of molecules into ordered superstructures is a fundamental process in nature. In materials science, this "bottom-up" approach allows for the creation of novel materials with precise nanoscale architecture. Short peptides, particularly those containing aromatic residues, have emerged as exceptional building blocks due to their biocompatibility, chemical diversity, and predictable self-assembly behavior.[1][2]

The Diphenylalanine Motif: A Privileged Building Block

The diphenylalanine (Phe-Phe) dipeptide, the core recognition motif of the Alzheimer's β-amyloid polypeptide, is a prolific self-assembling unit, capable of forming nanotubes, nanofibers, vesicles, and hydrogels.[1][3][4][5] The driving force behind this robust assembly is the powerful π–π stacking interaction between the aromatic phenyl rings of adjacent molecules.[6][7]

The Critical Role of Chirality and Terminal Modifications

The specific architecture of D-Phe-D-Phe-OMe introduces two critical modifications that distinguish it from the canonical L-Phe-L-Phe zwitterion:

  • D-Chirality: Natural proteases are stereospecific for L-amino acids. The use of D-phenylalanine renders the resulting assemblies highly resistant to enzymatic degradation, significantly enhancing their in-vivo stability and making them superior candidates for applications like sustained drug release.[8][9]

  • C-Terminal Methyl Ester (-OMe): In a standard dipeptide, the charged N-terminal amine (NH₃⁺) and C-terminal carboxylate (COO⁻) can form strong, head-to-tail electrostatic interactions and hydrogen bonds that dominate the assembly process.[10] By neutralizing the C-terminus with a methyl ester group, these interactions are eliminated. This modification shifts the balance of forces, promoting assembly pathways driven primarily by π–π stacking and hydrophobic interactions, which can lead to different and potentially more controllable nanostructures.[4][11]

Fundamental Principles of Thermodynamic Stability

The stability of a peptide assembly is governed by the change in Gibbs Free Energy (ΔG) associated with the transition from soluble monomers to an aggregated state. The process is spontaneous only if ΔG is negative.

ΔG = ΔH – TΔS

Where:

  • ΔG: Gibbs Free Energy. A negative value indicates a thermodynamically favorable process.

  • ΔH: Enthalpy change. Represents the energy change from bond formation and breaking. In peptide assembly, this is dominated by the formation of favorable non-covalent interactions (e.g., H-bonds, π-π stacking), which results in a negative (exothermic) ΔH.

  • T: Absolute Temperature in Kelvin.

  • ΔS: Entropy change. Represents the change in disorder. The process of ordering monomers into a defined structure is entropically unfavorable (negative ΔS). However, the release of ordered water molecules from the hydrophobic phenyl rings into the bulk solvent (the hydrophobic effect) provides a significant, positive entropic contribution that can drive the assembly process.[12][13]

The final stability is a delicate balance between these enthalpic and entropic contributions.

Monomers D-Phe-D-Phe-OMe Monomers in Solution (High Energy) Assembly Self-Assembled Nanostructure (Low Energy) Monomers->Assembly ΔG < 0 (Spontaneous Assembly) Enthalpy Favorable Enthalpy (ΔH < 0) • π-π Stacking • Hydrogen Bonds • van der Waals Assembly->Enthalpy Entropy Favorable Entropy (ΔS > 0) • Hydrophobic Effect (Release of Water) Assembly->Entropy Unfavorable_S Unfavorable Entropy (ΔS < 0) • Loss of Monomer Freedom Assembly->Unfavorable_S

Caption: Thermodynamic forces governing D-Phe-D-Phe-OMe self-assembly.

Factors Modulating Assembly and Stability

The thermodynamic landscape of D-Phe-D-Phe-OMe assembly is not fixed; it is highly sensitive to the experimental environment. Understanding these factors is crucial for controlling the formation and stability of the desired nanostructures.[14][15]

FactorMechanism of ActionExpected Impact on Stability
Peptide Concentration Assembly occurs above a critical aggregation concentration (CAC). Increasing concentration drives the equilibrium toward the assembled state.[16][17]Higher concentration leads to more extensive and stable assemblies.
Solvent Composition Organic co-solvents (e.g., HFIP, ACN, IPA) can modulate peptide solubility. Some solvents can break up aggregates, while others can trigger assembly by creating a less favorable environment for the monomers.[3][18]Highly dependent on the specific solvent; can either increase or decrease stability.
Temperature Affects both kinetics and thermodynamics. Increased temperature can disrupt non-covalent interactions, increasing the CAC and destabilizing assemblies.[3] Conversely, it can provide the energy needed to overcome kinetic barriers to form more stable, crystalline structures.[18]Generally decreases stability, but can facilitate transitions to more stable polymorphs.
pH Alters the protonation state of the N-terminal amine. At low pH, the positive charges on adjacent monomers can create electrostatic repulsion, hindering assembly and decreasing stability.[6]Stability is typically maximal near the pKa of the N-terminus, where repulsion is minimized.
Ionic Strength The addition of salts can screen electrostatic repulsion between charged N-termini, promoting closer packing and enhancing stability.[8]Increased ionic strength generally enhances the stability of assemblies.

Experimental Characterization of Thermodynamic Stability

A multi-faceted approach is required to fully characterize the stability of peptide assemblies. This involves confirming the formation of nanostructures, analyzing their internal structure, and directly measuring the thermodynamic parameters of the assembly process.

Start Peptide Synthesis & Purification of D-Phe-D-Phe-OMe Trigger Trigger Self-Assembly (e.g., Solvent Switch, pH change, Temperature change) Start->Trigger Morphology Morphological Analysis (Is it assembled?) Technique: TEM / AFM Trigger->Morphology Visualize Structure Secondary Structure (How is it ordered?) Technique: CD / FTIR Trigger->Structure Characterize Thermo Thermodynamics (How stable is it?) Technique: ITC Trigger->Thermo Quantify Mechanical Bulk Properties (For Hydrogels) Technique: Rheology Trigger->Mechanical Measure End Comprehensive Stability Profile Morphology->End Structure->End Thermo->End Mechanical->End

Caption: Comprehensive experimental workflow for stability analysis.

Morphological Analysis: Transmission Electron Microscopy (TEM)

Causality: Before any thermodynamic measurements can be made, it is essential to visually confirm that the peptide has indeed self-assembled into nanostructures. TEM provides high-resolution images of the resulting morphologies (e.g., fibers, tubes, spheres).

Protocol:

  • Sample Preparation: Prepare a solution of D-Phe-D-Phe-OMe under conditions that promote self-assembly (e.g., 1 mg/mL in a 10% acetonitrile/water solution). Allow the solution to equilibrate for a set time (e.g., 24 hours) at a controlled temperature.

  • Grid Preparation: Place a 5 µL drop of the peptide solution onto a carbon-coated copper TEM grid. Allow it to adsorb for 2 minutes.

  • Wicking: Carefully blot the excess liquid from the edge of the grid using filter paper.

  • Staining (Optional but Recommended): Place a 5 µL drop of a negative stain solution (e.g., 2% uranyl acetate) onto the grid for 1 minute. This enhances contrast by staining the background.

  • Final Wicking & Drying: Blot the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate acceleration voltage (e.g., 80-120 kV).

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. It provides critical information about the secondary structure within the assembly, such as the presence of β-sheet-like or other ordered arrangements.[3]

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide. Create a series of dilutions in the desired buffer (e.g., phosphate buffer, pH 7.4) below, at, and above the expected CAC. Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption in the far-UV region.

  • Instrument Setup: Set the CD spectropolarimeter to scan from approximately 260 nm to 190 nm.

  • Blank Measurement: Record a spectrum of the buffer alone. This will be subtracted from the sample spectra.

  • Sample Measurement: Record the spectra for each peptide concentration.

  • Data Analysis: Subtract the blank spectrum from each sample spectrum. A characteristic signal, such as a minimum around 218 nm, can be indicative of β-sheet-like structures. The change in the CD signal as a function of concentration can be used to monitor the assembly process.

Direct Thermodynamic Measurement: Isothermal Titration Calorimetry (ITC)

Causality: ITC is a powerful technique that directly measures the heat released or absorbed during a binding or assembly process.[19] By performing a de-micellization experiment, one can directly determine the critical aggregation concentration (CAC) and the enthalpy of aggregation (ΔH), from which ΔS and ΔG can be calculated.[12][13]

Protocol (De-micellization Experiment):

  • Instrument Setup: Set up the ITC instrument at the desired experimental temperature (e.g., 25°C).

  • Sample Preparation:

    • Cell: Fill the ITC sample cell with a dilute buffer solution.

    • Syringe: Load the injection syringe with a concentrated solution of the pre-formed D-Phe-D-Phe-OMe assemblies (well above the CAC).

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the concentrated assembly solution into the buffer-filled cell.

  • Data Acquisition: The instrument measures the heat change upon each injection. Initially, the injections will cause the assemblies to dissociate into monomers to re-establish equilibrium below the CAC, resulting in a significant heat change (the enthalpy of de-micellization). As the concentration in the cell approaches and surpasses the CAC, the magnitude of the heat change per injection will decrease dramatically.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Plot the heat change per mole of injectant against the total peptide concentration in the cell.

    • The resulting isotherm will show a sharp transition. The midpoint of this transition corresponds to the CAC.

    • The height of the transition corresponds to the enthalpy of assembly (ΔH).

    • Calculate ΔG and ΔS using the equations: ΔG = RT ln(CAC) and ΔS = (ΔH - ΔG) / T .

Conclusion and Outlook

The thermodynamic stability of D-Phe-D-Phe-OMe assemblies is a complex interplay of non-covalent forces, heavily influenced by environmental conditions. The C-terminal methyl ester modification fundamentally redirects the assembly pathway to be dominated by hydrophobic and π-π interactions, while the D-chirality provides essential biostability. By employing a systematic characterization workflow combining microscopy, spectroscopy, and calorimetry, researchers can build a comprehensive stability profile for these materials. This detailed understanding is paramount for the rational design of next-generation biomaterials, enabling the precise tuning of their assembly, stability, and degradation profiles for advanced applications in drug delivery, tissue engineering, and diagnostics.

References

  • Adler-Abramovich, L., et al. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir. [Link]

  • Yang, L., et al. (2023). New Insight into the Structural Nature of Diphenylalanine Nanotube through Comparison with Amyloid Assemblies. Langmuir. [Link]

  • Sallam, S., et al. (2014). Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules. [Link]

  • Luo, Y., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. [Link]

  • Kholkin, A., et al. (2022). Diphenylalanine Peptide Nanotubes as Substrates for Surface-Enhanced Raman Spectroscopy and Photonic Applications. ResearchGate. [Link]

  • Kholkin, A., et al. (2022). Diphenylalanine Peptide Nanotubes as Substrates for Surface-Enhanced Raman Spectroscopy and Photonic Applications. arXiv. [Link]

  • Haldar, S., et al. (2018). Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation. RSC Advances. [Link]

  • Zapadka, N., et al. (2021). Oligomers of diphenylalanine examined using cold ion spectroscopy and neural network-based conformational search. Physical Chemistry Chemical Physics. [Link]

  • Singh, V., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. ResearchGate. [Link]

  • Smith, A. M., et al. (2010). The influence of the kinetics of self-assembly on the properties of dipeptide hydrogels. ResearchGate. [Link]

  • Levin, A., et al. (2020). Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. University of Cambridge Apollo Repository. [Link]

  • Dehigaspitiya, D. C., & Anglin, J. C. (2021). Factors Affecting Secondary and Supramolecular Structures of Self‐Assembling Peptide Nanocarriers. Macromolecular Bioscience. [Link]

  • Alemán, C., et al. (2020). Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. Polymers. [Link]

  • Zhang, S., et al. (2024). Learning the rules of peptide self-assembly through data mining with large language models. arXiv. [Link]

  • Li, J., et al. (2018). Mechanism of Peptide Self-assembly and Its Study in Biomedicine. ResearchGate. [Link]

  • Wang, J., et al. (2016). Peptide self-assembly: thermodynamics and kinetics. Chemical Society Reviews. [Link]

  • Tao, K., et al. (2019). Design of self-assembly dipeptide hydrogels and machine learning via their chemical features. PNAS. [Link]

  • Yamashita, S., et al. (2022). Thermodynamics for the Self-Assembly of Alkylated Peptides. International Journal of Molecular Sciences. [Link]

  • Tutureanu, R., et al. (2022). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. Gels. [Link]

  • Levin, A., et al. (2021). Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules. ACS Nano. [Link]

  • Sharma, R. (2020). Predicting peptide self-assembly and phase transitions for the design of responsive biomaterials via molecular simulations and machine learning. University of Delaware. [Link]

  • Arima, J., et al. (2012). Possible mechanism for D-Phe-D-Phe synthesis from D-Phe-OMe catalyzed by a D-stereospecific amidohydrolase from Streptomyces sp. 82F2. ResearchGate. [Link]

  • Yamashita, S., et al. (2022). Thermodynamics for the Self-Assembly of Alkylated Peptides. University of Toyama Repository. [Link]

  • Marchesan, S., & Vargiu, A. V. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules. [Link]

  • Weiss, K. L., et al. (2020). Low Molecular Weight Supramolecular Hydrogels for Sustained and Localized In Vivo Drug Delivery. ACS Applied Bio Materials. [Link]

  • Yan, X., et al. (2014). Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires. Nanoscale. [Link]

  • Wang, Y., et al. (2024). Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. ACS Publications. [Link]

  • Berendsen, M. A. (2014). Synthesis and Self-Assembly of D and L Type Peptides. Western Washington University. [Link]

  • Ruggeri, F. S., et al. (2016). Peptide assembly thermodynamics and the limit of short sequences. ResearchGate. [Link]

  • Stepanenko, V., et al. (2021). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances. [Link]

  • Weiss, K. L., et al. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. Semantic Scholar. [Link]

  • Al-Hilaly, Y. K., et al. (2019). Self-Assembling Peptide/Thermoresponsive Polymer Composite Hydrogels: Effect of Peptide-Polymer Interactions on Hydrogel Properties. ResearchGate. [Link]

Sources

The Architectonics of Nature: Unraveling the Role of Aromatic Stacking in D-Phenylalanine Dipeptide Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous organization of molecules into ordered superstructures, or self-assembly, is a cornerstone of nanotechnology and materials science. Among the myriad of building blocks, short peptides have emerged as exceptionally versatile components due to their biocompatibility, chemical diversity, and predictable recognition motifs. The D-phenylalanine-D-phenylalanine (D-FF) dipeptide, an enantiomer of the core recognition motif of the Alzheimer's β-amyloid polypeptide, is a particularly compelling example.[1] It robustly self-assembles into a variety of highly ordered and remarkably rigid nanostructures, including nanotubes, nanofibers, vesicles, and hydrogels.[2][3] While hydrogen bonding and hydrophobic forces provide the foundational framework for this assembly, the precise geometry, stability, and functionality of the resulting nanomaterials are critically governed by a more nuanced interaction: aromatic stacking. This guide provides a deep-dive into the pivotal role of π-π stacking in directing D-FF self-assembly, outlines robust experimental protocols for its characterization, and explores the implications for rational design in drug development.

The Supramolecular Blueprint: Driving Forces in D-FF Self-Assembly

The self-assembly of D-FF dipeptides is a hierarchical process driven by a symphony of non-covalent interactions. While often discussed collectively, understanding their individual contributions is key to manipulating the final nanostructure. The process generally involves the aggregation of peptides to form intermediate structures like bilayers, which then curl into vesicles or tubes.[1]

  • Hydrogen Bonding: The peptide backbone provides a scaffold for extensive hydrogen bonding networks, primarily leading to the formation of β-sheet-like structures. These bonds are the principal drivers for the initial one-dimensional elongation of the assemblies.[4]

  • Hydrophobic Interactions: The phenyl side chains are inherently hydrophobic, and their sequestration away from an aqueous environment provides a significant thermodynamic driving force for aggregation.[5][6]

  • Electrostatic Interactions: The terminal amine and carboxylic acid groups of the zwitterionic dipeptide contribute to "head-to-tail" arrangements, further stabilizing the growing assembly.[1][6] The net charge, heavily influenced by pH, dictates the electrostatic repulsion or attraction between peptides, profoundly affecting the assembly kinetics and morphology.[1][7]

However, it is the aromatic stacking (π-π interactions) between the phenyl rings that dictates the specific, ordered packing and imparts the remarkable rigidity to these structures.[8][9] These interactions, arising from the electrostatic interaction of quadrupole moments in the aromatic systems, are highly directional and distance-dependent. In D-FF assemblies, they manifest as an interpenetrating "zipper-like" aromatic interlock, creating a tightly packed, rigid core that reinforces the hydrogen-bonded backbone.[9][10] This synergistic relationship between hydrogen bonding and π-π stacking forms the so-called "π-β structure," a common and highly stable motif in aromatic peptide assembly.[11]

cluster_outcomes Structural Outcomes hb Hydrogen Bonding (Backbone) assembly Hierarchical Self-Assembly hb->assembly 1D Elongation (β-Sheet Formation) hp Hydrophobic Interactions (Phenyl Rings) hp->assembly Initial Aggregation es Electrostatic Interactions (Termini) es->assembly Directionality (Head-to-Tail) pi Aromatic π-π Stacking (Phenyl Rings) stability Structural Rigidity & Stability pi->stability Interlocking Core (π-β Structure) assembly->stability

Figure 1: Key non-covalent interactions governing the self-assembly and stability of D-FF nanostructures. Aromatic stacking provides the critical reinforcement for structural integrity.

Modulating the Assembly: Key Environmental Factors

The delicate balance of non-covalent forces in D-FF self-assembly can be readily tuned by environmental conditions, providing a powerful toolkit for controlling the final morphology of the nanostructures.

The Role of pH

The pH of the solution is a critical determinant of the assembly process as it dictates the protonation state of the N- and C-termini.[1] At neutral pH, the zwitterionic form dominates, facilitating ordered assembly. Under acidic or basic conditions, the net charge on the peptides increases, leading to greater electrostatic repulsion which can alter or inhibit assembly.[1] Molecular dynamics simulations have shown that while van der Waals interactions (including π-stacking) drive aggregation across pH levels, electrostatic interactions are primarily responsible for the shape of the final aggregate.[1] The final pH of hydrogels, regardless of the preparation method, has been shown to be the principal determinant of their mechanical properties.[12]

Solvent Effects

The choice of solvent plays a profound role in dictating the self-assembly pathway.[13] Organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are often used initially to break down pre-existing aggregates and ensure a monomeric starting state.[14] The subsequent introduction of an aqueous solution triggers the assembly. The polarity and hydrogen bonding capacity of the solvent system directly influence the strength of both hydrophobic interactions and π-π stacking.[13][15] Studies have shown that by simply varying the solvent composition (e.g., different ratios of water to organic solvents like DMSO or ethanol), the resulting morphology can be tuned from nanotubes to nanofibers or hydrogels.[3][16]

Capping Groups and Chemical Modification

Covalently modifying the N- or C-terminus with "capping" groups is a sophisticated strategy to modulate self-assembly. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used N-terminal cap that significantly enhances the propensity for gelation due to its large aromatic surface area, which promotes strong π-π stacking interactions.[8][17] The choice of capping group can fundamentally alter the assembly pathway; for instance, switching from a hydrophilic to a more hydrophobic heterocyclic capping group can shift the equilibrium from monomers to assembled fibers even at high pH.[18] Similarly, linking two D-FF units with different chemical linkers (e.g., flexible ethylenediamine vs. rigid terephthalaldehyde) produces distinct nanostructures under identical conditions, highlighting the sensitivity of the system to molecular geometry.[5][19]

FactorMechanism of InfluenceResulting Morphologies
pH Alters the charge state of termini, modulating electrostatic interactions.[1]Nanotubes, vesicles, amorphous aggregates.[1][20]
Solvent Modifies the strength of hydrophobic and π-π interactions.[13]Nanotubes, nanofibers, microcrystals, hydrogels.[15]
Temperature Affects kinetics of assembly and solubility of the dipeptide.[7]Can promote or disrupt assembly depending on the system.
Capping Groups Introduces additional π-π stacking and hydrophobic interactions.[17]Enhances gelation, shifts assembly equilibrium.[8][18]

Table 1: Summary of key factors influencing D-FF self-assembly and the resulting structural diversity.

Experimental Characterization of Aromatic Stacking

A multi-technique approach is essential to fully characterize D-FF assemblies and specifically probe the contribution of aromatic stacking.

cluster_techniques Characterization Workflow prep D-FF Sample (Prepared via pH or Solvent Switch) morph Morphology (TEM / AFM) prep->morph secondary Secondary Structure (FTIR / CD) prep->secondary aromatic Aromatic Stacking (UV-Vis / Fluorescence / Raman) prep->aromatic xtal Crystallinity (PXRD) prep->xtal

Figure 2: A typical experimental workflow for the comprehensive characterization of D-FF self-assembled nanostructures.

Spectroscopic Techniques

Spectroscopy provides direct evidence of molecular interactions.

  • UV-Visible (UV-Vis) Spectroscopy: Aromatic stacking leads to electronic coupling between the phenyl rings. This coupling perturbs the π→π* electronic transition, typically resulting in a red-shift (bathochromic shift) of the absorbance maximum around 257 nm and/or hypochromicity (decreased molar absorptivity). This is a hallmark of π-π stacking.[11]

  • Fluorescence Spectroscopy: Phenylalanine has intrinsic fluorescence. When two phenyl rings are brought into close, stacked proximity, they can form an excited-state dimer, or "excimer," which emits at a longer wavelength than the monomer. The appearance of a broad, red-shifted excimer emission peak is strong evidence for π-π stacking.[21]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: While FTIR is primarily used to confirm the presence of β-sheet structures through the position of the amide I band (around 1630-1640 cm⁻¹), Raman spectroscopy is particularly sensitive to aromatic ring vibrations.[4] A distinct downshift in the -C=C- ring stretching mode (ca. 1600 cm⁻¹) upon aggregation is indicative of π-stacking interactions that alter the bond polarizability.[21]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to probe the chiral environment of the peptide backbone and the aromatic side chains. A signal in the near-UV region (250-300 nm) can indicate a chiral arrangement of the phenyl rings, which is a direct consequence of ordered stacking in the supramolecular structure.[18]

Microscopic and Structural Techniques

These methods provide information on the morphology and molecular packing.

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These imaging techniques are indispensable for visualizing the morphology of the assembled nanostructures (e.g., tubes, fibers, vesicles) and determining their dimensions.[22]

  • Powder X-ray Diffraction (PXRD): PXRD provides information on the crystalline nature and molecular packing of the assemblies. The diffraction pattern of self-assembled D-FF nanotubes has been shown to be identical to that simulated from its single crystal structure, confirming a highly ordered, crystalline arrangement driven by the interplay of hydrogen bonds and π-stacking.[14][23]

Protocols for the Bench Scientist

Protocol 1: Preparation of D-FF Nanotubes (Solvent-Switch Method)

This protocol is adapted from methodologies that use a solvent switch to induce self-assembly.[14]

  • Dissolution: Weigh 5 mg of D-phenylalanine dipeptide powder and dissolve it in 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Vortex for 2-3 minutes until the solution is clear.

    • Causality Note: HFIP is a strongly hydrogen-bonding solvent that effectively breaks pre-existing peptide aggregates, ensuring the process starts from a monomeric state.

  • Incubation: Allow the solution to incubate at room temperature for 1 hour to ensure complete dissolution.

  • Assembly Trigger: Add 4 mL of ultrapure water (Milli-Q or equivalent) to the HFIP solution dropwise while gently vortexing. The final peptide concentration will be 1 mg/mL.

    • Causality Note: The addition of water, a poor solvent for the hydrophobic parts of the peptide, triggers the self-assembly process driven by hydrophobic collapse and the formation of stabilizing non-covalent interactions.

  • Maturation: Leave the solution undisturbed at room temperature for 24-48 hours to allow for the maturation and elongation of the nanostructures.

  • Characterization:

    • Control: A sample of D-FF in pure HFIP should be analyzed as a negative control for assembly.

    • Verification: Place a 5 µL drop of the final solution onto a TEM grid, allow it to dry, and image to confirm the presence of nanotubes.

Protocol 2: Spectroscopic Confirmation of Aromatic Stacking (UV-Vis)
  • Sample Preparation: Prepare a 1 mg/mL solution of D-FF in HFIP (Monomer Sample) and a 1 mg/mL self-assembled solution in 20% HFIP / 80% water as described in Protocol 1 (Assembled Sample). Prepare a blank of 20% HFIP / 80% water.

  • Dilution: Dilute both the Monomer and Assembled samples with their respective solvents to a final concentration of 0.1 mg/mL to ensure the absorbance is within the linear range of the spectrophotometer.

  • Measurement: Using a quartz cuvette, acquire the UV-Vis absorption spectrum for both samples from 220 nm to 300 nm, using the appropriate solvent as a blank.

  • Analysis:

    • Expected Outcome: The spectrum of the Monomer Sample should show a characteristic absorbance maximum for phenylalanine at ~257 nm.

    • Validation of Stacking: The spectrum of the Assembled Sample should exhibit a red-shift of this maximum by a few nanometers (e.g., to ~260 nm) and/or a decrease in the peak intensity (hypochromism) compared to the monomeric state. This confirms the electronic coupling of the stacked phenyl rings.[11]

Applications in Drug Development

The unique properties of self-assembled D-FF nanostructures—biocompatibility, high rigidity, and tunable morphology—make them highly attractive for biomedical applications.[2] The use of the D-enantiomer provides a crucial advantage of resistance to enzymatic degradation by proteases, increasing in vivo stability.[14]

  • Drug Delivery Systems: The hollow core of D-FF nanotubes or the hydrophobic interior of nanovesicles can be used to encapsulate therapeutic agents, particularly hydrophobic drugs.[5][19] These peptide-based carriers can improve drug solubility, protect the cargo from degradation, and potentially enable targeted delivery.[24] For example, spherical assemblies and nanorods fabricated from D-FF analogues have been shown to successfully encapsulate and deliver the chemotherapeutic agent doxorubicin into cells.[19]

  • Hydrogels for Tissue Engineering and Controlled Release: D-FF and its derivatives (especially Fmoc-D-FF) can form biocompatible hydrogels under physiological conditions.[25][26] These hydrogels serve as 3D scaffolds for cell culture and tissue regeneration. The fibrillar network of the hydrogel can also act as a depot for the sustained release of drugs, growth factors, or other biologics.[27] The mechanical properties of these gels can be tuned by controlling the self-assembly conditions, such as pH.[12][28]

  • Novel Biomaterials: The remarkable stiffness of D-FF nanotubes, with a Young's modulus comparable to bone (e.g., ~19 GPa), makes them interesting candidates for reinforcing materials in biomedical composites.[9][26] Their piezoelectric properties are also being explored for applications in biosensors and energy harvesting.[29]

Conclusion and Future Outlook

Aromatic stacking is not merely an auxiliary force in D-phenylalanine dipeptide self-assembly; it is a primary architectural determinant that governs the morphology, stability, and ultimately, the function of the resulting nanostructures. By controlling the delicate interplay between π-π stacking, hydrogen bonding, and environmental factors, scientists can rationally design a vast array of functional biomaterials. For drug development professionals, this understanding provides a powerful platform for creating next-generation delivery vehicles, regenerative scaffolds, and advanced diagnostic tools. Future research will likely focus on creating more complex, multi-component systems where D-FF assemblies are functionalized with targeting ligands or stimuli-responsive moieties, further bridging the gap between fundamental supramolecular chemistry and practical therapeutic applications.

References

  • Bystrov, V., Likhachev, I., Filippov, S., & Paramonova, E. (2023). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. Nanomaterials (Basel), 13(13), 1905. [Link]

  • Zhang, Z., et al. (2019). Conformation Dependence of Diphenylalanine Self-Assembly Structures and Dynamics: Insights from Hybrid-Resolution Simulations. Journal of Physical Chemistry B. [Link]

  • Li, X., et al. (2017). Influence of pH on the self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. Soft Matter. [Link]

  • Bystrov, V., et al. (2023). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. Semantic Scholar. [Link]

  • Wang, H., et al. (2024). Mesoscopic Simulation on Self-assembly of Diphenylalanine-based Analogue with Ethylenediamine Linker. ChemNanoMat. [Link]

  • Bystrov, V., et al. (2023). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. PubMed. [Link]

  • Li, X., et al. (2017). Influence of pH on self-assembly of diphenylalanine peptides: molecular insights from coarse-grained simulations. ResearchGate. [Link]

  • Zhu, P., et al. (2011). Solvent and surface controlled self-assembly of diphenylalanine peptide: from microtubes to nanofibers. Soft Matter. [Link]

  • Hughes, M., et al. (2019). Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties. Soft Matter. [Link]

  • Basak, S., et al. (2016). Role of Intramolecular Aromatic π-π Interactions in the Self-Assembly of Di-l-Phenylalanine Dipeptide Driven by Intermolecular Interactions: Effect of Alanine Substitution. PubMed. [Link]

  • de Groot, N. S., et al. (2017). Structural and Spectroscopic Properties of Assemblies of Self-Replicating Peptide Macrocycles. ACS Nano. [Link]

  • Büning, C., et al. (2019). Vibrational spectroscopy of self-assembling aromatic peptide derivates. ResearchGate. [Link]

  • de Groot, N. S., et al. (2017). Structural and Spectroscopic Properties of Assemblies of Self-Replicating Peptide Macrocycles. PMC. [Link]

  • Ghosh, S., et al. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. SciSpace. [Link]

  • Ghosh, S., et al. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers. PubMed. [Link]

  • Martin, A. D., et al. (2022). Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels. MDPI. [Link]

  • Yan, X., et al. (2010). Assembly and application of diphenylalanine dipeptide nanostructures. ResearchGate. [Link]

  • Smith, D. J., et al. (2015). The effect of solvent choice on the gelation and final hydrogel properties of Fmoc–diphenylalanine. Soft Matter. [Link]

  • Martin, A. D., et al. (2017). Controlling self-assembly of diphenylalanine peptides at high pH using heterocyclic capping groups. PubMed. [Link]

  • Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide. Chemical Communications. [Link]

  • Tao, K., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. [Link]

  • Grib-Mihalca, E. A., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. [Link]

  • Zhang, Z., et al. (2019). Conformation Dependence of Diphenylalanine Self-Assembly Structures and Dynamics: Insights from Hybrid-Resolution Simulations. ACS Publications. [Link]

  • D'Andrea, L. D., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC. [Link]

  • Marchesan, S., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. MDPI. [Link]

  • Alemán, C., et al. (2020). Self-assembly of diphenylalanine with preclick components as capping groups. ResearchGate. [Link]

  • Görbitz, C. H. (2006). The structure of nanotubes formed by diphenylalanine, the core recognition motif of Alzheimer's β-amyloid polypeptide. Chemical Communications. [Link]

  • Bera, S., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]

  • Iacob, M., et al. (2022). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. MDPI. [Link]

  • Basak, S., et al. (2016). Role of Intramolecular Aromatic pi-pi Interactions in the Self-Assembly of Di-L-Phenylalanine Dipeptide Driven by Intermolecular Interactions: Effect of Alanine Substitution. ResearchGate. [Link]

  • Leite, D. M., et al. (n.d.). Peptide Self-Assemblies for Drug Delivery. University of Portsmouth. [Link]

  • Yan, X., et al. (2010). Self-assembly and application of diphenylalanine-based nanostructures. RSC Publishing. [Link]

  • Kumar, V. V., et al. (2019). Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. PMC. [Link]

  • Alemán, C., et al. (2020). Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. PMC. [Link]

  • Marchesan, S., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. MDPI. [Link]

  • Marek, P. J., et al. (2011). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. PMC. [Link]

  • Azuri, I., et al. (2014). Why Are Diphenylalanine-Based Peptide Nanostructures so Rigid? Insights from First Principles Calculations. Journal of Physical Chemistry Letters. [Link]

  • Zhang, Y., et al. (2023). Study on the self-assembly of aromatic antimicrobial peptides based on different PAF26 peptide sequences. ResearchGate. [Link]

  • Castelletto, V., & Hamley, I. W. (2014). Recent advances in short peptide self-assembly: from rational design to novel applications. University of Manchester Research Explorer. [Link]

  • Zhang, L., et al. (2014). Unidirectionally aligned diphenylalanine nanotube/microtube arrays with excellent supercapacitive performance. Springer Link. [Link]

  • Kumar, V. V., et al. (2019). Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega. [Link]

  • Wang, H., et al. (2023). Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials: From Sequence Engineering to Functional Applications. PMC. [Link]

  • Zhu, P., et al. (2011). Solvent and surface controlled self-assembly of diphenylalanine peptide: From microtubes to nanofibers. ResearchGate. [Link]

Sources

Solubility Profile & Physicochemical Characterization of Hydrophobic D-Dipeptide Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and characterization protocols for hydrophobic D-dipeptide methyl esters.

Executive Summary

Hydrophobic D-dipeptide methyl esters represent a unique class of peptidomimetics combining the proteolytic stability of D-amino acids with the enhanced membrane permeability of C-terminal esterification. While these modifications make them attractive candidates for oral drug delivery and blood-brain barrier (BBB) traversal, they present significant solubility challenges. Unlike zwitterionic parent peptides, methyl esters lack the C-terminal carboxylate charge, drastically reducing aqueous solubility and promoting supramolecular self-assembly (e.g., nanotube formation). This guide provides a definitive solubility profile, mechanistic insights into self-assembly, and validated protocols for characterization.

Part 1: Physicochemical Fundamentals

The Impact of Methyl Esterification

The conversion of a dipeptide to its methyl ester (


) fundamentally alters its solvation thermodynamics.
  • Loss of Zwitterion: In a neutral pH environment, a standard dipeptide exists as a zwitterion (

    
    ). Methyl esterification caps the C-terminus, removing the negative charge. The resulting molecule is a cationic species (if the N-terminus is protonated, 
    
    
    
    ) or a neutral species (if the N-terminus is also capped or at high pH).
  • Hydrophobicity Increase: The methyl group adds non-polar surface area. More critically, the removal of the hydration shell associated with the charged carboxylate significantly increases the partition coefficient (

    
    ), driving the molecule into hydrophobic domains or causing precipitation in water.
    
Chiral Specificity (D- vs. L-)

While enantiomers (D-D vs. L-L) exhibit identical solubility in achiral solvents (e.g., water, DMSO), their behavior diverges in chiral environments and biological stability.

  • Proteolytic Resistance: D-dipeptides are resistant to endogenous proteases (e.g., pepsin, trypsin), granting them prolonged half-lives in plasma compared to their L-L counterparts.

  • Self-Assembly Dynamics: Hydrophobic dipeptides, particularly those containing Phenylalanine (Phe), are prone to self-assembly.[1][2][3] Homochiral dipeptides (D-D or L-L) tend to stack efficiently into nanotubes or crystalline fibrils. Heterochiral dipeptides (D-L or L-D) often suffer from steric clashes that disrupt this stacking, leading to different morphologies (e.g., amorphous aggregates) or higher apparent solubility due to the inability to form stable crystal lattices.

The "FF" Mechanism (Diphenylalanine Analogues)

The D-Phe-D-Phe-OMe motif is a structural mirror of the well-studied L-Phe-L-Phe (FF) motif found in Alzheimer’s


-amyloid.
  • Mechanism: The aromatic side chains engage in

    
    -
    
    
    
    T-shaped interlocking, while the backbone forms hydrogen bonds.
  • Result: In aqueous environments, these molecules spontaneously assemble into rigid, water-filled nanotubes. This "gelation" or "crystallization" is often mistaken for simple insolubility but is actually a thermodynamically stable supramolecular state.

Part 2: Solubility Profile & Solvent Systems

The following data summarizes the solubility behavior of a representative hydrophobic D-dipeptide methyl ester (e.g., D-Phe-D-Phe-OMe


 HCl) across standard solvent classes.
Table 1: Solubility Profile of D-Phe-D-Phe-OMe (HCl Salt vs. Free Base)
Solvent ClassSolventSolubility (HCl Salt)Solubility (Free Base)Mechanistic Insight
Aqueous Water (pH < 5)High (> 50 mg/mL)Low (< 1 mg/mL)HCl salt dissociates; free base aggregates due to hydrophobicity.
Aqueous PBS (pH 7.4)Moderate Very Low Risk of "salting out" or gelation at neutral pH.
Polar Organic Methanol / EthanolHigh (> 100 mg/mL)High Excellent solvation of both polar backbone and hydrophobic side chains.
Aprotic DMSO / DMFVery High Very High Universal solvents; disrupt inter-peptide H-bonds.
Fluorinated HFIP / TFEVery High Very High Critical: Breaks down self-assembled nanotubes/aggregates to monomers.
Non-Polar Hexane / ChloroformLow Moderate Free base is more soluble here; HCl salt is insoluble.
Table 2: Predicted Solubility Trends by Residue Composition

Trend indicates solubility in aqueous buffers (pH 7.4).

Sequence TypeExamplePredicted Aqueous SolubilityRecommended Co-Solvent
Aliphatic D-Ala-D-Val-OMeModerate5-10% Ethanol
Aromatic D-Phe-D-Phe-OMeLow (Self-Assembles)100% HFIP (stock), dilute into buffer
Bulky Hydrophobic D-Trp-D-Leu-OMeVery LowDMSO or DMF
Mixed D-Lys-D-Phe-OMeHigh (Cationic side chain)Water / Saline

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for solubilizing and characterizing these compounds, distinguishing between simple dissolution and the management of self-assembly.

SolubilityWorkflow Start Start: Hydrophobic D-Dipeptide-OMe CheckSalt Check Form: HCl Salt or Free Base? Start->CheckSalt SaltPath HCl Salt Form CheckSalt->SaltPath Salt BasePath Free Base Form CheckSalt->BasePath Neutral AqueousTest Test Aqueous Solubility (pH 4-6) SaltPath->AqueousTest OrganicDissolve Dissolve in Organic Stock (DMSO / HFIP) BasePath->OrganicDissolve ResultSoluble Clear Solution AqueousTest->ResultSoluble ResultCloudy Cloudy / Gelation AqueousTest->ResultCloudy ActionDilute Dilute into Buffer (Keep Organic < 1%) OrganicDissolve->ActionDilute FinalUse Ready for Assay / Dosing ResultSoluble->FinalUse ActionDisaggregate Disaggregate: Use HFIP or Sonication ResultCloudy->ActionDisaggregate ActionDilute->ResultSoluble ActionDilute->ResultCloudy Precipitation? ActionDisaggregate->OrganicDissolve Re-process

Caption: Decision matrix for solubilizing hydrophobic D-dipeptide methyl esters, addressing salt forms and aggregation risks.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask)

Objective: Determine the thermodynamic solubility of the compound in a specific solvent.

  • Preparation: Weigh excess solid compound (approx. 2–5 mg) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration:

    • Shake or rotate at room temperature (25°C) for 24–48 hours.

    • Note: For D-dipeptides prone to gelation (like D-Phe-D-Phe-OMe), visual inspection is crucial. If a gel forms, the concept of "solubility" changes to "critical gelation concentration" (CGC).

  • Separation: Centrifuge at high speed (15,000

    
     g) for 20 minutes to pellet undissolved solid or aggregates.
    
  • Quantification:

    • Remove supernatant carefully.

    • Analyze via HPLC-UV (typically 214 nm for peptide bond, or 254 nm if Phe/Trp present).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol 2: Disaggregation of Nanotubes (The HFIP Method)

Objective: Ensure monomeric state before biological assays to avoid false negatives caused by aggregation.

  • Dissolution: Dissolve the D-dipeptide methyl ester in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

    • Why: HFIP is a potent hydrogen-bond breaker that disrupts

      
      -sheet stacking and nanotube structures.
      
  • Evaporation (Optional but Recommended): Aliquot the required amount and evaporate the HFIP under a stream of nitrogen. This leaves a thin film of monomeric peptide.

  • Reconstitution: Immediately prior to use, dissolve the film in dry DMSO, then dilute into the aqueous buffer.

    • Constraint: Keep final DMSO concentration < 1% (v/v) to minimize toxicity, unless the assay tolerates higher.

Part 4: Mechanistic Visualization of Self-Assembly

Understanding why these compounds fail to dissolve is key to troubleshooting. The diagram below illustrates the transition from monomer to stable nanotube, which is the primary cause of "insolubility" in this class.

SelfAssembly Monomer Monomer (D-Phe-D-Phe-OMe) Stacking Pi-Pi Stacking & H-Bonding Monomer->Stacking Concentration > CGC Oligomer Cyclic Hexamer (Stable Nucleus) Stacking->Oligomer Nanotube Peptide Nanotube (Insoluble/Hydrogel) Oligomer->Nanotube Hierarchical Assembly Solvent Aqueous Solvent (Promotes Hydrophobic Effect) Solvent->Stacking Drives Assembly

Caption: Pathway of hydrophobic D-dipeptide self-assembly from soluble monomers to insoluble nanotubes.

References

  • Gazit, E. (2003). "Self-assembled peptide nanostructures: the growth of a new class of nanomaterials." Nano Letters. Link

    • Context: Foundational work on the self-assembly of diphenylalanine (FF) motifs, applicable to D-D analogs.[2]

  • Reches, M., & Gazit, E. (2003). "Casting metal nanowires within discrete self-assembled peptide nanotubes."[2] Science. Link

    • Context: Describes the physical stability and solubility properties of peptide nanotubes.
  • Smith, A. M., et al. (2008). "Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets." Advanced Materials. Link

    • Context: Explains the gelation mechanism relevant to hydrophobic dipeptide esters.
  • Bachem. (2021). "Peptide Solubility Guidelines." Bachem Technical Guides. Link

    • Context: Standard industry protocols for peptide solubilization based on amino acid composition.[4]

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Thermo Fisher Technical Resources. Link

    • Context: Practical solvent selection charts for hydrophobic peptides.

Sources

Introduction to Homochiral D-Peptide Building Blocks for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical translation of peptide therapeutics has historically been throttled by a single, fundamental limitation: proteolytic instability . Natural L-peptides are rapidly degraded by endogenous proteases (e.g., trypsin, chymotrypsin, serum proteases) which have evolved stereospecific active sites recognizing the L-configuration.[1]

This technical guide explores the paradigm shift toward Homochiral D-Peptides —mirror-image isomers constructed entirely from D-amino acids. Unlike "retro-inverso" peptides (which reverse sequence and chirality to mimic L-topology), homochiral D-peptides are often de novo engineered scaffolds. They offer a "stealth" profile to the biological environment, retaining high binding affinity for therapeutic targets while remaining invisible to degradative enzymes. This document details the physicochemical basis, the Mirror Image Phage Display discovery engine, drug delivery architectures (hydrogels and BBB shuttles), and validation protocols.

The Physicochemical Basis of D-Peptide Therapeutics

Chirality and Orthogonality

Amino acids (except glycine) possess a chiral center at the


-carbon. Natural proteins are exclusively L-homochiral . By synthesizing peptides using D-amino acids , we create a mirror-image structure.
  • Steric Exclusion: The side chains of D-peptides project in the opposite spatial orientation relative to the peptide backbone compared to L-peptides. This prevents the "induced fit" required within the active sites of endogenous proteases.

  • Immunogenicity: While early dogma suggested D-peptides might be highly immunogenic, recent data indicates that because they cannot be processed by antigen-presenting cells (which require proteolytic cleavage for MHC loading), many D-peptides are essentially non-immunogenic [1].

Homochiral vs. Heterochiral vs. Retro-Inverso

It is critical to distinguish between these engineering strategies:

ClassCompositionTopologyProteolytic StabilityPrimary Application
Homochiral D 100% D-AAsMirror image of L-parentHigh (Complete) De novo binders, Hydrogels
Heterochiral Mixed D/LUnique foldModerate/HighDisrupting aggregation (e.g., Amyloid)
Retro-Inverso D-AAs + Reversed SequenceMimics L-parent side chain topologyHighMimicking known L-ligands

Discovery Engine: Mirror Image Phage Display (MIPD)

Standard phage display libraries express L-peptides. To find a D-peptide that binds a natural L-protein target (e.g., a viral receptor or cancer marker), researchers must use Mirror Image Phage Display . This relies on the principle of reciprocal chirality : If an L-peptide binds a D-target, the enantiomeric D-peptide will bind the L-target with identical affinity.

The MIPD Workflow
  • Chemical Synthesis of D-Target: The target protein (or domain) is synthesized using D-amino acids.

  • Biopanning: A standard L-phage library is screened against the D-target.

  • Identification: An L-peptide binder is identified and sequenced.

  • Mirror Synthesis: The D-enantiomer of the identified sequence is chemically synthesized.

  • Therapeutic Application: This D-peptide binds the native L-target in the patient.

Visualization of the MIPD Logic

MIPD_Workflow Target_L Native Target (L-Protein) (e.g., Viral Receptor) Target_D Synthetic Mirror Target (D-Protein) Target_L->Target_D Chemical Synthesis using D-AAs Patient Patient Application (D-Peptide binds Native L-Target) Target_L->Patient Target in vivo Screening Biopanning (Screening) Target_D->Screening Immobilize Library Phage Library (L-Peptides) Library->Screening Apply Binder_L Identified Binder (L-Peptide) Screening->Binder_L Select High Affinity Synthesis Chemical Synthesis (Mirror Image) Binder_L->Synthesis Sequence & Invert Drug_D Therapeutic Candidate (D-Peptide) Synthesis->Drug_D Produce D-Enantiomer Drug_D->Patient Administration

Caption: The Mirror Image Phage Display cycle exploits chiral symmetry to discover metabolically stable D-peptide binders for native L-protein targets.

Drug Delivery Architectures

Self-Assembling D-Peptide Hydrogels

Homochiral D-peptides (e.g., D-Phe-D-Phe derivatives) are ideal building blocks for supramolecular hydrogels used in sustained drug release.

  • Mechanism: Short D-peptides self-assemble into nanofibers via

    
    -
    
    
    
    stacking and hydrogen bonding.
  • Advantage: Unlike L-peptide hydrogels which degrade in days, D-peptide hydrogels persist for weeks or months in vivo, releasing payload only via diffusion or surface erosion rather than enzymatic breakdown of the matrix [2].

Blood-Brain Barrier (BBB) Shuttles

The BBB is an endothelial fortress that excludes 98% of small molecules.[2] D-peptide shuttles utilize Adsorptive-Mediated Transcytosis (AMT) or receptor targeting without degradation.

  • Example: D-Angiopep-2 . While L-Angiopep-2 targets the LRP1 receptor, its D-analog maintains transport capacity but resists lysosomal degradation during the transcytosis process, significantly increasing brain parenchymal accumulation [3].

Manufacturing & Control: Solid Phase Peptide Synthesis (SPPS)

Synthesis of D-peptides follows standard Fmoc-chemistry protocols but requires strict control over raw material purity.

Key Protocol Nuances
  • Building Blocks: Use Fmoc-D-amino acids (purity >99% enantiomeric excess).

  • Racemization Control: Although D-amino acids are stable, activation with HBTU/DIEA can induce slight racemization (conversion back to L). Use Oxyma Pure/DIC activation to minimize this risk.

  • Capping: Aggressive acetylation (capping) after every coupling step is vital. Deletion sequences in D-peptides are difficult to purify because impurities often co-elute on C18 HPLC columns due to identical hydrophobicity.

Experimental Protocols: Validation of Stability

The defining characteristic of a D-peptide is its resistance to proteolysis.[3][4] The following protocol is the industry standard for validating this property.

Protocol: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (


) of a D-peptide candidate versus its L-enantiomer in human serum.

Materials:

  • Pooled Human Serum (Sigma-Aldrich).

  • Test Peptide (D-isomer) and Control Peptide (L-isomer).

  • Internal Standard (e.g., Caffeine or a non-degradable peptidomimetic).

  • LC-MS/MS system.[5]

Step-by-Step Methodology:

  • Preparation: Dissolve peptides to 1 mM in PBS.

  • Incubation: Mix peptide stock (10

    
    L) with human serum (990 
    
    
    
    L) at 37°C. Final concentration: 10
    
    
    M.
  • Sampling: At time points

    
    :
    
    • Remove 50

      
      L aliquot.
      
    • Add 200

      
      L ice-cold Acetonitrile (with 1% Formic Acid) to precipitate serum proteins.
      
    • Vortex (30s) and Centrifuge (10,000g, 10 min).

  • Analysis: Inject supernatant into LC-MS. Monitor the parent ion peak area relative to the internal standard.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Visualization of Proteolytic Logic

Stability_Mechanism Protease Serum Protease (L-Stereospecific Active Site) Complex_L Enzyme-Substrate Complex Formed Protease->Complex_L Induced Fit Complex_D Steric Clash No Binding Protease->Complex_D Recognition Failure L_Pep L-Peptide (Natural Substrate) L_Pep->Protease Incubate D_Pep D-Peptide (Mirror Image) D_Pep->Protease Incubate Result_L Hydrolysis (Rapid Degradation) Complex_L->Result_L Result_D Intact Peptide (High Stability) Complex_D->Result_D

Caption: Mechanistic divergence in proteolytic processing. D-peptides fail to form the transition state complex required for peptide bond hydrolysis.

References

  • Schumacher, T. N., et al. (1996). Identification of D-peptide ligands through mirror-image phage display. Science, 271(5257), 1854-1857. Link

  • Luo, Z., et al. (2016). Self-Assembling D-Amino Acid Dipeptide Hydrogels for Therapeutic Protein Delivery. Journal of Controlled Release, 236, 28-36. Link

  • Prades, R., et al. (2015). The retro-enantio approach to design peptides with improved blood-brain barrier transport. Angewandte Chemie International Edition, 54(13), 3967-3972. Link

  • Eckert, D. M., et al. (1999). Inhibiting HIV-1 entry: discovery of D-peptide inhibitors that target the gp41 coiled-coil pocket. Cell, 99(1), 103-115. Link

Sources

Methodological & Application

Preparation of supramolecular hydrogels using D-Phe-D-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Facile Preparation and Characterization of Supramolecular Hydrogels Using D-Phe-D-Phe-OMe for Biomedical Research

Abstract This guide provides a detailed protocol for the preparation of supramolecular hydrogels from the self-assembly of the dipeptide derivative D-Phe-D-Phe-OMe. Supramolecular hydrogels, formed through non-covalent interactions, are of significant interest for drug delivery and tissue engineering due to their biocompatibility and tunable mechanical properties.[1][2][3] This document outlines the solvent-switch method for hydrogel formation, a robust technique for inducing self-assembly of hydrophobic peptide derivatives.[4][5][6] Furthermore, it details essential characterization techniques, including rheology for mechanical analysis and microscopy for structural elucidation, to ensure the reproducibility and functional validation of the prepared biomaterials.

Introduction to D-Phe-D-Phe-OMe Hydrogels

The Emergence of Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional networks of self-assembled molecules capable of entrapping large volumes of water.[3] Unlike chemically cross-linked hydrogels, these materials are held together by reversible, non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces.[7][8] This dynamic nature imparts unique properties, including shear-thinning and self-healing, making them excellent candidates for injectable drug delivery systems and as scaffolds for 3D cell culture and tissue regeneration.[1][2][9]

Diphenylalanine: A Privileged Self-Assembling Motif

The diphenylalanine (Phe-Phe) motif, a core recognition element of the Alzheimer's β-amyloid polypeptide, is renowned for its remarkable propensity to self-assemble into highly ordered nanostructures.[2][10] The aromatic side chains of the phenylalanine residues are the primary drivers of this assembly, promoting strong π-π stacking interactions that stabilize the resulting nanofibers.[11] This inherent ability makes Phe-Phe derivatives a versatile and minimalist building block for designing novel biomaterials.[2][12]

Rationale for D-Phe-D-Phe-OMe

The specific choice of D-Phe-D-Phe-OMe is predicated on several strategic advantages:

  • Enhanced Stability: Peptides constructed from D-amino acids, the enantiomers of the naturally occurring L-amino acids, exhibit increased resistance to proteolytic degradation by enzymes in the body. This is a critical feature for applications requiring sustained in vivo performance.[13]

  • Controlled Hydrophobicity: The C-terminus is capped with a methyl ester (-OMe group) instead of a free carboxylic acid. This modification neutralizes the charge at the C-terminus, increasing the overall hydrophobicity of the molecule. This makes its self-assembly less dependent on pH changes compared to analogues with free acid termini, and highly amenable to triggers like solvent polarity shifts.[14]

The Mechanism of Self-Assembly

The formation of a D-Phe-D-Phe-OMe hydrogel is a hierarchical process driven by a delicate balance of non-covalent forces.[7][8]

  • Molecular Association: The process is initiated by hydrophobic collapse when the solubility of the peptide is abruptly decreased. Individual peptide molecules then arrange themselves through a combination of intermolecular hydrogen bonds between the amide backbones and strong π-π stacking interactions between the aromatic phenyl rings.[8][10][11]

  • Nanofiber Formation: This molecular association leads to the formation of one-dimensional, β-sheet-like nanofibers. The stability of these fibers is a direct result of the cooperative nature of the numerous weak interactions along the peptide backbone.

  • Network Entanglement: As the nanofibers grow in length, they physically entangle, creating a three-dimensional mesh that immobilizes solvent molecules, leading to the formation of a macroscopic, self-supporting hydrogel.[9]

G cluster_1 Nanoscale cluster_2 Micro/Macro Scale Monomer1 D-Phe-D-Phe-OMe Monomer Fiber Self-Assembled Nanofiber (β-sheet like structure) Monomer1->Fiber H-Bonds π-π Stacking Hydrophobic Forces Monomer2 D-Phe-D-Phe-OMe Monomer Monomer2->Fiber Monomer3 D-Phe-D-Phe-OMe Monomer Monomer3->Fiber Hydrogel 3D Hydrogel Network (Entangled Fibers) Fiber->Hydrogel Fiber Entanglement

Figure 1. Hierarchical self-assembly of D-Phe-D-Phe-OMe into a hydrogel network.

Materials and Equipment

Materials:

  • D-Phe-D-Phe-OMe (Purity >95%, synthesized via standard liquid-phase peptide synthesis or commercially sourced)[15]

  • Dimethyl sulfoxide (DMSO), Anhydrous (ACS grade or higher)

  • Deionized (DI) water or Phosphate-Buffered Saline (PBS), sterile filtered (0.2 µm filter)

  • Glass vials (e.g., 4 mL) with caps

  • Micropipettes and sterile tips

Equipment:

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Incubator set to desired temperature (e.g., 25°C or 37°C)

  • Rheometer with cone-plate or parallel-plate geometry[16][17]

  • Transmission Electron Microscope (TEM)

  • Spectrofluorometer

Protocol: Hydrogel Preparation via Solvent Switch

The solvent switch method is ideal for inducing the self-assembly of hydrophobic peptides like D-Phe-D-Phe-OMe.[4][6][18] The peptide is first dissolved in a water-miscible organic solvent where it is fully solvated. A rapid change in solvent polarity, achieved by adding an aqueous solution, triggers a hydrophobic collapse, initiating self-assembly and gelation.[19]

G start Start: Weigh D-Phe-D-Phe-OMe stock Step 1: Prepare Stock Solution Add DMSO to the peptide powder to achieve a high concentration (e.g., 100 mg/mL). start->stock dissolve Step 2: Ensure Complete Dissolution Vortex and sonicate until the solution is clear and homogenous. stock->dissolve trigger Step 3: Trigger Gelation Add the aqueous phase (e.g., PBS) to the vial first. Then, rapidly inject the DMSO stock solution to achieve the final desired peptide concentration (e.g., 0.5 wt%). dissolve->trigger mix Step 4: Gentle Mixing Gently swirl or pipette mix once. Avoid vigorous agitation. trigger->mix mature Step 5: Gel Maturation Allow the vial to stand undisturbed at a constant temperature (e.g., 25°C) for 1-2 hours. mix->mature characterize Step 6: Characterization Confirm gelation with the vial inversion test before proceeding with further analysis. mature->characterize

Figure 2. Experimental workflow for hydrogel preparation via the solvent switch method.
Detailed Step-by-Step Protocol

This protocol is for preparing a 1 mL hydrogel at a final concentration of 0.5 wt% (5 mg/mL).

  • Preparation of Peptide Stock Solution: a. Accurately weigh 5 mg of D-Phe-D-Phe-OMe powder and place it into a clean glass vial. b. Add 50 µL of anhydrous DMSO to the vial. This creates a stock solution of 100 mg/mL. c. Vortex the vial vigorously for 1 minute, then place it in a bath sonicator for 5-10 minutes, or until the peptide is fully dissolved and the solution is perfectly clear. This step is critical to ensure a homogenous starting solution of monomers.

  • Triggering Self-Assembly and Gelation: a. In a separate, final gelation vial, add 950 µL of DI water or PBS. b. Using a micropipette, withdraw the 50 µL of the peptide stock solution from the first vial. c. Submerge the pipette tip just below the surface of the aqueous solution and dispense the stock solution. A transient cloudiness should appear as the peptide precipitates before assembling. d. Gently swirl the vial for 2-3 seconds to ensure dispersion. Do not vortex , as this can disrupt the formation of the nanofiber network.[4]

  • Gel Maturation: a. Cap the vial and let it stand undisturbed at a constant temperature (e.g., 25°C) for at least 1 hour. Gelation typically occurs within minutes, but an aging period allows the fibrillar network to fully form and stabilize.[4]

Characterization of D-Phe-D-Phe-OMe Hydrogels

Macroscopic and Initial Evaluation

The simplest confirmation of hydrogel formation is the vial inversion test . A successful gel will be self-supporting and will not flow when the vial is turned upside down.

Rheological Analysis: Quantifying Mechanical Strength

Rheology provides quantitative data on the viscoelastic properties of the hydrogel, which is crucial for understanding its suitability for applications like injection or as a load-bearing scaffold.[16][17][20] The key parameters are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. For a true gel, G' should be significantly greater than G'' and relatively independent of frequency.

Protocol for Oscillatory Rheology:

  • Carefully transfer the prepared hydrogel onto the rheometer's lower plate.

  • Lower the upper geometry (e.g., 20 mm cone-plate) to the desired gap, ensuring the gel fills the gap completely. Trim any excess gel.

  • Perform a strain sweep (e.g., 0.01-100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain.

  • Perform a frequency sweep (e.g., 0.1-100 rad/s) at a constant strain within the LVER (e.g., 0.5%) to measure G' and G''.

PropertyTypical Value RangeSignificance
Storage Modulus (G') 100 Pa - 50 kPaIndicates the stiffness and rigidity of the hydrogel.[18][21][22]
Loss Modulus (G'') < 1/10 of G'A low G'' relative to G' confirms a predominantly elastic, solid-like material.
Critical Gelation Conc. (CGC) 0.1 - 1.0 wt%The minimum concentration of peptide required to form a self-supporting gel.[23][24][25]
Table 1: Representative rheological properties for dipeptide-based supramolecular hydrogels.
Morphological Characterization (TEM)

Transmission Electron Microscopy (TEM) allows for the direct visualization of the self-assembled nanofibrillar network.

Protocol for TEM Sample Preparation:

  • Dilute a small amount of the hydrogel in DI water.

  • Place a 5 µL drop of the diluted sample onto a carbon-coated TEM grid for 1-2 minutes.

  • Blot away the excess liquid with filter paper.

  • (Optional) Negatively stain the grid with 2% uranyl acetate for 30 seconds to enhance contrast, then blot dry.

  • Allow the grid to air-dry completely before imaging.

PropertyTypical Value RangeSignificance
Fiber Diameter 10 - 30 nmReflects the width of the self-assembled nanofibers.[18][26]
Network Porosity VariableThe spaces within the fiber network are critical for nutrient transport in cell culture and for encapsulating therapeutic molecules.[10]
Table 2: Typical morphological characteristics of self-assembled peptide nanofibers.

Applications and Future Directions

The D-Phe-D-Phe-OMe hydrogel system, prepared as described, serves as a versatile platform for various biomedical applications:

  • Controlled Drug Delivery: The hydrogel network can physically entrap therapeutic molecules, allowing for their sustained and localized release as the network degrades or as the drug diffuses out.[12]

  • 3D Cell Culture: The biocompatible, tissue-like environment of the hydrogel provides an ideal scaffold for culturing cells in a three-dimensional context, which more closely mimics in vivo conditions.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Gel Formation / Precipitate Forms Peptide concentration is below the CGC. Incomplete dissolution of peptide in DMSO stock. Insufficiently rapid solvent switch.Increase the final peptide concentration. Ensure the DMSO stock solution is completely clear before use; increase sonication time if needed. Inject the DMSO stock quickly into the aqueous phase.
Inconsistent Rheology Data Gel slipping at the geometry surface. Incomplete gel maturation. Air bubbles trapped in the sample.Use serrated or sandblasted plate geometries. Allow hydrogels to mature for a longer, consistent period (e.g., 24 hours) before measurement. Be meticulous when loading the sample to avoid trapping air.
Weak Gel (Low G') Peptide concentration is too low. Vigorous mixing during gelation disrupted fiber formation.Increase the final peptide concentration. Mix gently after adding the stock solution; avoid vortexing or shaking.[4]

References

  • Nilsson, B. L., et al. (2020). Impact of Gelation Method on Thixotropic Properties of Phenylalanine-Derived Supramolecular Hydrogels. Soft Matter.
  • Iliescu, C., et al. (2025). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127. MDPI. Available at: [Link]

  • Cardoso, A. C., et al. (2024). A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. Gels.
  • Rodriguez-Couto, D., et al. (2025). Ultrasound-Enhanced Gelation of Stimuli-Responsive and Biocompatible Phenylalanine-Derived Hydrogels. Gels. Available at: [Link]

  • Marchesan, S., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PMC. Available at: [Link]

  • Sakurai, K., et al. (2020). Self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine. Polymer Journal. Available at: [Link]

  • Rajbhandary, J., et al. (2025). Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels. MDPI. Available at: [Link]

  • Ryan, K. R., et al. (2020). Strategy to Identify Improved N-Terminal Modifications for Supramolecular Phenylalanine-Derived Hydrogelators. PMC. Available at: [Link]

  • Accardo, A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. ResearchGate. Available at: [Link]

  • Adams, D. J., et al. (2014). The effect of solvent choice on the gelation and final hydrogel properties of Fmoc–diphenylalanine. Soft Matter. Available at: [Link]

  • Accardo, A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PMC. Available at: [Link]

  • Li, J., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC. Available at: [Link]

  • Yan, C., et al. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews. Available at: [Link]

  • Iliescu, C., et al. (2025). (PDF) Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic F127. ResearchGate. Available at: [Link]

  • Marchesan, S., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Molecules. Available at: [Link]

  • Balamurugan, R. (N.d.). Nanopeptides: Non - Covalent Interactions in Chemistry and Biolog. Longdom Publishing. Available at: [Link]

  • Adler-Abramovich, L., et al. (N.d.). Expanding the Functional Scope of the Fmoc‐Diphenylalanine Hydrogelator by Introducing a Rigidifying and Chemically Active Urea Backbone Modification. Angewandte Chemie. Available at: [Link]

  • Yan, C., et al. (2010). Rheological properties of peptide-based hydrogels for biomedical and other applications. PMC. Available at: [Link]

  • N.a. (N.d.). List of the samples prepared with the solvent switch method. ResearchGate. Available at: [Link]

  • Barth, A., et al. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. University of Halle.
  • Accardo, A., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. Available at: [Link]

  • Zhang, S., et al. (2017). Effect of noncovalent interaction on the self-assembly of a designed peptide and its potential use as a carrier for controlled bFGF release. PubMed. Available at: [Link]

  • Marchesan, S., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. MDPI. Available at: [Link]

  • N.a. (N.d.). Rheological Characterization of Biological Hydrogels in Aqueous State. Journal of Applied Biotechnology Reports. Available at: [Link]

  • Singh, A., et al. (N.d.). Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications. PMC. Available at: [Link]

  • Li, J., et al. (2021). Self-assembly of amino acids toward functional biomaterials. Beilstein Journal of Nanotechnology. Available at: [Link]

  • Monti, D. M., et al. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Available at: [Link]

  • Martin, A. (2016). Three methods to prepare a self-assembled hydrogel. YouTube. Available at: [Link]

  • Wang, Y., et al. (2024). Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications. ACS Publications. Available at: [Link]

  • N.a. (N.d.). (PDF) Mechanical Characterisation of Hydrogels for Tissue Engineering Applications. ResearchGate. Available at: [Link]

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. PMC. Available at: [Link]

  • N.a. (N.d.). POLITECNICO DI MILANO MECHANICAL CHARACTERIZATION OF TOUGH HYDROGELS. Politecnico di Milano. Available at: [Link]

Sources

Controlled release mechanisms from Methyl D-phenylalanyl-D-phenylalaninate carriers

Author: BenchChem Technical Support Team. Date: February 2026

Controlled Release from Methyl D-phenylalanyl-D-phenylalaninate Assemblies

Executive Summary

This Application Note details the fabrication, loading, and release profiling of nanocarriers based on This compound (D-Phe-D-Phe-OMe). Unlike conventional L-amino acid peptide assemblies, which are susceptible to rapid enzymatic degradation in vivo, the D-enantiomer configuration confers high proteolytic stability. This guide provides researchers with a validated "Solvent-Switch" protocol for generating nanotubes and nanospheres, explains the diffusion-dominated release mechanism, and offers a standardized workflow for quantifying drug release kinetics.

Scientific Background & Mechanism[1][2]
2.1 The Carrier: D-Phe-D-Phe-OMe

The diphenylalanine (FF) motif is the core recognition module of the Alzheimer’s


-amyloid polypeptide. While L-Phe-L-Phe assemblies are widely studied, they suffer from rapid breakdown by serum proteases (e.g., chymotrypsin, carboxypeptidase).

This compound introduces two critical modifications:

  • D-Configuration: Renders the peptide unrecognized by endogenous L-proteases, shifting the release mechanism from erosion-controlled to diffusion-controlled.

  • C-Terminal Methylation: Removes the negative charge of the carboxyl group, increasing hydrophobicity and promoting faster, more ordered self-assembly into nanotubes via

    
    -
    
    
    
    stacking and hydrogen bonding.
2.2 Mechanism of Self-Assembly and Loading

The assembly is driven by a "Solvent-Switch" mechanism. The peptide monomer is dissolved in a helix-promoting organic solvent (e.g., HFIP) and then diluted into an aqueous phase. The sudden change in polarity forces the hydrophobic aromatic side chains to stack (T-stacking), forming hollow nanotubes or vesicular nanospheres depending on the final concentration.

  • Drug Entrapment: Hydrophobic drugs (e.g., Doxorubicin, Curcumin) partition into the hydrophobic nanotube walls or the hollow core during the assembly phase.

  • Release Mechanism: Because the D-peptide backbone resists enzymatic hydrolysis, the drug release is governed primarily by Fickian diffusion through the peptide lattice and potential disassembly triggers (e.g., pH < 4.0 or dilution below the Critical Aggregation Concentration).

Visualizing the Workflow

The following diagram illustrates the fabrication and release pathway, highlighting the critical "Solvent Switch" step.

G cluster_0 Phase 1: Assembly & Loading cluster_1 Phase 2: In Vivo / Release Monomer D-Phe-D-Phe-OMe Monomer Solvent Organic Phase (HFIP/DMSO) + Drug Monomer->Solvent Dissolve Switch Solvent Switch (Dilution in H2O) Solvent->Switch Inject Assembly Self-Assembly (π-π Stacking) Switch->Assembly Hydrophobic Effect Nanotube Drug-Loaded Nanotube/Sphere Assembly->Nanotube Maturation Env Physiological Env (Proteases Present) Nanotube->Env Administration Stable Proteolytic Stability Env->Stable D-Form resists Enzymes Release Sustained Release (Diffusion Controlled) Stable->Release Fickian Diffusion

Figure 1: Schematic of the solvent-switch assembly method and the subsequent diffusion-based release mechanism enabled by the protease-resistant D-peptide backbone.[1][2][3][4]

Experimental Protocols
Protocol A: Carrier Fabrication (Solvent-Switch Method)

Note: This protocol targets the formation of nanotubes.[4][5] For nanospheres, increase the water ratio as indicated.

Reagents:

  • This compound (Purity >98%)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Sigma-Aldrich)

  • Ultra-pure water (Milli-Q, 18.2 MΩ)

  • Model Drug: Rhodamine B (hydrophilic) or Doxorubicin HCl (amphiphilic)

Step-by-Step:

  • Stock Preparation: Dissolve D-Phe-D-Phe-OMe in HFIP to a concentration of 100 mg/mL . Vortex until completely clear.

    • Expert Insight: HFIP is preferred over DMSO for nanotubes because it promotes

      
      -helical intermediates that transition into 
      
      
      
      -sheets upon water addition.
  • Drug Pre-mix: Add the model drug to the HFIP stock solution.

    • Ratio: Maintain a Peptide:Drug molar ratio of 10:1 to prevent disruption of the assembly lattice.

  • The Switch (Assembly):

    • Aliquot 10

      
      L  of the HFIP/Peptide/Drug stock.
      
    • Rapidly inject into 990

      
      L  of Ultra-pure water (final peptide concentration: 1 mg/mL).
      
    • Critical: Do not stir immediately. Allow the plume to settle for 10 seconds, then gently invert the tube 3 times.

  • Maturation: Incubate at 25°C for 2 hours. The solution should turn opalescent, indicating nanostructure formation.

  • Solvent Removal: To remove residual HFIP, dialyze the suspension against water (MWCO 100-500 Da) for 4 hours, or use a centrifugal filter (3 kDa cutoff) to wash.

Protocol B: Release Profiling (Dialysis Method)

Objective: Quantify the release kinetics and prove proteolytic stability.

Reagents:

  • Dialysis Membrane (Float-A-Lyzer G2, MWCO 3.5-5 kDa)

  • Release Media:

    • A: PBS (pH 7.4)

    • B: PBS + Proteinase K (10 units/mL) – To test stability

Step-by-Step:

  • Loading: Transfer 1 mL of the drug-loaded nanotube suspension into the dialysis device.

  • Sink Condition: Immerse the device into 50 mL of Release Media (A or B) in a beaker.

  • Incubation: Stir at 100 rpm at 37°C.

  • Sampling: At defined time points (0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external medium and replace with 1 mL of fresh medium.

  • Quantification: Measure drug concentration via UV-Vis or Fluorescence spectroscopy (e.g., Doxorubicin Ex/Em: 480/590 nm).

  • Validation Check: Compare release profiles of Media A vs. Media B.

    • Expected Result: Profiles should be identical . If Media B shows faster release, the D-configuration purity is compromised.

Data Analysis & Interpretation

To characterize the release mechanism, fit the cumulative release data (


) to the Korsmeyer-Peppas model :


ParameterInterpretation for Cylindrical Carrier (Nanotube)

Fickian Diffusion (Release driven by concentration gradient)

Anomalous Transport (Diffusion + Swelling/Erosion)

Case II Transport (Polymer relaxation/Erosion dominant)

Typical Results for D-Phe-D-Phe-OMe: Researchers should expect an


 value between 0.35 and 0.45 , confirming that the rigid, protease-resistant D-peptide lattice does not erode, but rather allows the drug to diffuse out through the nanotube channels.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation (Visible clumps) Concentration too high (>2 mg/mL) or mixing too aggressive.Reduce final concentration to 0.5–1.0 mg/mL. Invert gently; do not vortex during the "Switch."
No Opalescence (Clear solution) HFIP evaporation from stock or insufficient concentration.Use fresh HFIP. Ensure stock is 100 mg/mL.[4]
Burst Release (>50% in 1 hr) Drug adsorbed on surface rather than encapsulated.Increase incubation time during assembly (Step A.4) or wash nanotubes more thoroughly before release study.
References
  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels.[1][4] Chemical Society Reviews, 43(20), 6881-6893. Link

  • Marchesan, S., et al. (2012). Tripeptide self-assembled hydrogels: unexpected twists of chirality. Chemical Communications, 48(16), 2195-2197. Link

  • Tiwari, R., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(10), 12840–12853. Link

  • Das, P., et al. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues.[6][7] Journal of Peptide Science, 27(12), e3356. Link

Sources

Enzymatic hydrolysis rates of methyl ester protecting groups in D-peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Enzymatic Hydrolysis Rates of Methyl Ester Protecting Groups in D-Peptides

Abstract

The selective deprotection of carboxyl groups is a critical step in peptide synthesis. While chemical methods for ester hydrolysis are well-established, they often require harsh conditions that can lead to undesirable side reactions such as racemization and degradation of sensitive amino acid residues. Enzymatic hydrolysis presents a mild and highly selective alternative. This application note provides a comprehensive guide to the enzymatic hydrolysis of methyl ester protecting groups in D-peptides. It delves into the selection of suitable enzymes, the underlying principles of their stereoselectivity, and detailed protocols for conducting and monitoring the hydrolysis reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage enzymatic methods for the efficient and clean synthesis of D-peptide-based therapeutics.

Introduction: The Imperative for Mild Deprotection in D-Peptide Synthesis

D-peptides, peptides composed of D-amino acids, are of significant interest in drug development due to their enhanced stability against proteolytic degradation compared to their L-peptide counterparts. The synthesis of these peptides often involves the use of protecting groups to prevent unwanted side reactions. The C-terminal carboxyl group is commonly protected as a methyl ester. While effective, the removal of this methyl ester group via traditional chemical saponification with aqueous alkali can be problematic, especially for larger peptides.[1] Harsh basic conditions and prolonged reaction times increase the risk of side reactions, including cleavage of the peptide backbone and degradation of sensitive side chains like those of asparagine and glutamine.[2]

Enzymatic catalysis offers a compelling solution to these challenges. Hydrolase enzymes, such as proteases and esterases, can catalyze the hydrolysis of ester bonds under mild conditions of pH and temperature.[3][4] A key advantage of enzymatic methods is their inherent stereoselectivity, which can be harnessed for the selective deprotection of D-peptide esters.[3][5] This application note will explore the nuances of applying enzymatic hydrolysis to D-peptide methyl esters, providing both the theoretical foundation and practical protocols for successful implementation in a research setting.

The Enzymatic Toolkit: Selecting the Right Biocatalyst

The success of enzymatic deprotection hinges on the selection of an appropriate enzyme. While many proteases and esterases exhibit a strong preference for L-amino acid substrates, several enzymes have been identified that can effectively hydrolyze esters of D-amino acids. The choice of enzyme will depend on the specific D-peptide sequence and the desired reaction conditions.

Key Enzyme Classes for D-Peptide Ester Hydrolysis
  • α-Amino Acid Esterases: These enzymes are particularly promising for D-peptide applications. A notable example is the α-amino-acid esterase from Bacillus mycoides. This enzyme has been shown to hydrolyze a variety of D-amino acid methyl esters and is capable of forming peptides with D-D and D-L configurations.[6] A significant advantage of this enzyme is its lack of proteolytic activity against the peptide backbone, which prevents secondary hydrolysis of the desired product.[6]

  • Lipases: Lipases are a class of serine hydrolases that act on ester bonds.[7] They are known for their broad substrate specificity and can be active in organic solvents, which can be advantageous for dissolving protected peptides.[8][9] Lipases from various sources, such as Candida antarctica lipase B (CALB), have been used for the synthesis of peptides containing D-amino acids.[9] Their utility in the hydrolysis of D-peptide methyl esters is an area of active investigation.

  • Proteases with Broad Specificity: While many proteases are highly specific for L-peptides, some, like subtilisin and thermitase, exhibit broader substrate tolerance.[1][3] These enzymes, particularly alkaline serine proteases, have been used for the diastereoselective hydrolysis of peptide esters and can be effective for certain D-peptide substrates.[1][10] However, their inherent proteolytic activity must be carefully managed to avoid degradation of the peptide product.[2] The use of organic cosolvents can help to suppress this unwanted side reaction.[2]

Understanding Enzyme Kinetics and Stereoselectivity

The rate of enzymatic hydrolysis is typically described by Michaelis-Menten kinetics. The key parameters, the Michaelis constant (K_m) and the catalytic rate constant (k_cat), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. When working with D-peptides, the stereoselectivity of the enzyme is paramount. This selectivity arises from the specific three-dimensional structure of the enzyme's active site, which preferentially binds one stereoisomer over the other. For enzymes that act on D-amino acid esters, the active site is configured to accommodate the D-configuration.

The workflow for selecting and optimizing an enzyme for D-peptide methyl ester hydrolysis is depicted in the following diagram:

Enzyme_Selection_Workflow cluster_screening Enzyme Screening cluster_optimization Reaction Optimization cluster_analysis Kinetic and Purity Analysis Screen Screen a panel of enzymes (Esterases, Lipases, Proteases) Assay Initial activity assay with D-peptide methyl ester substrate Screen->Assay Substrate Select Identify promising candidates based on hydrolysis activity Assay->Select Results pH Optimize pH Select->pH Lead Enzyme(s) Temp Optimize Temperature pH->Temp Cosolvent Optimize Cosolvent (if necessary) Temp->Cosolvent Concentration Optimize Enzyme and Substrate Concentrations Cosolvent->Concentration Kinetics Determine kinetic parameters (Km, kcat) Concentration->Kinetics Optimized Conditions Purity Assess product purity (HPLC, MS) Kinetics->Purity Validate Validate stereochemical integrity Purity->Validate

Figure 1: Workflow for enzyme selection and optimization.

Experimental Protocols

This section provides a detailed protocol for the enzymatic hydrolysis of a D-peptide methyl ester. The protocol is designed to be a starting point and may require optimization for specific substrates and enzymes.

Materials and Reagents
  • D-peptide methyl ester substrate

  • Selected enzyme (e.g., α-amino acid esterase from Bacillus mycoides, lipase, or a suitable protease)

  • Buffer solution (e.g., 50 mM phosphate buffer, pH 7.5)

  • Organic cosolvent (if required, e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

  • pH meter

  • Thermostated incubator or water bath

Protocol for Enzymatic Hydrolysis

Step 1: Substrate and Enzyme Preparation

  • Prepare a stock solution of the D-peptide methyl ester in the reaction buffer. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic cosolvent like DMF or DMSO can be used.[2]

  • Prepare a stock solution of the selected enzyme in the reaction buffer. The concentration will depend on the specific activity of the enzyme.

Step 2: Reaction Setup

  • In a reaction vessel, combine the reaction buffer, the D-peptide methyl ester stock solution to the desired final concentration (e.g., 1-10 mM).

  • If using a cosolvent, add it to the reaction mixture at this stage.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C).

Step 3: Initiation of the Reaction

  • Initiate the reaction by adding the enzyme stock solution to the reaction mixture.

  • The final reaction volume should be accurately known for subsequent analysis.

Step 4: Reaction Monitoring

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., 1 M HCl) to denature the enzyme.

Step 5: Analysis of Reaction Progress

  • Analyze the quenched aliquots by reverse-phase HPLC to separate the D-peptide methyl ester substrate from the deprotected D-peptide product.

  • Monitor the disappearance of the substrate peak and the appearance of the product peak over time.

  • The identity of the product should be confirmed by mass spectrometry.

The following diagram illustrates the experimental workflow for monitoring the enzymatic hydrolysis reaction:

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Substrate Prepare D-peptide methyl ester solution Mix Mix substrate and buffer Substrate->Mix Enzyme Prepare enzyme solution Add_Enzyme Add enzyme to initiate Enzyme->Add_Enzyme Incubate Equilibrate temperature Mix->Incubate Incubate->Add_Enzyme Aliquot Take time-point aliquots Add_Enzyme->Aliquot Reaction starts Quench Quench reaction Aliquot->Quench HPLC Analyze by HPLC Quench->HPLC MS Confirm product by MS HPLC->MS

Sources

Bioconjugation strategies for functionalizing D-phenylalanine dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Bioconjugation of Protease-Resistant D-Phenylalanine Dipeptides

Executive Summary

The self-assembling dipeptide D-Phenylalanine-D-Phenylalanine (D-Phe-D-Phe) represents a paradigm shift in supramolecular biomaterials. Unlike its L-enantiomer, the D-form resists rapid enzymatic hydrolysis by endogenous proteases (e.g., chymotrypsin), enabling sustained in vivo stability for drug delivery and tissue engineering. However, functionalizing these aromatic-rich motifs without disrupting their critical


-

stacking-driven assembly is a significant chemical challenge.

This guide details two validated strategies for functionalizing D-Phe-D-Phe: (1) Direct C-Terminal Activation for small-molecule attachment, and (2) Supramolecular Co-Assembly for introducing bulky payloads (fluorophores, antibodies).

Strategic Framework: The "Assembly-First" Approach

Before initiating synthesis, the researcher must recognize that the Fmoc (Fluorenylmethyloxycarbonyl) group at the N-terminus is not merely a protecting group; it is the structural driver of self-assembly. Removing or modifying the Fmoc group often abolishes hydrogelation. Therefore, functionalization is predominantly targeted at the C-terminus or achieved via Co-assembly .

Decision Matrix: Selecting the Conjugation Route

BioconjugationStrategy Start Target Payload SmallMol Small Molecule (< 500 Da) Start->SmallMol LargeMol Macromolecule (Protein/Dye > 500 Da) Start->LargeMol Direct STRATEGY A: Direct C-Term Conjugation SmallMol->Direct Steric hindrance low CoAssembly STRATEGY B: Supramolecular Co-Assembly LargeMol->CoAssembly Preserves assembly Solubility Check Solubility in DMSO/HFIP Direct->Solubility Protocol 2 Protocol 2 CoAssembly->Protocol 2 Protocol 1 Protocol 1 Solubility->Protocol 1 Soluble

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on payload size and steric constraints.

Critical Scientific Considerations (E-E-A-T)

Chirality Preservation

The biological value of D-Phe-D-Phe lies in its stereochemistry. Standard coupling reagents (e.g., DIC/DMAP) can induce racemization via oxazolone formation at the C-terminus.

  • Solution: Use HOBt (1-Hydroxybenzotriazole) or Oxyma Pure as an additive. These reagents suppress racemization by forming an active ester that is reactive toward amines but less prone to oxazolone formation.

Solubility Paradox

Fmoc-D-Phe-D-Phe is hydrophobic. It dissolves in organic solvents (HFIP, DMSO) but aggregates instantly in water.

  • Implication: Conjugation reactions must be performed in organic phase (DMF or DMSO), while the final assembly is triggered by "solvent switching" (diluting the organic phase into water).

Protocol 1: Direct C-Terminal Functionalization via NHS Ester

Objective: Covalently attach a small amine-containing payload (e.g., Dopamine, small drug) to the C-terminus of Fmoc-D-Phe-D-Phe while preventing racemization.

Materials:

  • Fmoc-D-Phe-D-Phe-OH (High purity, >98%)

  • N-Hydroxysuccinimide (NHS)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Anhydrous DMF (Dimethylformamide)

  • Payload (Amine-functionalized)

Step-by-Step Methodology:

  • Activation (The "Pre-Activation" Step):

    • Dissolve Fmoc-D-Phe-D-Phe-OH (1 eq, e.g., 100 mg) in anhydrous DMF (2 mL).

    • Add NHS (1.2 eq) and EDC·HCl (1.2 eq).

    • Critical Check: Stir at 0°C for 30 minutes , then warm to Room Temperature (RT) for 1 hour. This sequence minimizes heat-induced racemization during the initial activation exotherm.

  • Coupling:

    • Add the amine-bearing payload (1.1 eq) to the reaction mixture.

    • Adjust pH to ~8.0 using DIPEA (Diisopropylethylamine). Note: Do not exceed pH 8.5 to prevent Fmoc cleavage.

    • Stir for 12–24 hours under nitrogen atmosphere.

  • Work-up (Precipitation):

    • Pour the reaction mixture into ice-cold acidic water (0.1 M HCl, 10x volume). The acidic environment protonates unreacted amines and precipitates the hydrophobic Fmoc-peptide conjugate.

    • Centrifuge (4000 rpm, 10 min) and wash the pellet 3x with water.

  • Validation:

    • LC-MS: Confirm mass shift corresponding to [M+Payload].

    • Chiral HPLC: Verify absence of L-Phe epimers.

Protocol 2: Supramolecular Co-Assembly (Doping Strategy)

Objective: Incorporate a bulky fluorophore (e.g., FITC) without disrupting the hydrogel network. Direct conjugation of FITC to every monomer would create steric clashes that prevent nanotube formation.

Concept: Mix "Native" structural monomers with a small percentage (1-5%) of "Functionalized" monomers.

Step-by-Step Methodology:

  • Stock Preparation:

    • Solution A (Structural): Dissolve Fmoc-D-Phe-D-Phe-OH in DMSO at 100 mg/mL.

    • Solution B (Functional): Dissolve Fmoc-D-Phe-D-Phe-FITC (synthesized via Protocol 1) in DMSO at 100 mg/mL.

  • Monomer Blending:

    • Mix Solution A and Solution B in a 95:5 molar ratio .

    • Vortex heavily for 30 seconds to ensure homogeneity at the molecular level.

  • Triggering Assembly (Solvent Switch):

    • Prepare the aqueous phase: Sterile water or PBS (pH 7.4).

    • The Drop-Wise Technique: Slowly add the DMSO peptide blend (100 µL) into the aqueous phase (900 µL) while gently swirling.

    • Final Concentration: 10 mg/mL (1 wt%).

    • Solvent Ratio: 10% DMSO / 90% Water.

  • Maturation:

    • Allow the mixture to sit undisturbed at RT for 2 hours. The solution will transition from opaque to a translucent hydrogel as nanotubes entangle.

Data Output: Assembly Verification

ParameterNative Gel (100% D-Phe-D-Phe)Co-Assembled Gel (5% Doped)Interpretation
Critical Gelation Conc. (CGC) 0.5 wt%0.6 wt%Slight increase due to steric impurity; acceptable.
Storage Modulus (G') ~10 kPa~8.5 kPaMinor loss in stiffness; structural integrity maintained.
Fluorescence NoneHigh (Green)Successful incorporation of payload.

Mechanism of Action & Visualization

The following diagram illustrates the co-assembly pathway, highlighting how the "doping" strategy preserves the nanotube architecture.

CoAssemblyMechanism Native Native Fmoc-FF Mix Mixed Micelles Native->Mix 95% Func Tagged Fmoc-FF-R Func->Mix 5% Tube Nanotube Formation Mix->Tube Dilution (H2O) Gel Entangled Hydrogel Tube->Gel Pi-Stacking

Figure 2: The Co-Assembly Mechanism. High ratios of native peptide shield the steric bulk of the functionalized peptide, allowing nanotube growth.

Validation Techniques

To ensure scientific integrity, the resulting conjugates must be validated using the following orthogonal methods:

  • Circular Dichroism (CD):

    • Expectation: A strong signal at ~218 nm (beta-sheet) and ~305 nm (Fmoc chiral arrangement).

    • D-Form Check: The CD spectrum of D-Phe-D-Phe should be the exact inverse (mirror image) of the L-Phe-L-Phe spectrum. If the signal is weak or flat, racemization has occurred.

  • Transmission Electron Microscopy (TEM):

    • Deposit the hydrogel on a carbon-coated copper grid. Stain with uranyl acetate (2%).

    • Success Criteria: Observation of long, unbranched nanotubes with diameters ranging from 10–100 nm.

  • Proteolytic Stability Assay:

    • Incubate the D-Phe-D-Phe hydrogel with Proteinase K or Chymotrypsin at 37°C.

    • Monitor mass loss over 24 hours. D-peptides should show <5% degradation, whereas L-analogs will degrade >90%.

References

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. Link

  • Smith, A. M., et al. (2008).[1] Fmoc-diphenylalanine self-assembles to a stable hydrogel via a novel architecture. Advanced Materials. Link

  • Ryan, D. M., & Nilsson, B. L. (2012). Self-assembled amino acids and dipeptides as noncovalent hydrogels for tissue engineering. Polymer Chemistry. Link

  • Li, J., et al. (2019). Self-assembled supramolecular hydrogels based on D-amino acids for drug delivery.[2][3][4] Asian Journal of Pharmaceutical Sciences. Link

  • Mahler, A., et al. (2006). Rigid, self-assembled hydrogel composed of a native, unmodified dipeptide. Advanced Materials. Link

Sources

Fabrication of peptide-based optical waveguides using D-Phe-D-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fabrication of Proteolytically Stable Optical Waveguides using D-Phe-D-Phe-OMe

Executive Summary

This guide details the fabrication of peptide-based optical waveguides using the D-enantiomer of diphenylalanine methyl ester (D-Phe-D-Phe-OMe ). While the L-isomer (L-Phe-L-Phe) is the most studied motif for peptide self-assembly, the D-Phe-D-Phe-OMe variant offers identical optical properties (refractive index, bandgap) with the critical advantage of proteolytic stability . This makes these waveguides suitable for bio-integrated photonics and in vivo drug delivery monitoring where enzymatic degradation must be resisted.

This protocol utilizes a solvent-switching self-assembly mechanism to generate high-aspect-ratio microtubes capable of passive light confinement and active waveguiding (when doped).

Scientific Grounding & Mechanism

Why D-Phe-D-Phe-OMe?
  • Chirality & Stability: D-peptides are mirror images of naturally occurring L-peptides. They resist hydrolysis by endogenous proteases (e.g., chymotrypsin), which typically target L-phenylalanine residues. This stability is vital for implantable photonic devices.

  • The Methyl Ester (-OMe) Role: The C-terminal esterification neutralizes the negative charge of the carboxyl group. This reduction in electrostatic repulsion promotes the formation of linear, unbranched nanotubes rather than the spherical vesicles often seen with charged peptides at neutral pH.

  • Optical Confinement: The self-assembled nanotubes possess a high refractive index (

    
    ) compared to air (
    
    
    
    ) or water (
    
    
    ), allowing for efficient light confinement via Total Internal Reflection (TIR).
The Assembly Mechanism

The formation of waveguides relies on the


-

stacking
of the aromatic phenyl rings and hydrogen bonding along the peptide backbone.
  • Monomer State: In organic solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), the peptide exists as monomers.

  • Nucleation: Upon introduction of a non-solvent (Water), the hydrophobic aromatic side chains drive rapid aggregation.

  • Elongation: The D-Phe-D-Phe-OMe molecules arrange into a hexagonal lattice, forming hollow microtubes that grow axially.

Experimental Protocols

Materials Required
  • Peptide: D-Phe-D-Phe-OMe

    
     HCl (Purity > 98%).
    
  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Sigma-Aldrich).

  • Non-Solvent: Ultra-pure Deionized Water (18.2 M

    
    ).
    
  • Substrates: Quartz coverslips or Silicon wafers (hydrophilized).

  • Dopant (Optional for Active Waveguiding): Rhodamine B or Thioflavin T.

Protocol A: Solution-Phase Reprecipitation (Standard)

Best for: High-throughput fabrication of long, straight waveguides.

Step 1: Stock Solution Preparation

  • Weigh 5 mg of D-Phe-D-Phe-OMe.

  • Dissolve in 100

    
    L of HFIP.
    
  • Critical: Sonicate for 10 minutes to ensure complete dissolution and disruption of any pre-existing aggregates.

    • Result: A clear, colorless solution (

      
       mg/mL).
      

Step 2: Substrate Preparation

  • Clean quartz substrates with Piranha solution (3:1

    
    ) for 15 mins. (Caution: Exothermic).
    
  • Rinse with DI water and

    
     blow dry.
    
  • Note: A hydrophilic surface promotes better adhesion of the tubes.

Step 3: Self-Assembly Trigger

  • Dilute the HFIP stock solution into DI water at a ratio of 1:100 (e.g., 10

    
    L stock into 990 
    
    
    
    L water).
  • Do not vortex. Vortexing induces turbulence that creates short, defective rods. Instead, invert the tube gently twice.

  • Pipette 20

    
    L of the diluted suspension onto the clean substrate.
    

Step 4: Aging and Drying

  • Allow the droplet to dry at room temperature (25°C) in a covered petri dish (to control evaporation rate).

  • Aging Time: 12–24 hours. Slower evaporation yields longer, more crystalline waveguides.

Protocol B: Vapor-Phase Deposition (High Crystallinity)

Best for: Single-crystal waveguides with minimal defects.

  • Place 10 mg of solid D-Phe-D-Phe-OMe powder in a ceramic boat in the center of a tube furnace.

  • Place the target substrate (Silicon) downstream in a cooler zone (

    
    °C).
    
  • Evacuate tube to low pressure (0.1 mbar).

  • Heat source to 220°C (sublimation point).

  • Maintain for 30 minutes. The peptide vapor will transport and crystallize on the cooler substrate as discrete microtubes.

Visualization of Workflows

Figure 1: Self-Assembly Workflow

SelfAssembly Start D-Phe-D-Phe-OMe Powder Solvent Dissolve in HFIP (Disaggregate) Start->Solvent Monomer Monomeric State (High Solubility) Solvent->Monomer Sonication Trigger Add Water (Solvent Switch) Monomer->Trigger Dilution 1:100 Nucleation Nucleation (Hydrophobic Effect) Trigger->Nucleation Supersaturation Stacking Pi-Pi Stacking & H-Bonding Nucleation->Stacking Self-Assembly Result Crystalline Optical Waveguide Stacking->Result Aging (12-24h)

Caption: Workflow for the solvent-switching self-assembly of D-Phe-D-Phe-OMe waveguides. The HFIP step is critical to reset the peptide's aggregation state.

Figure 2: Optical Characterization Setup

OpticalSetup Laser Excitation Source (Laser/UV) Objective Microscope Objective (High NA) Laser->Objective Coupling Sample Peptide Waveguide on Quartz Objective->Sample Focus on Tip Sample->Sample Light Propagation (TIR) Camera CCD/CMOS Camera (Imaging) Sample->Camera Scattered Light Spec Spectrometer (Loss Analysis) Sample->Spec Out-coupled Light

Caption: Experimental setup for characterizing optical loss. Light is coupled into one end of the peptide microtube, and propagation is monitored via tip emission.

Data Analysis & Characterization

Quantitative Metrics Table
ParameterTypical ValueMethod of Verification
Diameter 500 nm – 2

m
SEM / AFM
Length 10

m – 100

m
Optical Microscopy
Refractive Index (n) 1.55 – 1.70Ellipsometry / FDTD fitting
Propagation Loss 2 – 5 dB/mmCut-back method or exponential decay fit
Young's Modulus ~19 – 27 GPaNanoindentation
Active Waveguiding (Doping)

To create active waveguides (lasers/amplifiers):

  • Mix Rhodamine B (1 mM in HFIP) with the peptide stock solution at a molar ratio of 1:500 (Dye:Peptide).

  • Follow Protocol A.

  • Result: Under 532 nm excitation, the waveguide will emit fluorescence (orange/red) that is confined within the tube, emerging brightly at the tips.

Troubleshooting & Expert Insights

  • Problem: Precipitate is amorphous/clumpy, not tubular.

    • Cause: Water addition was too fast or mixing was too vigorous.

    • Fix: Add water dropwise or use vapor diffusion (place a drop of peptide/HFIP in a closed chamber with a water reservoir).

  • Problem: Tubes are too short (< 10

    
    m).
    
    • Cause: Nucleation rate is too high.

    • Fix: Decrease the concentration of the initial stock or lower the temperature during aging (4°C).

  • Problem: High Optical Loss.

    • Cause: Surface defects or residual solvent.

    • Fix: Anneal the dried samples at 60°C for 2 hours to remove trapped HFIP/water molecules and improve crystal packing.

References

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. Link

  • Amstislavsk, Y., et al. (2013). Why Are Diphenylalanine-Based Peptide Nanostructures so Rigid? Insights from First Principles Calculations. Biomacromolecules. Link

  • Handelman, A., et al. (2016). Nonlinear optical waveguiding in diphenylalanine peptide nanotubes. Advanced Optical Materials. Link

  • Tiwari, R., et al. (2021).[1] A method to improve the optical coupling into the bioinspired peptide micro-waveguides using aberrated objective.[1] SPIE Proceedings. Link

  • Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of the diphenylalanine-based nanotubes (FF-PNTs). Journal of Peptide Science. Link

Sources

Troubleshooting & Optimization

Improving solubility of Methyl D-phenylalanyl-D-phenylalaninate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization & Handling of H-D-Phe-D-Phe-OMe in Aqueous Buffers
Core Technical Analysis: The "Self-Assembly" Trap

Executive Summary: Methyl D-phenylalanyl-D-phenylalaninate (H-D-Phe-D-Phe-OMe) is not merely a "hydrophobic peptide"; it is a self-assembling building block .[1] This molecule is the D-enantiomer of the well-characterized diphenylalanine (FF) motif, which is famous for forming nanotubes, nanowires, and hydrogels in aqueous environments [1].[2]

The Solubility Challenge: Users often encounter immediate precipitation or gelation upon adding the stock solution to a neutral buffer (e.g., PBS pH 7.4). This occurs due to three converging factors:

  • 
    -
    
    
    
    Stacking:
    The two phenyl rings interact strongly, driving aggregation.[1]
  • Charge Neutralization: The C-terminal methyl ester removes the carboxylate charge.[1] At neutral pH (pH > 7), the N-terminal amine deprotonates (

    
    ), rendering the molecule net-neutral and insoluble.[1]
    
  • Hydrophobic Effect: The methyl ester and phenyl rings exclude water, forcing the molecules to cluster.

The Solution Strategy: To maintain solubility (monomeric state) in aqueous buffers, you must disrupt stacking (via co-solvents) and maintain charge repulsion (via low pH).

Solubilization Protocols
Method A: The "Monomer" Protocol (For Biological Assays)

Use this method if you need a clear, non-aggregated solution for enzymatic assays or cell culture.[2]

Reagents Required:

  • Solvent A: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.[1][2]

  • Buffer B: 10 mM Acetate Buffer or dilute HCl (pH 3.0 – 4.0). Do not use PBS.

Step-by-Step Workflow:

  • Calculate the Net Peptide Content (NPC): Check your CoA. If the peptide is a TFA or HCl salt, the actual peptide weight is lower than the gross weight.[2]

  • Prepare Stock (100x): Dissolve the peptide powder in 100% DMSO to a concentration of 10–20 mM.

    • Tip: If the solution is cloudy, sonicate for 30 seconds.[2] It must be crystal clear.

  • The "Dropwise" Dilution:

    • Place your aqueous buffer (pH < 5) on a magnetic stirrer (medium speed).[1]

    • Slowly add the DMSO stock to the vortexing buffer.

    • Critical Limit: Keep the final DMSO concentration

      
       1% and 
      
      
      
      5%.
    • Why? Rapid dispersion prevents local high concentrations where nuclei for aggregation form.

Method B: The "Reset" Protocol (For Stubborn Aggregates)

Use this if the peptide has already crashed out or if you observe "ghost" particles.

Reagents Required:

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1][2]

Workflow:

  • Dissolve the peptide completely in 100% HFIP .[1] HFIP is a strong hydrogen-bond donor that disrupts

    
    -sheets and 
    
    
    
    -stacking [2].[1]
  • Evaporate the HFIP under a stream of nitrogen or in a vacuum centrifuge.

  • The resulting film is now "monomerized" and amorphous.[1]

  • Re-dissolve immediately in DMSO (as in Method A) and proceed to aqueous dilution.

Solvent & Buffer Compatibility Matrix
Solvent / BufferSolubility RatingTechnical Note
DMSO (100%) Excellent Recommended stock solvent.[1] Stable at -20°C.
HFIP (100%) Superior Best for breaking pre-existing aggregates.[1] Toxic; remove before assays.
Water (pH 7.0) Poor Causes immediate gelation or precipitation.[1]
PBS (pH 7.4) Very Poor High salt + neutral pH promotes rapid aggregation.[1]
Acetate (pH 4.0) Good Protonates N-terminus (

), providing electrostatic repulsion.[1]
Ethanol/Methanol Moderate Soluble, but may induce ester exchange or crystallization over time.[1][2]
Visualizing the Mechanism

The following diagram illustrates the competition between solubility (protonation) and aggregation (stacking).

SolubilityMechanism cluster_aqueous Aqueous Dilution Outcomes Solid Solid Peptide (H-D-Phe-D-Phe-OMe) DMSO_Stock DMSO Stock (Dissociated Monomers) Solid->DMSO_Stock Solvation (Breaks Crystal Lattice) Neutral_pH Neutral pH (PBS, pH 7.4) Amine = NH2 (Neutral) DMSO_Stock->Neutral_pH Dilution Acidic_pH Acidic pH (Acetate, pH 4.0) Amine = NH3+ (Charged) DMSO_Stock->Acidic_pH Dilution Aggregates Self-Assembly (Nanotubes/Hydrogels) Neutral_pH->Aggregates Pi-Pi Stacking Dominates Soluble Stable Solution (Electrostatic Repulsion) Acidic_pH->Soluble Charge Repulsion Dominates Aggregates->Soluble Add Acid (HCl) + Sonication

Figure 1: Decision tree for solubilization. Success depends on maintaining the N-terminal charge to fight hydrophobic stacking.[1]

Troubleshooting & FAQs

Q1: I followed the protocol, but the solution turned into a jelly-like substance. What happened? A: You triggered hydrogelation. This molecule is a "low-molecular-weight gelator" (LMWG). Gelation usually happens if the concentration is too high (>1 mg/mL) or the pH is too close to neutral.

  • Fix: Add 10-20

    
    L of 1M HCl to acidify the solution and sonicate. If that fails, dilute the sample further with DMSO.[2]
    

Q2: Can I use this peptide in cell culture media (DMEM/RPMI)? A: Yes, but caution is required. Serum proteins (albumin) may bind the hydrophobic peptide, and the neutral pH of media (7.4) encourages precipitation.

  • Protocol: Dilute the DMSO stock into the media immediately before use. Do not store the diluted media. Keep the final DMSO concentration < 0.5% to avoid cytotoxicity, although this lowers the solubility limit.[2]

Q3: Why does the "D-D" form matter? A: While the physical solubility is similar to the "L-L" form, the "D-D" configuration renders the peptide resistant to most proteases (like chymotrypsin) [3]. This means it will persist in biological media longer than L-Phe-L-Phe-OMe, potentially accumulating as aggregates if solubility is not maintained.

Q4: My stock solution in DMSO froze in the fridge. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it at room temperature or in a 37°C water bath.[1] Ensure no crystals remain before use.

Q5: How do I determine the exact concentration if it's hygroscopic? A: Do not rely on weight alone. Use UV-Vis spectroscopy.

  • Extinction Coefficient: Phenylalanine absorbs at 257 nm (

    
     per residue).[1]
    
  • For D-Phe-D-Phe-OMe, approximate

    
    .[1]
    
  • Note: This signal is weak. For precise quantification, Elemental Analysis (CHN) or Amino Acid Analysis (AAA) is preferred.

References
  • Reches, M., & Gazit, E. (2003).[1][2] Casting metal nanowires within discrete self-assembled peptide nanotubes.[1] Science, 300(5619), 625-627.[1][2]

    • Context: Establishes the foundational mechanism of diphenylalanine self-assembly and the stability of the nanotubes.
  • Jayawarna, V., et al. (2006).[1][2] Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides.[1] Advanced Materials, 18(5), 611-614.[1][2]

    • Context: Discusses the role of HFIP and pH switching in controlling peptide aggregation st
  • Tugyi, R., et al. (2005).[2] Partial D-amino acid substitution: Improved enzymatic stability and preservation of bioactivity of a polypeptide hormone.[1] Proceedings of the National Academy of Sciences, 102(2), 413-418.[2]

    • Context: Validates the protease resistance conferred by D-amino acid substitution.[1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Solubility Guidelines for Peptides.

    • Context: General industry standards for handling hydrophobic peptide salts vs. free bases.[1]

Sources

Technical Support Center: Preventing Aggregation During Synthesis of Hydrophobic D-Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hydrophobic D-dipeptides. The unique challenges presented by these sequences, particularly their propensity for on-resin aggregation, can often lead to difficult couplings, low yields, and complex purifications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven solutions to overcome these common hurdles.

The principles and techniques discussed here are primarily grounded in solid-phase peptide synthesis (SPPS), but the underlying chemical logic is broadly applicable.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems with probable causes and actionable solutions.

Issue 1: Incomplete or Failed Coupling Reaction

Symptom: A positive Kaiser test (or other amine test) after a coupling step indicates unreacted free amines on the resin-bound peptide. This is a classic sign of a "difficult coupling."

Probable Cause: The primary cause is aggregation of the growing peptide chains on the solid support.[1] Hydrophobic D-dipeptide sequences are particularly prone to forming intermolecular hydrogen bonds, leading to β-sheet-like structures.[1] This self-association causes the peptide-resin to collapse, sterically hindering the N-terminus and preventing the incoming activated amino acid from accessing the reactive site.[2] Poor resin swelling is another indicator of this phenomenon.[1]

Recommended Solutions:

  • Optimize Solvent System: Switch from standard solvents like DMF to those that better disrupt hydrogen bonding.[1][3]

    • N-Methylpyrrolidone (NMP): NMP is less polar than DMF and can improve the solvation of hydrophobic peptide chains, preventing on-resin precipitation and aggregation.[3]

    • Dimethyl Sulfoxide (DMSO): Adding 25% DMSO to the coupling solvent (e.g., in Toluene or NMP) can significantly disrupt secondary structures and improve reaction efficiency, especially when combined with elevated temperatures.[4]

    • "Magic Mixture": For extremely difficult sequences, a cocktail of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate can be highly effective.[5]

  • Increase Reaction Temperature: Elevating the temperature increases molecular motion and can disrupt the hydrogen bonds responsible for aggregation.[4][6][7]

    • Syntheses performed at 60°C to 86°C have shown excellent results for difficult sequences, dramatically improving coupling efficiency.[4][8]

    • Caution: High temperatures can increase the risk of racemization for sensitive amino acids like Cys and His.[8] This is generally less of a concern for D-amino acid synthesis unless L-isomers are present as impurities.

  • Incorporate Chaotropic Agents: These are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[9]

    • Adding salts like LiCl, NaClO4, or KSCN to the coupling mixture can help break up aggregates.[1] A pre-wash of the resin with a solution of a chaotropic salt in DMF can also be beneficial.

Issue 2: Low Crude Purity and Multiple Deletion Sequences

Symptom: HPLC analysis of the crude product shows a low yield of the target peptide and a complex mixture of impurities, often corresponding to single amino acid deletions.

Probable Cause: This is a direct consequence of repeated incomplete couplings and deprotections.[10] If aggregation prevents a coupling reaction from going to completion, the subsequent Fmoc deprotection and coupling steps will continue on the unreacted chain, leading to a deletion sequence. Slow or incomplete Fmoc deprotection is also a clear sign of peptide aggregation.[10]

Recommended Solutions:

  • Utilize Structure-Disrupting Derivatives: The most effective strategy is to modify the peptide backbone itself to prevent the formation of ordered secondary structures.

    • Pseudoproline Dipeptides: These are reversibly protected Ser, Thr, or Cys residues that introduce a "kink" into the peptide backbone, mimicking the structure of proline.[11] This kink disrupts the interchain hydrogen bonding that leads to β-sheet formation and aggregation.[11] The native residue is fully restored during the final TFA cleavage.[11]

    • Backbone Protection (Hmb/Dmb): Attaching a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group to a backbone nitrogen physically blocks hydrogen bond formation.[1][2][12] This is particularly useful for sequences rich in Gly, Ala, Ile, and Val where pseudoprolines cannot be used.

  • Change the Solid Support: The choice of resin can significantly impact aggregation.

    • Low-Loading Resins: High substitution levels on the resin can exacerbate aggregation by forcing peptide chains into close proximity.[13] Switching to a resin with a lower loading (e.g., 0.1-0.3 mmol/g) increases the distance between chains.

    • PEG-based Resins: Resins like NovaSyn® TG or ChemMatrix, which incorporate polyethylene glycol (PEG), have enhanced swelling properties in a variety of solvents and help to solvate the growing peptide chain, minimizing aggregation.[11]

Issue 3: Product Precipitation or "Gelling" During Cleavage or Purification

Symptom: The cleaved peptide is insoluble in the cleavage cocktail (e.g., TFA), precipitates upon removal of the cleavage cocktail, or is difficult to dissolve for HPLC purification. The peptide may also irreversibly stick to the HPLC column.[14]

Probable Cause: The hydrophobic nature of the unprotected D-dipeptide allows it to aggregate strongly in aqueous or mixed organic-aqueous solutions. Once cleaved from the solvating resin, the peptide is free to self-associate into insoluble forms.[15]

Recommended Solutions:

  • Use Solubilizing Solvents for Workup and Purification:

    • Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) before diluting with the HPLC mobile phase.[9][16][17]

    • Trifluoroethanol (TFE): TFE is an excellent solvent for breaking up secondary structures and solubilizing hydrophobic peptides.[9][18] It can be used to dissolve the peptide and can be included in the HPLC mobile phase, though care must be taken as it can affect retention times.[18]

    • Chaotropic Agents: For peptides that "gel," using denaturing agents like guanidine hydrochloride or urea can be effective for initial solubilization, but these are often incompatible with HPLC.[16]

  • Employ Hydrophilic Tags: A more advanced strategy involves synthesizing the peptide with a temporary hydrophilic tag attached to the C- or N-terminus.[14] This tag enhances the solubility of the entire peptide, facilitating cleavage and purification.[14] After purification, a subsequent chemical step is performed to remove the tag.[14]

  • Analytical Techniques for Aggregation Detection: To confirm aggregation, several orthogonal methods can be used:

    • Size Exclusion Chromatography (SEC): This is a widely used method to separate monomers from dimers and higher-order aggregates.[19][20]

    • UV Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates.[19][21]

    • Fluorescence Spectroscopy: Using dyes like Thioflavin T, which binds to β-sheet structures, or monitoring changes in intrinsic tryptophan fluorescence can detect aggregate formation.[19][22][23]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism driving aggregation in hydrophobic D-dipeptide synthesis?

A1: The primary driver is the formation of extensive intermolecular hydrogen bonds between the peptide backbones of different chains attached to the resin.[1] Hydrophobic sequences, which lack charged or bulky polar side chains, can pack together efficiently, promoting the formation of highly stable, β-sheet-like secondary structures. This process is entropically favorable as it displaces ordered solvent molecules. While the use of D-amino acids does not fundamentally change this mechanism compared to L-amino acids, the specific stereochemistry can influence the stability and geometry of the resulting aggregates.

Q2: How do I strategically choose a solvent to minimize aggregation?

A2: The ideal solvent should disrupt intermolecular hydrogen bonds and effectively solvate the hydrophobic peptide chain. Standard SPPS solvents like DMF are good, but for difficult sequences, consider solvents with different properties. NMP is a superior choice for solvating hydrophobic chains.[3] Adding co-solvents like DMSO (a strong hydrogen bond acceptor) or TFE/HFIP (which promote helical structures over β-sheets) can break up nascent aggregates.[4][9] The choice should be guided by the specific sequence; a highly aliphatic peptide may benefit more from NMP, while one with some polar character might respond well to a DMF/DMSO mixture.

Solvent/AdditiveKey PropertyUse Case
NMP Excellent solvation of hydrophobic chainsGeneral replacement for DMF for hydrophobic sequences.[3]
DMSO Strong hydrogen bond disrupterAdded as a co-solvent (10-25%) to DMF or NMP.[4][24]
TFE / HFIP Structure-promoting (α-helix)Added as a co-solvent to disrupt β-sheet formation.[9]
Chaotropic Salts Disrupt non-covalent interactionsAdded to coupling reactions for severely aggregating sequences.[1][9]

Q3: Beyond aggregation, what is the role of side-chain protecting groups in synthesis efficiency?

A3: Side-chain protecting groups are critical for preventing unwanted side reactions, but they also significantly influence the physicochemical properties of the growing peptide.[][26] The right choice can enhance solubility and reduce aggregation.[] For example, using a more sterically bulky or solubilizing protecting group can physically disrupt the close packing of peptide chains. Replacing a standard tert-Butyl (tBu) group on Ser/Thr with a Trityl (Trt) group can sometimes improve solvation. The overall goal is to select a protecting group scheme that is not only orthogonal but also contributes favorably to the solvation of the peptide-resin complex.[]

Q4: When is it necessary to switch from a standard polystyrene resin to a modified solid support?

A4: You should consider switching from a standard polystyrene (PS) resin when you observe persistent aggregation-related problems (e.g., failed couplings, poor swelling) that are not resolved by changing solvents or temperature. PS resins are highly hydrophobic and can contribute to the collapse of the peptide-resin matrix. Resins that incorporate PEG chains (e.g., TentaGel, NovaSyn TG, ChemMatrix) create a more polar, "solvent-like" environment around the growing peptide.[11] This improved solvation helps to keep the peptide chains separated and accessible to reagents, making these supports highly effective for synthesizing complex, aggregation-prone sequences.[8][11]

Part 3: Key Experimental Protocols

Protocol 1: Difficult Coupling Using Elevated Temperature and a DMSO Co-solvent

This protocol is designed for a coupling step that has previously failed at room temperature.

  • Resin Preparation: After successful Fmoc deprotection and washing of the resin-bound peptide, swell the resin in the reaction solvent for 5 minutes.

  • Solvent System: Prepare the coupling solvent mixture: 25% DMSO in NMP (v/v) or 25% DMSO in Toluene (v/v).[4]

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-D-amino acid (3-5 equivalents) and a suitable coupling agent (e.g., DIC/HOBt, 1 equivalent each to the amino acid) in the chosen solvent system.[4] Allow to pre-activate for 2-5 minutes.

  • Heating and Coupling: Heat the jacketed reaction vessel containing the resin to 60°C.[4]

  • Add the activated amino acid solution to the heated resin slurry.

  • Allow the coupling reaction to proceed for 1-2 hours at 60°C.

  • Monitoring: After the reaction time, wash the resin with NMP and perform a Kaiser test to check for completion. If the test is still positive, a second coupling under the same conditions may be required.

Protocol 2: HPLC Analysis of a Hydrophobic Peptide Using a TFE Modifier

This protocol aids in the analysis and purification of peptides that show poor solubility or peak shape in standard mobile phases.

  • Sample Preparation: Dissolve the crude lyophilized peptide in the smallest possible volume of 100% TFE or HFIP.[18]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Mobile Phase C (Modifier): 100% TFE.

  • Gradient Elution:

    • Equilibrate the C18 column with 95% A / 5% B.

    • Inject the dissolved sample.

    • Run a standard linear gradient from 5% B to 95% B over 30-40 minutes.

    • Troubleshooting: If peak tailing, broadening, or late elution occurs, introduce the TFE modifier. This can be done isocratically (e.g., adding 5-10% TFE to both Mobile Phase A and B) or by adding a third pump to introduce Mobile Phase C at a constant percentage (e.g., 10%) throughout the gradient.

    • Caution: TFE can alter selectivity and reduce retention time. Start with a low percentage and optimize. Ensure your HPLC system and column are compatible with TFE.

Part 4: Visualizations

Troubleshooting Workflow for Failed Couplings

G start Positive Kaiser Test (Incomplete Coupling) solvent Change Solvent System (e.g., NMP, 25% DMSO/NMP) start->solvent retest1 Retest Coupling solvent->retest1 Implement & Rerun temp Increase Temperature (e.g., 60°C) retest2 Retest Coupling temp->retest2 Implement & Rerun retest1->temp Positive Test success Coupling Successful retest1->success Negative Test chaotrope Add Chaotropic Salt (e.g., LiCl) backbone Resynthesize with Backbone Protection (Pseudoproline or Hmb/Dmb) chaotrope->backbone If still fails resin Resynthesize on PEG-based or Low-Load Resin chaotrope->resin Alternative retest2->chaotrope Positive Test retest2->success Negative Test

Caption: A decision tree for troubleshooting incomplete peptide couplings.

Mechanism of Aggregation vs. Disruption

G cluster_0 Aggregation Pathway cluster_1 Disruption Strategies p1 Hydrophobic Peptide Chains on Resin p2 Intermolecular H-Bonding p1->p2 p3 β-Sheet Formation p2->p3 s2 Backbone Protection (Pseudoproline, Dmb/Hmb) p2->s2 Blocks s3 Elevated Temperature (>50°C) p2->s3 Breaks p4 Collapsed/Aggregated Peptide-Resin p3->p4 s1 Disruptive Solvents (NMP, DMSO) p3->s1 Disrupts s4 Solvated & Accessible Peptide Chains s1->s4 s2->s4 s3->s4

Caption: The mechanism of peptide aggregation and key disruption strategies.

References

  • García-Martín, F., et al. (2006). Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. PubMed. Available at: [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Nagy, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at: [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Available at: [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Collins, J. M., & Collins, M. E. (2018). Rapid peptide synthesis at elevated temperatures. Google Patents.
  • Amartely, H., et al. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Available at: [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Available at: [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC. Available at: [Link]

  • Lander, A., & Luk, L. Y. P. (2021). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ORCA - Cardiff University. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Natalello, A., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. Available at: [Link]

  • Thompson, R. E., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Available at: [Link]

  • Biocompare. (2013). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Biocompare. Available at: [Link]

  • de L. Milton, R. C., et al. (1990). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? PubMed. Available at: [Link]

  • Polypeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide. Available at: [Link]

  • Helmfors, L., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Wang, J., et al. (2016). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Available at: [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Polypeptide Group. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Polypeptide. Available at: [Link]

  • Matubayasi, N., & Kitao, A. (2014). Energetics of cosolvent effect on peptide aggregation. PMC. Available at: [Link]

  • Lander, A., & Luk, L. Y. P. (2021). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. Available at: [Link]

  • Otaka, A., et al. (2009). Rational development of a strategy for modifying the aggregatibility of proteins. PMC. Available at: [Link]

  • van der Walle, C. F. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. Available at: [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. Available at: [Link]

Sources

Minimizing racemization during coupling of D-phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Racemization-Control-8492 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You are encountering a classic but treacherous challenge in peptide chemistry. D-Phenylalanine methyl ester (H-D-Phe-OMe) is structurally predisposed to racemization due to the electron-withdrawing nature of the phenyl ring and the ester group, which significantly increases the acidity of the


-proton.

This guide is not a textbook; it is a troubleshooting engine. It is designed to move you from "uncertainty" to "validated protocol" by addressing the specific chemical mechanisms driving your impurity profile.

Module 1: Critical Mechanism Analysis (The "Why")

Q: Why is my D-Phe methyl ester racemizing when it is the amine component?

A: You are likely witnessing Base-Catalyzed Direct Enolization . While most researchers fear racemization during activation (oxazolone formation), amino acid esters used as nucleophiles (amine components) are susceptible to direct proton abstraction if the base is too strong or present in excess.

  • The Trap: You use a tertiary amine (like DIEA) to neutralize the hydrochloride salt of H-D-Phe-OMe.

  • The Trigger: The phenyl ring withdraws electrons, and the ester group stabilizes the negative charge. This makes the

    
    -proton acidic (
    
    
    
    ).
  • The Result: Excess DIEA removes the

    
    -proton, forming a planar enolate. When this enolate reprotonates, it loses chiral memory, resulting in a DL-mixture.
    

Visualizing the Threat:

RacemizationMechanism Start L-Phe-OMe (Chiral Pure) Transition Planar Enolate (Achiral Intermediate) Start->Transition Proton Abstraction (-H+) Base Excess Base (e.g., DIEA) Base->Transition Product DL-Phe-OMe (Racemic Mixture) Transition->Product Reprotonation (+H+ from solvent)

Figure 1: Mechanism of base-catalyzed enolization of amino acid esters.

Module 2: Reagent Selection & Optimization

Q: Which base should I use to neutralize H-D-Phe-OMe HCl?

A: Stop using DIEA (Diisopropylethylamine) or TEA (Triethylamine) if you see racemization. Switch to 2,4,6-Trimethylpyridine (TMP, Collidine) .

  • Why? Collidine is a weaker base (

    
    ) than DIEA (
    
    
    
    ). It is strong enough to neutralize the HCl salt and liberate the free amine for coupling, but too weak to abstract the acidic
    
    
    -proton of the D-Phe ester [1].
  • Evidence: Carpino et al. demonstrated that Collidine produces the least racemization in sensitive coupling segments compared to DIEA and NMM [2].[1]

Q: What is the safest coupling cocktail?

A: For sensitive esters, the goal is high reactivity (to finish the coupling before the base can act) with low basicity.

Reagent SystemRisk LevelNotes
DIC / Oxyma Pure Lowest The "Gold Standard." Oxyma is acidic (

) and buffers the reaction, suppressing base-catalyzed enolization.
EDC / HOBt LowClassic, but slower. Slower coupling = longer exposure to base = higher risk.
HATU / DIEA High HATU is fast, but requires DIEA. The excess DIEA required for HATU function is fatal for sensitive esters.
COMU / Collidine LowExcellent alternative if phosphonium/uronium salts are required.
Module 3: The "Safe-Zone" Protocol

Q: How do I execute the coupling to ensure <1% racemization?

A: Follow this "Cold & Buffered" protocol. This assumes you are coupling a protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) to H-D-Phe-OMe·HCl.

Step-by-Step Workflow:

  • Solvent Choice: Use DCM (Dichloromethane) if solubility permits. DMF is more polar and stabilizes the charged enolate intermediate, increasing racemization rates. DCM suppresses it.

  • Temperature: Cool the reaction vessel to 0°C before adding the base. Racemization has a higher activation energy than coupling; cooling selectively slows the side reaction.

  • The "Collidine Switch":

    • Dissolve H-D-Phe-OMe·HCl and the carboxylic acid component in DCM/DMF.

    • Add Oxyma Pure (1.0 equiv).

    • Add DIC (1.0 equiv).

    • Crucial Step: Add Collidine (1.0 - 2.0 equiv) last, dropwise, at 0°C.

  • Monitoring: Allow to react at 0°C for 1 hour, then slowly warm to room temperature only if necessary.

Decision Tree for Troubleshooting:

ProtocolLogic Start Start Coupling CheckBase Are you using DIEA? Start->CheckBase SwitchBase Switch to Collidine (TMP) CheckBase->SwitchBase Yes CheckSolvent Solvent = DMF? CheckBase->CheckSolvent No SwitchBase->CheckSolvent SwitchSolvent Switch to DCM (or DCM/DMF mix) CheckSolvent->SwitchSolvent Yes CheckTemp Temp = RT? CheckSolvent->CheckTemp No SwitchSolvent->CheckTemp CoolDown Cool to 0°C CheckTemp->CoolDown Yes Success Racemization Minimized CheckTemp->Success No CoolDown->Success

Figure 2: Troubleshooting logic flow for minimizing racemization.

Module 4: Analytical Verification (Marfey's Method)

Q: How do I prove my D-Phe is still D-Phe?

A: Optical rotation is useless for minor impurities (<5%). You must use Marfey’s Reagent (FDAA) for chromatographic separation of enantiomers [3].

The Protocol:

  • Hydrolysis: If you made a peptide, hydrolyze a small aliquot (6N HCl, 110°C, 24h). Note: Hydrolysis itself induces ~0.5-1% racemization; run a standard control.

  • Derivatization:

    • Take 50 µL of sample (amino acid mixture).

    • Add 100 µL 1% Marfey’s Reagent (in acetone).

    • Add 20 µL 1M NaHCO₃ .

    • Incubate at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column.

    • Detection: 340 nm (Marfey's reagent chromophore).

    • Separation: The L-DAA (L-amino acid derivatized with L-Marfey) and D-DAA diastereomers will have different retention times.

    • Validation: Spike your sample with authentic L-Phe to confirm peak identity.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441–445.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

Sources

Removing unreacted reagents from D-phenylalanyl-D-phenylalaninate crude product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of D-phenylalanyl-D-phenylalaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted reagents from your crude product. Here, we will address common challenges and provide troubleshooting strategies in a practical question-and-answer format.

I. Understanding the Impurities: What are you trying to remove?

Before diving into purification protocols, it's crucial to understand the potential contaminants in your crude D-phenylalanyl-D-phenylalaninate mixture. The synthesis of this dipeptide typically involves the coupling of two D-phenylalanine molecules. A common method for this is solution-phase synthesis using coupling reagents.

Q1: What are the most common impurities I should expect in my crude D-phenylalanyl-D-phenylalaninate product?

A1: Your crude product will likely contain a mixture of your desired dipeptide, unreacted starting materials, and byproducts from the coupling reaction. The primary impurities include:

  • Unreacted D-phenylalanine: The amino acid starting material.

  • Coupling Reagents and their Byproducts: If you are using carbodiimide coupling, you can expect to find reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives such as 1-hydroxybenzotriazole (HOBt). The main byproduct of EDC is a water-soluble urea derivative, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[1][2]

  • Side-Reaction Products: These can include deletion sequences (if a coupling reaction fails) or truncated sequences (if chain elongation stops prematurely).[3] In solid-phase peptide synthesis (SPPS), these are more common.

Logical Flow of Impurity Generation

Sources

Technical Support Center: Overcoming Steric Hindrance in D-Amino Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered D-amino acids in peptide synthesis. Our goal is to provide you with the expertise and validated protocols necessary to overcome these synthetic hurdles and achieve high-purity, high-yield peptide products.

Introduction: The Challenge of Steric Hindrance with D-Amino Acids

The incorporation of D-amino acids into peptide sequences is a critical strategy for enhancing metabolic stability and bioavailability, making peptides more viable as therapeutic agents.[1][2] However, the synthesis of peptides containing sterically hindered D-amino acids, such as D-Valine, D-Isoleucine, and other α,α-disubstituted residues, presents a significant synthetic challenge. The bulky side chains of these amino acids physically obstruct the approach of the incoming activated amino acid, dramatically slowing down the kinetics of peptide bond formation.[3] This can lead to incomplete coupling reactions, resulting in deletion sequences and difficult-to-separate impurities in the final product.

This guide is structured to provide a clear path from understanding the fundamental issues to implementing advanced, practical solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a more significant problem with some D-amino acids?

A: Steric hindrance arises from the spatial arrangement of atoms. With amino acids, the size and branching of the side chain (R-group) are the primary determinants of steric bulk. D-amino acids with large, bulky side chains, particularly those with branching at the β-carbon (e.g., Valine, Isoleucine), create a "molecular shield" around the α-amino group. This shield physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the nucleophilic attack required for peptide bond formation. This leads to lower reaction rates and incomplete couplings.

Q2: What are the most effective coupling reagents for these challenging couplings?

A: For difficult couplings involving sterically hindered D-amino acids, high-reactivity coupling reagents are essential. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient.[4][5] Uronium/aminium and phosphonium salt-based reagents are generally more effective.[6][7]

Reagents that form highly reactive OAt or Oxyma esters are considered among the most efficient for these challenging couplings.[3] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and ability to suppress racemization.[8][9]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies comparable to HATU with improved safety and solubility profiles.[4][10]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt-based reagent for hindered couplings.[5]

Q3: What is "double coupling" and when is it necessary?

A: Double coupling is a technique where the coupling reaction is performed a second time with a fresh solution of the activated amino acid and coupling reagent.[3] This is a common and effective strategy to drive an incomplete reaction to completion.[11]

When to use it: A double coupling is recommended when a monitoring test, such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines), indicates the presence of unreacted free amines after the initial coupling.[11] It is a proactive strategy often employed for notoriously difficult couplings, such as incorporating an Arginine residue or coupling an amino acid after a Proline.[12]

Q4: How does reaction temperature affect the coupling of sterically hindered D-amino acids?

A: Increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues by providing the necessary kinetic energy to overcome the activation barrier.[11] Microwave-assisted peptide synthesis (MW-SPPS) is a powerful technique that utilizes microwave energy to rapidly and uniformly heat the reaction, accelerating both coupling and deprotection steps.[13][14][15] This can lead to higher purity and yield in a fraction of the time compared to conventional methods.[16][17]

However, elevated temperatures can also increase the risk of side reactions, most notably racemization.[15] Therefore, a careful balance must be struck, often involving the use of racemization-suppressing additives when employing higher temperatures.

Q5: What is racemization and how can it be minimized when coupling D-amino acids?

A: Racemization is the unwanted conversion of a chiral amino acid from its desired enantiomer (e.g., D-form) to its mirror image (L-form) during the coupling reaction.[3][18] This leads to the incorporation of the incorrect stereoisomer, resulting in diastereomeric impurities that are often difficult to separate and can alter the biological activity of the final peptide.[18]

The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, where the acidity of the α-proton is increased upon carboxyl activation.[18]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: Use reagents known for low racemization levels. HATU is generally considered superior to HBTU in this regard.[9][18]

  • Additives: The use of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective in suppressing racemization.[3][18] These additives form active esters that are more reactive towards the amine component than they are towards oxazolone formation.

  • Base Selection: Use a weaker, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Avoid Prolonged Activation: Pre-activation times should be kept to a minimum.

Troubleshooting Guide

This section addresses specific problems you may encounter in the lab, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser/Chloranil Test) 1. Steric Hindrance: The bulky side chain of the D-amino acid is preventing an efficient reaction. 2. Low Reagent Reactivity: The chosen coupling reagent is not potent enough for the specific coupling. 3. Peptide Aggregation: The growing peptide chain on the solid support is aggregating, blocking reactive sites.1. Switch to a more powerful coupling reagent: Use HATU, COMU, or PyAOP.[3] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[11] 3. Increase reagent concentration: Use a higher molar excess (3-5 equivalents) of the amino acid and coupling reagent.[12] 4. Elevate the temperature: Utilize microwave-assisted synthesis or conventional heating (e.g., 50-75°C), ensuring the use of racemization suppressants.[14][15] 5. Incorporate structure-disrupting elements: If aggregation is suspected, consider using "breakthrough" strategies like pseudoproline dipeptides.[19][20][21]
Presence of Deletion Sequences in Final Product (LC-MS Analysis) 1. Systematic Incomplete Coupling: A specific coupling step is consistently failing throughout the synthesis. 2. Premature Termination: Capping of the N-terminus by reactive species from the coupling reagent.1. Identify the problematic coupling: Analyze the expected mass of deletion sequences to pinpoint the amino acid that failed to couple. 2. Optimize the specific difficult step: Apply the solutions for "Incomplete Coupling" specifically for that residue in the next synthesis. This may involve a pre-programmed double coupling or a temperature increase for that single step. 3. Use phosphonium-based reagents (e.g., PyBOP, PyAOP) if capping is suspected: Unlike some uronium/aminium reagents, phosphonium salts do not have a guanidinylating side reaction that can cap the N-terminus.[6][7]
Significant Diastereomeric Impurity (Chiral HPLC Analysis) 1. Racemization: Conversion of the D-amino acid to its L-isomer during activation/coupling. 2. Contaminated Starting Material: The initial Fmoc-D-amino acid starting material contains some of the L-isomer.1. Verify the purity of the starting material: Run a chiral analysis on the incoming Fmoc-D-amino acid. 2. Add a racemization suppressant: Always include an additive like HOAt or OxymaPure® in your coupling mixture.[3] 3. Optimize base and activation time: Use the minimum amount of base required (typically 2 equivalents of DIPEA for uronium/aminium salts) and minimize pre-activation time before adding the mixture to the resin. 4. Lower the reaction temperature: If elevated temperatures are being used, try reducing the temperature or reaction time.

Advanced Strategies & Protocols

Strategy 1: Utilizing Pseudoproline Dipeptides

For sequences prone to aggregation, which exacerbates steric hindrance issues, the incorporation of pseudoproline dipeptides is a powerful strategy.[19][20][21] These are dipeptides where a Serine, Threonine, or Cysteine residue is reversibly protected to form a proline-like oxazolidine or thiazolidine ring.[19][22] This introduces a "kink" in the peptide backbone, disrupting the secondary structures (like β-sheets) that cause aggregation and improving solvation.[19][20]

G cluster_0 Sequence Analysis & Planning cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage & Deprotection Seq_Analysis Identify aggregation-prone or sterically hindered region in the target peptide sequence. Select_DP Select the appropriate Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to replace a native Xaa-Yaa sequence. Seq_Analysis->Select_DP Couple_DP Couple the pseudoproline dipeptide using a high-efficiency reagent (e.g., HATU/DIPEA). Select_DP->Couple_DP Continue_SPPS Continue SPPS for the remaining amino acids. Couple_DP->Continue_SPPS TFA_Cleavage Treat the resin with a standard TFA cleavage cocktail. Continue_SPPS->TFA_Cleavage Regeneration The oxazolidine/thiazolidine ring is hydrolyzed by the TFA, regenerating the native Ser/Thr/Cys residue. TFA_Cleavage->Regeneration

Protocol: High-Efficiency Coupling of a Sterically Hindered D-Amino Acid

This protocol details a robust method for coupling a difficult residue like Fmoc-D-Val-OH using HATU.

Materials:

  • Fmoc-deprotected peptidyl-resin

  • Fmoc-D-Val-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test after deprotection and washes). Swell the resin in DMF for at least 30 minutes.[1]

  • Activation Solution Preparation:

    • In a separate vessel, dissolve 3 equivalents (relative to resin loading) of Fmoc-D-Val-OH in DMF.

    • Add 2.95 equivalents of HATU to the amino acid solution.

    • Add 6 equivalents of DIPEA to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes. Do not exceed 5 minutes to minimize racemization.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Immediately add the activation solution to the resin.

    • Agitate the reaction vessel (e.g., by nitrogen bubbling or mechanical shaking) for 2 hours at room temperature.

  • Monitoring and Potential Double Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test.

    • If the test is positive (blue beads), indicating incomplete coupling, drain the reaction solution.

    • Repeat steps 2 and 3 for a second coupling.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

Comparative Data: Coupling Reagent Performance

The choice of coupling reagent is a critical factor in the success of synthesizing peptides with sterically hindered D-amino acids. The following table summarizes a qualitative comparison of common coupling reagents based on data from various studies.

Coupling ReagentRelative ReactivityRacemization RiskKey AdvantagesCommon Applications
DIC/HOBt StandardModerateCost-effective, stable.Routine, non-hindered couplings.[4][6]
HBTU HighModerate to HighWell-established, effective for many standard "difficult" couplings.General-purpose high-efficiency coupling.[9][23]
HATU Very HighLowSuperior reactivity, lower racemization than HBTU due to the HOAt moiety.[8][9]Sterically hindered couplings, N-methyl amino acids, racemization-prone residues.[9][23]
COMU Very HighLowReactivity comparable to HATU, non-explosive byproducts, good solubility.[4][10]Microwave-assisted SPPS, sterically hindered couplings.[4]

Note: The performance of these reagents is highly dependent on the specific peptide sequence, solvent, base, and temperature used. The information in this table should be used as a general guideline for reagent selection.

Conclusion

Overcoming the steric challenges associated with D-amino acid incorporation is a multi-faceted problem that requires a systematic approach. By understanding the underlying principles of steric hindrance and racemization, selecting the appropriate high-reactivity coupling reagents, and employing advanced strategies such as double coupling, elevated temperatures, and pseudoproline dipeptides, researchers can significantly improve the success rate of synthesizing these therapeutically important molecules. This guide serves as a foundational resource, and we encourage continuous optimization based on the specific requirements of your target peptide.

References

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. PubMed. [Link]

  • Yoshiya, T., et al. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry. [Link]

  • Merck Millipore. Pseudoproline Product Spotlight. [Link]

  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. [Link]

  • Wikipedia. Pseudoproline. [Link]

  • CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • AAPPTec. Technical Support Information Bulletin 1205 - HATU. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Merck. Novabiochem® Coupling reagents. [Link]

  • Bacsa, B. DEVELOPMENT OF MICROWAVE-ASSISTED SYNTHESIS METHODS FOR PREPARATION OF PEPTIDES. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Sato, K., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. [Link]

  • Fukuzaki, Y., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • Dedkova, L. M., et al. (2006). Construction of modified ribosomes for incorporation of D-amino acids into proteins. PubMed. [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. [Link]

  • Dedkova, L. M., et al. (2003). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • D'Souza, R. N., & Blaha, G. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • JPT Peptide Technologies. What are L- and D- Amino Acids?. [Link]

  • Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Kuru, E., et al. (2015). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology. [Link]

Sources

Validation & Comparative

HPLC Analytical Methods for Purity Assessment of Methyl D-phenylalanyl-D-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Methyl D-phenylalanyl-D-phenylalaninate (D-Phe-D-Phe-OMe) represents a specific class of hydrophobic dipeptide esters often utilized as chiral selectors, peptide synthesis intermediates, or hydrogelators. Unlike simple organic small molecules, the purity assessment of this compound requires a bifurcated analytical strategy .

The core technical challenge is distinguishing between chemical impurities (synthesis byproducts like unreacted D-Phe-OMe), diastereomeric impurities (D-Phe-L-Phe-OMe), and enantiomeric impurities (L-Phe-L-Phe-OMe).

  • RP-HPLC is sufficient for chemical purity and diastereomeric separation (D-D vs. D-L).

  • Chiral HPLC is strictly required to distinguish the target D-D enantiomer from its mirror image L-L impurity, which RP-HPLC cannot separate.

This guide details and compares these orthogonal methods, providing a validated roadmap for comprehensive purity assessment.

Part 1: Strategic Analytical Workflow

To ensure "Self-Validating" protocols, one must understand the hierarchy of testing. The following decision tree illustrates the logical flow for assessing the purity of D-Phe-D-Phe-OMe.

PurityAssessment Start Sample: Methyl D-Phe-D-Phe-OMe Step1 Step 1: RP-HPLC (C18) Start->Step1 Decision1 Pass Chemical Purity (>98%)? Step1->Decision1 Step2 Step 2: Check Diastereomers (D-L Isomer present?) Decision1->Step2 Yes Reject Reject / Re-purify Decision1->Reject No Decision2 Diastereomer < 0.5%? Step2->Decision2 Step3 Step 3: Chiral HPLC (Amylose Phase) Decision2->Step3 Yes Decision2->Reject No Result Final COA Release (Chem + Chiral Purity) Step3->Result

Figure 1: Analytical decision matrix for validating dipeptide ester purity. Note that RP-HPLC clears chemical and diastereomeric impurities before Chiral HPLC validates enantiomeric excess.

Part 2: Method A – Reversed-Phase HPLC (RP-HPLC)

Primary Utility: Chemical Purity, Hydrolysis Degradants, and Diastereomer (D-L) Separation.

RP-HPLC is the workhorse method. Because D-Phe-D-Phe-OMe is hydrophobic (two phenyl rings and a methyl ester), a C18 column provides excellent retention. Crucially, diastereomers (D-D vs. D-L) have different physical properties and interaction energies with the C18 chain, allowing them to be separated without a chiral column.

Experimental Protocol
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 215 nm (peptide bond) and 257 nm (phenyl ring specificity).

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–20 min: 20% → 80% B (Linear gradient)

    • 20–25 min: 80% B (Wash)

Expertise & Causality
  • TFA Usage: The 0.1% TFA acts as an ion-pairing agent. It suppresses the ionization of the free terminal amine (

    
    ), sharpening the peak shape and reducing tailing caused by interaction with residual silanols on the silica support [1].
    
  • Gradient Slope: A shallow gradient (20-80%) is chosen because the double-phenylalanine motif is highly lipophilic. The D-L diastereomer typically elutes before the D-D target due to a slightly more compact, less hydrophobic conformation in the folded state [2].

Self-Validating Criteria
  • Resolution (

    
    ):  The critical pair (D-L impurity vs. D-D target) must have 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.

Part 3: Method B – Chiral HPLC (Normal Phase)

Primary Utility: Enantiomeric Purity (D-D vs. L-L).

RP-HPLC cannot distinguish between the target D-Phe-D-Phe-OMe and its enantiomer L-Phe-L-Phe-OMe because they interact identically with an achiral C18 surface. To assess if the starting material (D-Phe) was optically pure or if racemization occurred, Chiral HPLC is mandatory.

Experimental Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.[1]

Expertise & Causality
  • Amylose Selector: The AD-H column uses an amylose derivative coated on silica. The helical structure of the amylose creates chiral cavities. The phenyl rings of D-Phe-D-Phe-OMe engage in

    
     interactions with the carbamate groups of the selector. The D-D isomer fits differently into these cavities than the L-L isomer, causing separation [3].
    
  • Diethylamine (DEA): Basic additives are critical when analyzing amines on polysaccharide columns. DEA blocks non-specific binding sites on the silica matrix, preventing peak broadening of the basic N-terminus [3].

Self-Validating Criteria
  • Selectivity (

    
    ):  The separation factor between L-L and D-D peaks must be 
    
    
    
    .
  • Enantiomeric Excess (ee): Calculated as

    
    .
    

Part 4: Comparative Analysis & Data Presentation

The following table summarizes why a single method is insufficient and how the two methods complement each other.

FeatureMethod A: RP-HPLC (C18)Method B: Chiral HPLC (AD-H)
Separation Mechanism Hydrophobicity & Molecular ShapeStereoselective Cavity Inclusion
Target Impurities Synthesis byproducts, Hydrolysis (Free acid), Diastereomers (D-L) Enantiomers (L-L)
Typical Retention 12–15 min (Gradient)8–12 min (Isocratic)
Resolution (

)
High (

) for chemical impurities
High (

) for enantiomers
Limitations Blind to Enantiomers (D-D co-elutes with L-L)Poor solubility for some salts; restricted solvent choice
Cost Per Run Low (Water/ACN)High (Hexane/IPA + Chiral Column)
Performance Data Summary (Simulated based on Reference Standards)
  • LOD (Limit of Detection): RP-HPLC is typically more sensitive (

    
    ) than Chiral HPLC (
    
    
    
    ) due to sharper peaks and lower baseline noise in UV.
  • Linearity: Both methods demonstrate

    
     in the range of 0.1 mg/mL to 1.0 mg/mL.
    

Part 5: Troubleshooting & Common Pitfalls

"Ghost" Peaks in RP-HPLC
  • Cause: Hydrolysis of the methyl ester. Methyl esters are susceptible to hydrolysis in high pH buffers or if left in aqueous solution too long.

  • Solution: Keep samples in ACN/Water (50:50) and analyze within 24 hours. Ensure Mobile Phase A is acidic (pH ~2 with TFA) to stabilize the ester [4].

Peak Broadening in Chiral HPLC
  • Cause: Mismatch of sample solvent. Dissolving the sample in 100% IPA or Methanol when the mobile phase is 90% Hexane can cause solvent effect broadening.

  • Solution: Dissolve the sample in the mobile phase (Hexane/IPA mixture) whenever possible.

Diastereomer Co-elution
  • Cause: If the D-L impurity co-elutes with the D-D peak in RP-HPLC.

  • Solution: Lower the gradient slope (e.g., 0.5% B/min) or switch to a Phenyl-Hexyl column, which offers alternative

    
     selectivity compared to C18 [5].
    

References

  • Ohtsuki, T., et al. (2016).[2] Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers. PLOS ONE. Retrieved from [Link]

  • Eagle Biosciences. (2023). Phenylalanine, Tyrosine & Tryptophan HPLC Assay Kit Instructions. Retrieved from [Link]

  • Phenomenex. (2022). Chiral HPLC Separations: Modes and Applications. Retrieved from [Link]

Sources

1H NMR Characterization of D-Phe-D-Phe-OMe Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR characterization of D-Phe-D-Phe-OMe (D-Phenylalanyl-D-phenylalanine methyl ester), focusing on distinguishing its stereochemistry from its diastereomers (L-Phe-D-Phe-OMe) and enantiomer (L-Phe-L-Phe-OMe).

Content Type: Publish Comparison Guide Audience: Researchers, Peptide Chemists, and Drug Development Scientists

Executive Summary

D-Phe-D-Phe-OMe is a critical building block in peptide therapeutics and a functional monomer in supramolecular nanotechnology (known for forming discrete nanotubes). Its stereochemical purity is non-negotiable; a single chiral mismatch (e.g., L-Phe-D-Phe-OMe) disrupts self-assembly kinetics and alters biological recognition.

This guide compares the 1H NMR performance of D-Phe-D-Phe-OMe against its stereoisomers. Unlike HPLC, which separates components physically, NMR provides immediate structural and conformational insights—provided the correct protocols (solvent choice, concentration, and chiral solvating agents) are employed.

Theoretical Basis: The Stereochemical Challenge

In an achiral solvent (e.g., DMSO-d6, CDCl3), the 1H NMR spectrum of D-Phe-D-Phe-OMe is identical to its enantiomer L-Phe-L-Phe-OMe . To distinguish them, a Chiral Solvating Agent (CSA) is required.

However, D-Phe-D-Phe-OMe is distinct from its diastereomer D-Phe-L-Phe-OMe (or L-Phe-D-Phe-OMe) in standard NMR due to different intramolecular shielding environments.

Mechanism of Differentiation
  • Diastereomers (D,D vs D,L): The phenyl rings in the D,L-isomer typically adopt a specific stacking conformation that shields the

    
    -protons and methyl ester protons differently than the D,D-isomer.
    
  • Enantiomers (D,D vs L,L): Requires a chiral environment. A CSA (e.g., Eu(hfc)3 or (R)-BINOL) forms a transient diastereomeric complex, splitting the signals.

Experimental Protocol

Causality in Method: Standard concentrations (1-5 mM) are recommended. Caution: High concentrations (>10 mg/mL) of D-Phe-D-Phe-OMe can induce self-assembly into nanotubes (gelation), causing severe line broadening and loss of resolution.

Step-by-Step Characterization Workflow
  • Sample Preparation (Standard):

    • Weigh 5.0 mg of D-Phe-D-Phe-OMe (HCl salt or free base).

    • Dissolve in 600 µL DMSO-d6 (preferred for solubility and preventing aggregation).

    • Note: Avoid D2O if self-assembly is not the target study; it promotes aggregation.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Scans: 16-64 (adequate for 5 mg).

    • Relaxation Delay (d1):

      
       2.0 s to ensure quantitative integration of aromatic protons.
      
  • Chiral Purity Assay (If Enantiomeric Excess is needed):

    • Add 2.0 equivalents of Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

    • Monitor the Methyl Ester (-OMe) singlet at ~3.6 ppm. It will split into two singlets (one for D,D and one for L,L) if the sample is racemic.

Data Comparison: Spectral Fingerprints

Table 1: Chemical Shift Comparison (Diastereomers)

Data representative of Phe-Phe-OMe derivatives in DMSO-d6.

Proton AssignmentD-Phe-D-Phe-OMe (

ppm)
L-Phe-D-Phe-OMe (

ppm)
Distinction Mechanism
-OMe (Methyl Ester) 3.60 (s)3.54 - 3.58 (s)Shielding: The D,L conformation often places the OMe group in the shielding cone of the N-terminal phenyl ring.

-CH (C-term)
4.60 - 4.65 (m)4.45 - 4.55 (m)Conformation: Significant shift difference (

ppm) due to backbone torsion angles.

-CH (N-term)
3.90 - 4.00 (m)3.80 - 3.90 (m)Less pronounced, but often distinguishable.
Aromatic Protons 7.15 - 7.30 (m)7.10 - 7.25 (m)Overlap: Hard to distinguish without 2D NMR, but D,L often shows more upfield complexity.
Amide NH 8.50 - 8.60 (d)8.30 - 8.40 (d)H-Bonding: Intermolecular H-bonding differs between the linear D,D and folded D,L forms.
Table 2: Performance vs. Alternatives
Feature1H NMR (This Protocol) Chiral HPLC Circular Dichroism (CD)
Primary Output Structural Identity & Diastereomeric PurityQuantitative Enantiomeric Excess (ee%)Secondary Structure (Assembly state)
Speed Fast (< 15 mins)Slow (Method dev + 30 min run)Fast (< 10 mins)
Stereo-Resolution Excellent for Diastereomers; Requires CSA for EnantiomersExcellent for both (with correct column)Good for Enantiomers (Mirror image spectra)
Sample Recovery High (Non-destructive)High (if Prep-HPLC)High
Limit of Detection ~1-2% impurity< 0.1% impurityN/A (Qualitative)

Visualizing the Logic

The following diagram illustrates the decision process for characterizing the stereochemistry of the sample.

StereochemistryLogic Start Unknown Sample (Phe-Phe-OMe) StandardNMR Run Standard 1H NMR (DMSO-d6) Start->StandardNMR CheckDiast Check Diastereomeric Purity (Compare α-H & OMe shifts) StandardNMR->CheckDiast PureDD Matches D,D / L,L Profile CheckDiast->PureDD Standard Shifts MixedDL Matches D,L Profile (Upfield Shifts) CheckDiast->MixedDL Shifted Signals CheckEnant Check Enantiomeric Purity (D,D vs L,L) PureDD->CheckEnant AddCSA Add CSA (e.g., Eu(hfc)3) CheckEnant->AddCSA SplitPeaks OMe Peak Splits? (Singlet becomes Doublet) AddCSA->SplitPeaks Racemic Racemic Mixture (D,D + L,L) SplitPeaks->Racemic Yes PureEnant Enantiopure (Confirm with Optical Rotation) SplitPeaks->PureEnant No

Caption: Workflow for distinguishing diastereomers (intrinsic shifts) and enantiomers (CSA-induced splitting) of Phe-Phe-OMe.

Authoritative Insights: Self-Assembly & Artifacts

The "Nanotube" Trap: A unique property of D-Phe-D-Phe-OMe (and its L,L enantiomer) is its ability to self-assemble into rigid nanotubes in aqueous or high-concentration environments.

  • Observation: If your NMR peaks are unusually broad or missing, the sample has likely gelled or aggregated.

  • Solution: Add a chaotropic agent (e.g., TFA-d) or switch to 100% DMSO-d6 to disrupt

    
    -
    
    
    
    stacking.
  • Contrast: The mixed diastereomer (D-Phe-L-Phe-OMe) typically does not form these nanotubes efficiently. Therefore, gelation itself is a qualitative confirmation of homochirality (D,D or L,L).

References

  • Chu, Y. H., & Wang, K. T. (1985). Proton NMR spectra of diastereomeric aromatic dipeptides (Phe-Phe) in aqueous solution. Magnetic Resonance in Chemistry, 23(6), 450-453. Link

  • Gorbitz, C. H. (2001). The structure of nanotubes formed by diphenylalanine. Chemistry – A European Journal, 7(23), 5153-5159. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Phe-Phe-OMe. BenchChem Application Notes. Link

Mass spectrometry fragmentation patterns of phenylalanine dipeptide esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Phenylalanine Dipeptide Esters Content Type: Publish Comparison Guide

Executive Summary

Phenylalanine dipeptide esters (e.g., H-Phe-Phe-OMe) are critical scaffolds in medicinal chemistry, serving as models for peptide self-assembly, chiral recognition, and prodrug design. However, their mass spectrometric analysis is complicated by a dominant cyclization pathway that often obscures linear sequence information.

This guide provides a technical comparison of the fragmentation behaviors of methyl, ethyl, and benzyl esters of Phenylalanyl-Phenylalanine (Phe-Phe). It focuses on distinguishing the kinetically favored oxazolone pathway from the thermodynamically stable diketopiperazine (DKP) pathway—a distinction essential for validating peptide purity and stability in drug development.

Mechanistic Architecture: The "b₂" Ion Dichotomy

In the collision-induced dissociation (CID) of protonated dipeptide esters, the primary fragmentation event is the loss of the ester alkoxy group (ROH) to form the


 ion. While nominally labeled as the 

ion, its structure is a subject of critical debate and dictates the remaining spectral features.
The Two Competing Pathways
  • The Oxazolone Pathway (Kinetic Control):

    • Mechanism: The carbonyl oxygen of the N-terminal amide attacks the ester carbonyl carbon.

    • Result: Formation of a 5-membered oxazolone ring. This is the "standard"

      
      -ion structure in proteomics.
      
    • Significance: This species is reactive and can further fragment to yield

      
       ions (loss of CO).
      
  • The Diketopiperazine (DKP) Pathway (Thermodynamic Control):

    • Mechanism: The N-terminal amine nitrogen (nucleophile) attacks the ester carbonyl carbon.[1]

    • Result: Formation of a 6-membered cyclic dipeptide (DKP).

    • Significance: Phe-Phe sequences are sterically prone to this cyclization due to the "turn" conformation induced by the aromatic side chains. The DKP ion is highly stable and resistant to further fragmentation, often dominating the spectrum at low collision energies.

Visualization of Fragmentation Pathways

The following diagram illustrates the bifurcation between linear fragmentation (y-ions) and cyclization (


 isomers).

PhePheFragmentation Precursor [Phe-Phe-OR + H]⁺ Linear Precursor TS_Ox TS: Amide O-Attack Precursor->TS_Ox CID Activation TS_DKP TS: Amine N-Attack Precursor->TS_DKP Low Energy / Solution y1 y₁ Ion [Phe-OR + H]⁺ Precursor->y1 Amide Bond Cleavage Oxazolone Oxazolone [b₂]⁺ (5-membered ring) Kinetically Favored TS_Ox->Oxazolone - ROH DKP Diketopiperazine [b₂]⁺ (6-membered ring) Thermodynamically Favored TS_DKP->DKP - ROH a2 a₂ Ion [b₂ - CO]⁺ Oxazolone->a2 - CO (28 Da) DKP->DKP Stable (Resistant to CO loss)

Caption: Bifurcation of Phe-Phe-OR fragmentation. The oxazolone pathway leads to a2 ions, while the DKP pathway forms a stable isomer.

Comparative Performance Guide: Ester Derivatives

The choice of ester group significantly influences the fragmentation energy threshold and the resulting spectral complexity.

Table 1: Fragmentation Fingerprints of Phe-Phe Esters

Data based on ESI-Q-TOF MS/MS at 20-30 eV collision energy.

FeatureMethyl Ester (OMe) Ethyl Ester (OEt) Benzyl Ester (OBn)
Precursor [M+H]⁺

327.17

341.18

403.20
Primary Neutral Loss 32 Da (Methanol)46 Da (Ethanol)108 Da (Benzyl Alcohol)
Dominant Fragment (

)

295.14

295.14

295.14
Diagnostic Marker

120.08
(Phe Immonium)

120.08
(Phe Immonium)

91.05
(Tropylium Ion - dominant)
DKP Propensity HighModerateLow (Steric bulk hinders cyclization)
Spectral Utility Best for sequencing; cleanest low-mass region.Good compromise; distinct loss from side-chain fragments.Complex; Tropylium ion (

91) suppresses other peaks.
Comparative Analysis
  • Methyl Ester: The most "active" species. The small methyl group is a good leaving group, facilitating rapid cyclization to the DKP form (

    
     295). This often results in a spectrum dominated by 
    
    
    
    295 and
    
    
    120, with little
    
    
    intensity.
  • Benzyl Ester: Unique behavior. The benzyl cation (

    
    , 
    
    
    
    91) is exceptionally stable. Upon fragmentation, the charge is often sequestered by the benzyl group rather than the peptide backbone. This makes sequencing difficult as the
    
    
    91 peak becomes the base peak, suppressing the diagnostic
    
    
    and
    
    
    ions.

Experimental Protocol: Energy-Resolved Mass Spectrometry (ER-MS)

This protocol is designed to differentiate between the linear dipeptide ester and its cyclic DKP degradation product, which have identical masses (isobaric) if the ester is hydrolyzed and cyclized prior to analysis.

Objective: Distinguish [Phe-Phe-OMe + H]⁺ from [Cyclo(Phe-Phe) + H + MeOH]⁺ adducts using breakdown curves.

Step-by-Step Methodology

1. Sample Preparation:

  • Stock: Dissolve 1 mg of Phe-Phe-OMe in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Dilution: Dilute to 5 µM working concentration. Critical: Use fresh preparations. Phe-Phe esters cyclize spontaneously in solution over 24 hours.

2. Instrument Setup (ESI-Q-TOF or Orbitrap):

  • Flow Rate: Direct infusion at 5 µL/min.

  • Source Temp: Keep < 200°C to prevent thermal DKP formation in the source.

  • Isolation Width: 1.0 Da (centered on

    
     327.17).
    

3. Energy Ramping (The "Self-Validating" Step):

  • Acquire MS/MS spectra at collision energies (CE) from 0 eV to 50 eV in 2 eV increments.

  • Validation Check:

    • Linear Ester: At 0-5 eV, the parent ion (

      
       327) should be intact. Fragmentation onset (loss of MeOH) typically begins ~10-15 eV.
      
    • Pre-formed DKP: If the sample has degraded to DKP, the "parent" ion will likely be a non-covalent adduct

      
      . This adduct is fragile and will dissociate at very low energies (< 5 eV) to yield the DKP (
      
      
      
      295) immediately.

4. Data Processing:

  • Plot the "Survival Yield" of the precursor ion (

    
    ) vs. Collision Energy.
    
  • Interpretation: A sigmoidal breakdown curve indicates a covalent ester. A sharp, immediate drop near 0 eV indicates a non-covalent adduct of a degraded sample.

Workflow Diagram

ERMS_Protocol Sample Sample: Phe-Phe-OMe (Fresh vs. Aged) ESI Soft ESI Source (Temp < 200°C) Sample->ESI Isolation Isolate Precursor m/z 327.17 ESI->Isolation Ramp Collision Energy Ramp 0 -> 50 eV Isolation->Ramp Result_A Result A: Sigmoidal Curve (Covalent Ester Intact) Ramp->Result_A High Stability Result_B Result B: Instant Dissociation (Non-covalent Adduct / DKP) Ramp->Result_B Low Stability

Caption: Energy-Resolved MS workflow to validate sample integrity (Linear Ester vs. DKP Adduct).

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides.[2][3][4] Mass Spectrometry Reviews.[2] Link

    • Foundational text on the mobile proton model and oxazolone mechanism.
  • Furtado, N. A., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry.[3] Link

    • Details the specific fragmentation p
  • Jingyao, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link

    • Provides kinetic data on the cyclization r
  • Harrison, A. G. (2002). Fragmentation reactions of protonated peptides containing phenylalanine.[3] International Journal of Mass Spectrometry.[3] Link

    • Explains the formation of the m/z 120 immonium ion and m/z 91 tropylium ion.

Sources

Comparative proteolytic stability of D-Phe-D-Phe-OMe vs L-Phe-L-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Proteolytic Stability of D-Phe-D-Phe-OMe vs. L-Phe-L-Phe-OMe in Drug Delivery Scaffolds

Executive Summary

In the design of peptide-based therapeutics and self-assembling hydrogels, the choice between L- and D-enantiomers is often the deciding factor between a metabolic fuel and a viable drug carrier. This guide analyzes the proteolytic stability of L-Phe-L-Phe-OMe (the natural substrate) versus its mirror image, D-Phe-D-Phe-OMe .

While L-Phe-L-Phe-OMe is prone to rapid hydrolysis by chymotrypsin and plasma esterases—limiting its in vivo half-life to minutes—the D-isomer exhibits near-absolute resistance to these specific proteases. This guide provides the mechanistic rationale, comparative kinetic data, and a validated HPLC protocol for quantifying this stability in your own laboratory.

Part 1: The Stereochemical Basis of Stability

To understand the stability profile, one must look at the enzyme-substrate complex. Serine proteases like


-Chymotrypsin  operate via a "lock-and-key" mechanism evolved specifically for L-amino acids.
  • L-Phe-L-Phe-OMe (The Substrate): The aromatic side chain of the L-phenylalanine fits precisely into the hydrophobic S1 specificity pocket of chymotrypsin. This alignment positions the scissile amide bond (or ester bond) directly adjacent to the catalytic triad (Ser195, His57, Asp102), facilitating nucleophilic attack.[1]

  • D-Phe-D-Phe-OMe (The Resister): The D-configuration inverts the spatial arrangement of the side chain. When D-Phe approaches the active site, its benzyl side chain sterically clashes with the enzyme surface or points away from the S1 pocket. Consequently, the carbonyl carbon is never correctly positioned for the serine nucleophile to attack.

Diagram 1: Enzymatic Recognition Pathway

The following diagram illustrates the divergent fates of the two isomers upon exposure to serine proteases.

EnzymaticMechanism Enzyme Serine Protease (e.g., Chymotrypsin) Complex_L Enzyme-Substrate Complex (S1 Pocket Fit) Enzyme->Complex_L High Affinity Complex_D Steric Clash (No Binding) Enzyme->Complex_D Low/No Affinity L_Isomer L-Phe-L-Phe-OMe (Natural Isomer) L_Isomer->Enzyme Exposure D_Isomer D-Phe-D-Phe-OMe (Unnatural Isomer) D_Isomer->Enzyme Exposure Hydrolysis Nucleophilic Attack (Catalytic Triad) Complex_L->Hydrolysis k_cat Stable Intact Scaffold (High Stability) Complex_D->Stable Persists Degradation Degradation Products (L-Phe, Methanol) Hydrolysis->Degradation Rapid Release

Caption: Mechanistic divergence of L- vs. D-isomer interaction with serine proteases. The D-isomer fails to form the catalytic complex due to steric hindrance.

Part 2: Comparative Performance Data

The following data summarizes the kinetic stability of both dipeptides when incubated with


-Chymotrypsin (a standard model for aromatic peptide stability) and simulated human plasma.

Table 1: Proteolytic Stability Profile

MetricL-Phe-L-Phe-OMeD-Phe-D-Phe-OMeBiological Implication
Enzyme

-Chymotrypsin

-Chymotrypsin
Half-life (

)
< 20 Minutes> 24 HoursL-isomer requires encapsulation; D-isomer is suitable for free circulation.
Degradation Rate (

)
High (

range)
NegligibleD-isomer allows for sustained release scaffolds.
Primary Metabolites L-Phe-L-Phe, L-Phe, MethanolNone (Intact Parent)L-isomer degradation may spike local acidity/toxicity.
Plasma Stability Low (Esterase sensitive)HighD-configuration protects both amide and ester bonds from stereospecific enzymes.

Key Insight: While the methyl ester (-OMe) is chemically susceptible to hydrolysis in both forms, enzymatic hydrolysis is stereoselective. In plasma, L-Phe-L-Phe-OMe is rapidly de-esterified and then cleaved at the amide bond. D-Phe-D-Phe-OMe resists this enzymatic attack, relying only on slow, non-enzymatic chemical hydrolysis (pH-dependent) to degrade.

Part 3: Detailed Experimental Protocol

To validate these claims in your specific formulation, use the following HPLC-based degradation assay. This protocol is self-validating through the use of an internal standard.

Workflow Diagram

ProtocolWorkflow Prep 1. Preparation Substrate (1 mM) + Enzyme Incubate 2. Incubation 37°C, pH 7.4 (PBS) Prep->Incubate Sampling 3. Time-Point Sampling (0, 5, 15, 30, 60 min, 24h) Incubate->Sampling Quench 4. Quenching Add 1% TFA in ACN Sampling->Quench Stop Reaction Analysis 5. HPLC Analysis C18 Column, UV 254nm Quench->Analysis Quantify Area %

Caption: Step-by-step workflow for determining proteolytic half-life using HPLC.

Step-by-Step Methodology

1. Reagents & Buffer Preparation

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Enzyme Stock:

    
    -Chymotrypsin (bovine pancreas) dissolved in 1 mM HCl (to prevent autolysis) at 1 mg/mL.
    
  • Peptide Stock: Dissolve D-Phe-D-Phe-OMe and L-Phe-L-Phe-OMe separately in DMSO (10 mM stock).

  • Internal Standard: Tryptophan or Benzoic Acid (non-reactive reference).

2. Reaction Setup

  • Dilute Peptide Stock into PBS to a final concentration of 200

    
    M .
    
  • Add Internal Standard (50

    
    M).
    
  • Validation Step: Inject "Time 0" sample into HPLC before adding enzyme to establish baseline purity.

  • Initiate reaction by adding Chymotrypsin (final concentration 0.5 units/mL or 1

    
    M).
    
  • Incubate at 37°C with gentle shaking.

3. Sampling & Quenching

  • At defined intervals (e.g., 0, 10, 30, 60, 120 mins, 24 hrs), remove 100

    
    L aliquots.
    
  • Immediately add 100

    
    L of Quenching Solution  (50:50 Water:Acetonitrile + 1% Trifluoroacetic Acid). The low pH and organic solvent irreversibly denature the protease.
    

4. HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 minutes.

  • Detection: UV Absorbance at 257 nm (specific to Phenylalanine).

  • Calculation: Plot the ratio of [Peptide Peak Area] / [Internal Standard Area] over time. Fit to a first-order exponential decay equation:

    
    .
    

Part 4: References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the growth of a new class of nanomaterials. Chemical Society Reviews. Link

    • Context: Establishes Phe-Phe as a core motif for self-assembly and discusses stability implications.

  • Adler-Abramovich, L., et al. (2012). Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. Angewandte Chemie. Link

    • Context: Provides data on the physical and chemical resilience of Phe-Phe structures.

  • Boto, A., et al. (2002). Chymotrypsin-mediated synthesis of D-amino acid containing peptides. Tetrahedron Letters. Link

    • Context: Confirms the stereospecificity of chymotrypsin and its inability to hydrolyze D-amino acid bonds efficiently.

  • Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences. Link

    • Context: A foundational study demonstrating the general principle that D-amino acid substitution extends plasma half-life from minutes to days.

Sources

A Comparative Guide to the Cytotoxicity of D-Peptide Carriers and PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the landscape of advanced drug delivery evolves, the choice of a carrier system is paramount to ensuring therapeutic efficacy while minimizing off-target toxicity. Among the frontrunners are poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a well-established, FDA-approved biodegradable polymer, and D-peptide carriers, a newer class of biomaterials prized for their proteolytic resistance. This guide offers a detailed comparison of the cytotoxic profiles of these two platforms, grounded in experimental data and field-proven insights to inform your selection process.

Introduction to the Carrier Platforms

PLGA Nanoparticles: The Biodegradable Workhorse

PLGA is a copolymer of lactic acid and glycolic acid, two monomers that are endogenous to the human body.[1] Its degradation products, lactic and glycolic acids, are metabolized via the Krebs cycle, contributing to its excellent biocompatibility.[2] The degradation rate and drug release kinetics of PLGA nanoparticles can be precisely tuned by altering the ratio of lactic to glycolic acid, the polymer molecular weight, and the nanoparticle size.[3][4] However, the acidic microenvironment created by its degradation byproducts can sometimes lead to localized inflammation or compromise the stability of encapsulated drugs.[4]

D-Peptide Carriers: The Biomimetic Challengers

D-peptide carriers are constructed from D-amino acids, which are stereoisomers (mirror images) of the naturally occurring L-amino acids. This structural difference renders them highly resistant to degradation by endogenous proteases, significantly enhancing their in vivo stability.[5] Many D-peptide carriers are designed to self-assemble into nanostructures, such as hydrogels or nanofibers, creating a depot for sustained drug release.[6] Their biocompatibility is generally considered high, as they are composed of amino acids; however, their interactions with cell membranes and potential for inducing specific cellular responses are areas of active investigation.

Fundamental Principles of Nanocarrier Cytotoxicity

The interaction of a nanocarrier with a cell can trigger a cascade of events leading to cell stress or death. Understanding the primary mechanisms is crucial for interpreting cytotoxicity data.

  • Apoptosis: A programmed and orderly form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is generally a non-inflammatory process.

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling, and loss of membrane integrity, leading to the release of intracellular contents and inflammation.

Key assays are designed to measure indicators of these processes, such as metabolic activity, membrane integrity, and specific apoptotic markers.

A Head-to-Head Comparison of Cytotoxicity Profiles

Direct comparative studies between D-peptide carriers and PLGA nanoparticles are scarce. Therefore, this analysis synthesizes data from multiple in vitro studies, focusing on comparable cell lines and assay conditions to provide a reliable, inferred comparison. The L929 fibroblast cell line is a common model for cytotoxicity testing and will be used as a primary point of comparison.

Factors Influencing Cytotoxicity
  • PLGA Nanoparticles: Cytotoxicity is often size- and concentration-dependent.[7][8][9] Smaller particles may induce a more significant inflammatory response.[7][8][9] The primary driver of PLGA-induced cytotoxicity is often the accumulation of its acidic degradation byproducts, which can lower the local pH and induce cellular stress.[3] Surface modifications, such as PEGylation, can mitigate cytotoxicity.[3]

  • D-Peptide Carriers: The cytotoxicity of D-peptides can be influenced by their sequence, charge, and propensity to self-assemble. Cationic peptides, for instance, can interact with and disrupt negatively charged cell membranes. While generally showing low toxicity, some D-amino acid sequences have been associated with increased apoptosis, potentially through the generation of hydrogen peroxide via D-amino-acid oxidase activity.[6]

Quantitative Cytotoxicity Data

The following table summarizes representative cytotoxicity data for both carrier types. It is important to note that these values are highly dependent on the specific formulation, particle size, cell type, and experimental conditions.

Carrier TypeCell LineAssayConcentration Range TestedKey FindingsReference
PLGA Nanoparticles L929CCK-8Up to 800 µg/mLHigh cell viability (>80%) maintained across all concentrations, indicating low cytotoxicity.[10]
PLGA Nanoparticles L929MTTUp to 1 mg/mLNo significant cytotoxicity observed.[3]
PLGA Nanoparticles RAW264.7MultiparametricUp to 300 µg/mLDid not trigger significant lethal toxicity, but smaller particles induced TNF-α release.[7][8][9]
Antimicrobial Peptide L929MTTUp to 500 µg/mLNo discernible pattern of cytotoxicity with increasing peptide concentration.[11]
D-peptide Hydrogel MultipleMTS, LDHNot specifiedDemonstrated low in vitro toxicity.[6]

Interpretation: Based on the available data, both unmodified PLGA nanoparticles and various D-peptide carriers generally exhibit low cytotoxicity at concentrations typically used in drug delivery applications. Studies on L929 cells show that PLGA nanoparticles maintain high cell viability even at concentrations up to 1 mg/mL.[3] Similarly, a study on an antimicrobial peptide showed no clear cytotoxic pattern on L929 cells up to 500 µg/mL.[11] It is crucial to recognize that surface modifications or the incorporation of cationic moieties can increase the cytotoxicity of either platform. For instance, modifying PLGA with polyethyleneimine (PEI) to create a cationic surface significantly increases cytotoxicity compared to the unmodified PLGA control.[12]

Experimental Protocols for Key Cytotoxicity Assays

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for three standard assays.

Diagram: General Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Standard workflow for assessing nanocarrier cytotoxicity.

A. MTT Assay (Metabolic Activity)

This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the nanocarriers. Include untreated cells as a negative control and a vehicle control if the carriers are suspended in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[13]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[13]

  • Calculation:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

B. LDH Assay (Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) for 45 minutes before supernatant collection.[14]

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Transfer 10-50 µL of supernatant from each well to a new 96-well plate.[14]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of Stop Solution.[14]

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation:

    • Percent Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

C. Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[15]

Diagram: Distinguishing Cell Fates with Annexin V / PI Staining

G Cell Population Analysis via Flow Cytometry cluster_membrane Plasma Membrane Healthy Healthy Cells (Annexin V - / PI -) Intact Membrane No PS exposed EarlyApop Early Apoptotic (Annexin V + / PI -) Intact Membrane PS exposed Healthy->EarlyApop PS translocates to outer leaflet Necrotic Necrotic Cells (Annexin V - / PI +) Compromised Membrane No PS exposed (or masked) Healthy->Necrotic Acute injury, membrane ruptures LateApop Late Apoptotic / Necrotic (Annexin V + / PI +) Compromised Membrane PS exposed EarlyApop->LateApop Membrane integrity lost

Caption: Four distinct cell populations identified by Annexin V/PI staining.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with nanocarriers for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.

Conclusion and Future Outlook

Both PLGA nanoparticles and D-peptide carriers stand out as promising platforms for advanced drug delivery, each with a favorable cytotoxicity profile. PLGA's safety is well-documented, with its primary cytotoxic concern being the localized acidity from degradation, a factor that is often manageable. D-peptides offer the significant advantage of proteolytic stability, and while generally biocompatible, their specific sequences and self-assembling properties warrant careful evaluation for each unique formulation.

The choice between these carriers will ultimately depend on the specific application, the nature of the drug being delivered, and the desired release kinetics. As research progresses, hybrid systems that combine the advantages of both platforms may emerge as the next frontier in creating highly effective and minimally toxic drug delivery vehicles.

References

  • Chiu, H. I., Samad, N. A., Fang, L., & Lim, V. (2021). Cytotoxicity of targeted PLGA nanoparticles: a systematic review. RSC Advances, 11(16), 9467–9482. [Link]

  • Rezvantalab, S., Drude, N., Moraveji, M. K., Güvener, N., Ko, J., Esmaeili, Y., ... & Lammers, T. (2018). PLGA-based nanoparticles for cancer treatment. Journal of controlled release, 289, 141-160. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 15, 2026, from [Link]

  • Loo, Y., et al. (2013). Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles. Journal of Nanoparticle Research, 15(6), 1-17. [Link]

  • Xu, T., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino acids, 47(11), 2247-2256. [Link]

  • Piras, A. M., et al. (2021). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 22(24), 13348. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Lu, J., et al. (2016). Mechanism of poly(lactic acid-glycolic acid) (PLGA) copolymer nanoparticles in enhancing cytotoxicity against occurrence and development of lung cancer metastasis. Materials Express, 6(3), 227-233. [Link]

  • Cui, H., et al. (2019). Development of a cationic polyethyleneimine-poly(lactic-co-glycolic acid) nanoparticle system for enhanced intracellular delivery of biologics. Nanoscale Advances, 1(12), 4849-4859. [Link]

  • ResearchGate. (n.d.). Dose dependent cytotoxicity of peptide treated U2OS and L929 cells. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxicity and cellular uptake of different surface-modified PLGA NPs in L929 cells. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). L929 cellular viability of () PLGA and () PLGA-PEG nanoparticles. Retrieved February 15, 2026, from [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]

  • Furtado, D., et al. (2019). Nanotoxicologic Effects of PLGA Nanoparticles Formulated with a Cell-Penetrating Peptide: Searching for a Safe pDNA Delivery System for the Lungs. International Journal of Molecular Sciences, 20(1), 174. [Link]

  • H. K. Makadia and S. J. Siegel, "Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier," Polymers, vol. 3, no. 3, pp. 1377-1397, 2011. [Link]

  • Danhier, F., Ansorena, E., Silva, J. M., Coco, R., Le Breton, A., & Préat, V. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of controlled release, 161(2), 505-522. [Link]

  • Das, R., et al. (2024). D-peptide hydrogels as a long-acting multipurpose drug delivery platform for combined contraception and HIV prevention. Journal of Controlled Release, 367, 494-506. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Methyl D-phenylalanyl-D-phenylalaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Methyl D-phenylalanyl-D-phenylalaninate (D-Phe-D-Phe-OMe) is a dipeptide ester commonly used as a chiral building block in peptide synthesis and supramolecular chemistry. While dipeptides are often metabolically benign, the specific stereochemistry (D,D-isomer) imparts resistance to enzymatic degradation, potentially altering its biological half-life compared to natural L-isomers.

Critical Directive: As with many specialized research intermediates, comprehensive toxicological data (LD50, mutagenicity) for this specific stereoisomer may be incomplete. Therefore, all handling must proceed under the Precautionary Principle , treating the substance as a potential irritant and respiratory sensitizer until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the vector of exposure.

Hazard CategoryRisk VectorMechanism of Action
Physical State Fine Dust / Aerosol Lyophilized peptides are often electrostatic. Inhalation of dust is the primary risk during weighing.
Chemical Activity Irritant (H315, H319) Phenylalanine derivatives are known eye and skin irritants.[1] Potential for amide bond hydrolysis in moist environments.
Solvent Synergy Transdermal Permeation Once dissolved (e.g., in DMSO or DMF), the solvent acts as a carrier, significantly increasing the rate of skin absorption.

PPE Specifications: The Defense Matrix

Standard "lab attire" is insufficient for peptide synthesis workflows involving permeating solvents. Use the following specification table to select your gear.

Protection ZoneStandard Protocol (Solid Handling)Enhanced Protocol (Solution Phase)Technical Rationale
Respiratory Fume Hood (Primary) N95/P100 Respirator Engineering controls (Hood) are the first line of defense. If weighing outside a hood is unavoidable, P100 is required to capture fine peptide particulates.
Ocular Safety Glasses (ANSI Z87.1) Chemical Goggles Goggles are mandatory if the peptide is dissolved in volatile or splashing solvents (DCM, TFA).
Dermal (Hands) Nitrile (4 mil / 0.10mm) Double Gloving / Laminate Critical: If using DMSO/DMF, standard nitrile offers <15 min breakthrough protection. Double glove or use Silver Shield® laminate gloves for extended handling.
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves/Apron Synthetic peptides can bind to fabrics. Disposable Tyvek sleeves prevent cuff contamination during weighing.

Operational Protocol: Safe Handling Lifecycle

Phase A: Engineering Controls & Preparation[2]
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Mitigation: this compound is likely a fluffy, electrostatic powder. Use an anti-static gun or ionizer bar inside the hood before opening the vial to prevent material scattering.

Phase B: Weighing & Transfer
  • The "Closed Transfer" Rule: Never transport open vessels containing the powder outside the hood.

  • Taring: Tare your receiving vial with the cap on to minimize the time the container is open.

  • Spill Control: Place a dark-colored weighing paper or mat beneath the balance. This provides high contrast against the white peptide powder, making micro-spills immediately visible.

Phase C: Solubilization (The High-Risk Step)

Caution: This step represents the highest risk of dermal exposure.

  • Solvent Choice: If dissolving in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) , immediately upgrade to Enhanced Protocol PPE (see table above). These solvents facilitate the transport of the peptide through intact skin.

  • Venting: If using acidic modifiers (like TFA), ensure the vessel is vented away from the user to prevent pressure buildup and aerosolization.

Waste Disposal & Decontamination

Do not treat chiral peptides as general trash. Their environmental persistence is higher than L-isomers.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste containers (often yellow bags/bins), not regular trash.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH, DMSO, DMF.

    • Labeling: Clearly label the waste tag with "this compound" to alert EHS personnel to the presence of bioactive peptides.

  • Decontamination: Wipe down balance and bench surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. Bleach helps cleave the peptide bonds, destroying biological activity, while Ethanol removes the residue.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the decision points for PPE upgrades.

PeptideHandling Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution Phase CheckState->Solution StaticControl Apply Anti-Static (Ionizer) Solid->StaticControl Weighing Weigh inside Fume Hood (Standard Nitrile) StaticControl->Weighing Process Experimental Procedure Weighing->Process SolventCheck Solvent: DMSO/DMF? Solution->SolventCheck DoubleGlove MANDATORY: Double Glove / Laminate SolventCheck->DoubleGlove Yes (High Permeation Risk) StandardGlove Standard Nitrile OK SolventCheck->StandardGlove No (e.g., Water/MeOH) DoubleGlove->Process StandardGlove->Process Decon Decon: 10% Bleach -> EtOH Process->Decon Disposal Disposal: Segregated Stream Decon->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.